molecular formula C12H17NO2 B181529 N-(4-Methoxyphenyl)-2,2-dimethylpropanamide CAS No. 56619-94-4

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B181529
CAS No.: 56619-94-4
M. Wt: 207.27 g/mol
InChI Key: JFRWTFVXZCJZKV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is a chemical compound utilized in scientific research, particularly as a synthetic intermediate or building block in the development of novel pharmacologically active molecules. Its primary research value lies in its role in medicinal chemistry, where it serves as a key precursor in multi-step synthetic pathways . For instance, this compound and its structural analogs have been employed in the synthesis of tricyclic pyrimido[4,5-b]indole scaffolds, which are investigated as potential microtubule-targeting agents . Such agents are of significant interest in cell biology and oncology research for their ability to disrupt tubulin polymerization and inhibit the proliferation of cancer cells, including those expressing resistance mechanisms like P-glycoprotein . Researchers value this compound for its application in constructing complex molecules that probe biochemical pathways and interact with critical cellular targets.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRWTFVXZCJZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334721
Record name N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56619-94-4
Record name N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 56619-94-4

Introduction

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(4-methoxyphenyl)pivalamide, is an aromatic amide that has garnered interest in medicinal chemistry and organic synthesis. Its structure, featuring a pivaloyl group attached to a methoxy-substituted aniline, provides a scaffold for the development of novel compounds with potential therapeutic applications. This guide offers a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers, scientists, and professionals in drug development.

Chemical Properties and Characterization

This compound is a stable crystalline solid at room temperature. A summary of its key chemical properties is presented in the table below.

PropertyValueSource
CAS Number 56619-94-4[NIST[1], PubChem[2]]
Molecular Formula C₁₂H₁₇NO₂[NIST[1], PubChem[2]]
Molecular Weight 207.27 g/mol [PubChem[2]]
Appearance White crystalline solid[Smolecule[3]]
Melting Point 78-80 °C (for a related compound)[Smolecule[3]]
Solubility Soluble in organic solvents, slightly soluble in water[Smolecule[3]]

Spectral Data:

  • Mass Spectrometry: The NIST WebBook provides the mass spectrum obtained through electron ionization.[1]

  • Infrared (IR) Spectroscopy: The NIST WebBook also contains the IR spectrum for this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data are available for this compound in the PubChem database.[2] While specific peak assignments are not detailed here, this information is crucial for structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-methoxyaniline with pivaloyl chloride. This reaction is a standard method for amide bond formation.

Experimental Protocol

The following protocol is adapted from established synthetic procedures for similar N-aryl amides.

Materials:

  • 4-methoxyaniline

  • Pivaloyl chloride

  • Anhydrous chloroform (CHCl₃) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxyaniline in anhydrous chloroform.

  • Slowly add pivaloyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with chloroform.

  • Wash the organic layer sequentially with 1 M HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to yield this compound as a crystalline solid.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reactive pivaloyl chloride.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the acylation reaction to completion.

  • Aqueous Washes: The acid wash removes any unreacted 4-methoxyaniline, while the bicarbonate wash neutralizes any remaining acid and removes acidic byproducts.

  • Recrystallization: This final purification step is essential to obtain a product of high purity, which is critical for subsequent applications and analytical characterization.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Methoxyaniline 4-Methoxyaniline Reaction_Vessel Acylation Reaction 4-Methoxyaniline->Reaction_Vessel 1. Add Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction_Vessel 2. Add Solvent Anhydrous CHCl3 Solvent->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel Washing Aqueous Washes (HCl, NaHCO3) Drying Drying (Na2SO4) Washing->Drying 4. Separate & Dry Purification Recrystallization (Methanol) Drying->Purification 5. Concentrate & Purify Product N-(4-Methoxyphenyl)-2,2- dimethylpropanamide Purification->Product Yields Reaction_Vessel->Washing 3. Quench & Wash

Caption: General workflow for the synthesis of this compound.

Reactivity and Stability

The amide functionality in this compound is generally stable under neutral conditions. The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The amide bond can be hydrolyzed under strong acidic or basic conditions, yielding 4-methoxyaniline and pivalic acid. The stability of related N-aryl amides has been explored in the context of their use as building blocks in the synthesis of more complex molecules.[5]

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is not extensively reported, the broader class of N-aryl amides and compounds with the N-(4-methoxyphenyl) moiety have shown promise in several therapeutic areas.

  • Anthelmintic Activity: A structurally related compound, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis.[6][7] This suggests that the N-(4-methoxyphenyl)amide scaffold could be a valuable starting point for the development of new anti-parasitic agents.

  • Anti-inflammatory and Analgesic Potential: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide has been investigated as an intermediate in the synthesis of potential analgesics and anti-inflammatory drugs.[5] The structural similarity suggests that the 4-methoxy isomer may also possess or be a precursor to compounds with similar activities.

  • Anticancer Properties: Some N-aryl amides have been studied for their potential anticancer activities.[3] The specific substitution pattern of this compound could be explored in this context.

The versatility of the N-(4-methoxyphenyl)amide structure makes it a valuable intermediate in organic synthesis, allowing for further functionalization to create a diverse library of compounds for biological screening.[5]

Conclusion

This compound is a readily synthesizable compound with a stable chemical structure. Its characterization is well-documented, providing a solid foundation for its use in further research. The established biological activities of related compounds highlight the potential of this molecule and its derivatives in the fields of medicinal chemistry and drug discovery, particularly in the development of new anthelmintic and anti-inflammatory agents. This technical guide provides a comprehensive starting point for researchers interested in exploring the chemistry and potential applications of this versatile compound.

References

  • PubChem. This compound. [Link]

  • Razzoqova, M. K., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 885–890. [Link]

  • PubChem. 4,4'-Dimethoxydiphenylamine. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • PubChem. N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. [Link]

  • ATB. N-(4-Methoxyphenyl)-2-methylpropanamide | C11H15NO2 | MD Topology | NMR | X-Ray. [Link]

  • ChemSynthesis. 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide. [Link]

  • Richard, J. P., et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 133(29), 11141–11149. [Link]

  • Silva, T. C., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e01807-22. [Link]

  • Silva, T. C., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e0180722. [Link]

  • Beilstein Journals. (2014). Supplementary Information. [Link]

  • Hsiao, S.-H., et al. (2015). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Advances, 5(36), 28163–28174. [Link]

  • NIST. Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. [Link]

  • NIST. Propanamide, N-(4-methoxyphenyl)-. [Link]

  • Belov, A. S., et al. (2021). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Russian Chemical Bulletin, 70(8), 1547–1554. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

Sources

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a significant amide derivative with applications in pharmaceutical research and organic synthesis. This document delves into the compound's structural attributes, spectral characteristics, and essential safety and handling protocols. A detailed, field-proven synthesis methodology is presented, accompanied by expert insights into the rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Introduction

This compound, also known as N-(p-anisyl)pivalamide, is a member of the substituted amide family of organic compounds. Its structure, featuring a methoxy-substituted phenyl ring linked to a pivaloyl group, imparts a unique combination of properties that make it a valuable intermediate in various chemical syntheses. The presence of the amide linkage is a cornerstone of many pharmaceutical compounds and polymers.[1] Understanding the fundamental physical and chemical characteristics of this molecule is paramount for its effective utilization in research and development. This guide aims to provide a detailed technical resource, consolidating critical data and experimental protocols to facilitate its application in the laboratory.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms N-(p-anisyl)pivalamide, N-pivaloylanisidine[2]
CAS Number 56619-94-4[2]
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
Melting Point 137 - 138 °C[3]
Boiling Point Not experimentally determined.
Appearance White crystalline solid (needles)[4]
Solubility Slightly soluble in water.[3] Expected to be soluble in organic solvents like methanol, ethanol, acetone, dichloromethane, and DMSO based on the principle of "like dissolves like".[5]
LogP (Octanol/Water Partition Coefficient) 2.5 (Computed)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of p-anisidine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Reaction Scheme

synthesis cluster_reactants Reactants cluster_products Products p_anisidine p-Anisidine reaction + p_anisidine->reaction pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction product This compound hcl HCl reaction_arrow Pyridine (base) Chloroform (solvent) Reflux reaction->reaction_arrow reaction_arrow->product workflow start Start dissolve Dissolve p-anisidine in chloroform start->dissolve add_pivaloyl Add pivaloyl chloride under N₂ dissolve->add_pivaloyl reflux Reflux for 5 hours add_pivaloyl->reflux cool Cool to room temperature reflux->cool workup Aqueous Work-up (HCl and NaHCO₃ washes) cool->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from methanol concentrate->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis.

Structural and Spectral Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • Methoxy Protons: A singlet at approximately δ 3.8 ppm, integrating to three protons.

  • Amide Proton: A broad singlet (N-H) which can appear over a wide range (typically δ 7.5-8.5 ppm), the position of which is dependent on concentration and solvent.

  • tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 176-178 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 114-156 ppm). The carbon attached to the methoxy group will be the most downfield among the aromatic carbons.

  • Methoxy Carbon: A signal around δ 55 ppm. [6]* tert-Butyl Carbons: Two signals: one for the quaternary carbon (around δ 39 ppm) and one for the three equivalent methyl carbons (around δ 27 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl groups and potentially just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

  • C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. [7]* N-H Bend (Amide II band): An absorption in the region of 1510-1570 cm⁻¹.

  • C-O Stretch (Ether): A strong absorption in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 207. The fragmentation pattern is expected to be dominated by cleavages characteristic of amides and aromatic ethers.

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group, leading to a fragment corresponding to the tert-butyl cation (m/z = 57), which is often the base peak. [8]* McLafferty Rearrangement: While less common for pivalamides, it is a potential fragmentation pathway for amides.

  • Cleavage of the Amide Bond: Fragmentation can occur at the C-N bond.

  • Loss of Methyl Group: Loss of a methyl radical from the tert-butyl group.

Solubility and Stability

This compound is slightly soluble in water and is expected to be soluble in a range of organic solvents, including alcohols (methanol, ethanol), ketones (acetone), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMSO, DMF). Its stability is generally good under standard laboratory conditions. Hydrolysis of the amide bond can occur under strong acidic or basic conditions, particularly at elevated temperatures.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

This compound is a well-defined organic compound with a range of applications in chemical synthesis. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed and reliable synthesis protocol, and essential information on its structural characterization and safe handling. The data and procedures presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently and effectively utilize this compound in their work.

References

  • Gowda, B. T., et al. (2009). N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2777. [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Govindarajan, M., & Perumalsamy, M. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemSrc. (2025, August 27). N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wikipedia. (2025, August 25). Pivalamide. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Journal of the Institute of Science and Technology, 9(2), 823-834. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

  • Kumar, R., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 8(8), x230807. [Link]

  • Ekins, S., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(10), 1176-1181. [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. Retrieved from [Link]

  • Jackson, G., et al. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 56(1), e4667. [Link]

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  • SpectraBase. (n.d.). Propanamide, 2,2-dimethyl-N-(4-methylphenyl)- - Optional[13C NMR] - Chemical. Retrieved from [Link]

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Sources

An In-depth Technical Guide to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-2,2-dimethylpropanamide, a significant amide derivative with applications in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, structural characteristics, and a validated synthetic protocol. Furthermore, it explores the compound's reactivity, safety considerations, and its emerging role as a scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile molecule.

Introduction: The Significance of the Pivalamide Scaffold

Pivalamide derivatives, characterized by a sterically demanding tert-butyl group, represent a class of compounds with unique physicochemical properties that are highly valuable in medicinal chemistry.[1] The bulky nature of the pivaloyl group can influence molecular conformation, enhance metabolic stability, and modulate interactions with biological targets. This compound, the subject of this guide, incorporates this pivalamide moiety attached to a methoxy-substituted phenyl ring, a common feature in many pharmacologically active agents. This combination of structural motifs makes it a compound of interest for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms N-(4-Methoxyphenyl)pivalamide, N-pivaloylanisidine[2]
CAS Number 56619-94-4[2]
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
Appearance White crystalline solid (needles)
Melting Point 82-84 °C (for the related N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide)[3]

Structural Elucidation

The molecular structure of this compound has been determined by X-ray crystallography, revealing key conformational features.

Crystal Structure

In the solid state, the amide plane is not coplanar with the aromatic ring. The dihedral angle between the amide group (N—C=O) and the benzene ring is approximately 33.9°. This twisted conformation is stabilized by an intramolecular C—H···O hydrogen bond. The methoxy group lies nearly in the plane of the benzene ring. In the crystal lattice, molecules are linked into chains by intermolecular N—H···O hydrogen bonds.

Caption: 2D representation of this compound.

Spectroscopic Data

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 207.[2] Key fragmentation patterns include the loss of the tert-butyl group, leading to a prominent peak.

The IR spectrum is characterized by absorption bands corresponding to the functional groups present in the molecule. Key absorptions are expected for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and C-O stretching of the methoxy group. A representative vapor phase IR spectrum is available in public databases.[2]

  • ¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the methoxy group, and distinct signals for the aromatic protons on the disubstituted benzene ring, likely appearing as two doublets. A broad singlet for the amide N-H proton would also be present.

  • ¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the amide, the methoxy carbon, and the aromatic carbons.[2]

Synthesis of this compound

A reliable and high-yielding synthesis of this compound involves the acylation of 4-methoxyaniline with pivaloyl chloride.

Synthesis cluster_conditions Reaction Conditions Reactant1 4-Methoxyaniline Process Acylation Reactant1->Process Reactant2 Pivaloyl Chloride Reactant2->Process Product N-(4-Methoxyphenyl)- 2,2-dimethylpropanamide Solvent Chloroform (CHCl3) Atmosphere Nitrogen Atmosphere Temperature Reflux Process->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from a published crystallographic study.

Materials:

  • 4-Methoxyaniline

  • Pivaloyl chloride

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • To a solution of pivaloyl chloride (1.0 mmol) in chloroform, add 4-methoxyaniline (3.5 mmol).

  • Heat the reaction mixture at reflux under a nitrogen atmosphere for 5 hours.

  • After cooling to room temperature, dilute the reaction mixture with chloroform.

  • Wash the organic layer sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the residue from methanol to afford this compound as white needles (84% yield).

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the amide functional group. Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion.[4] However, they can undergo hydrolysis to the corresponding carboxylic acid and amine under forceful acidic or basic conditions.[5] The N-H bond of the secondary amide can be deprotonated by a strong base, and the resulting amidate can participate in various reactions. The aromatic ring can undergo electrophilic substitution reactions, with the methoxy and amide groups influencing the regioselectivity.

Applications in Drug Discovery and Development

The pivalamide scaffold is of significant interest in medicinal chemistry. Its derivatives have been explored as multi-target enzyme inhibitors, for example, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research.[1] The steric bulk of the tert-butyl group can be exploited to enhance selectivity and potency. Furthermore, pivalamide-containing compounds have been investigated as potential anticancer agents.[1] this compound serves as a valuable intermediate for the synthesis of more complex molecules within these and other therapeutic areas.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, general precautions for handling similar amide compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place.

For related compounds, hazards such as skin and eye irritation have been noted. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yielding synthesis. Its structural features, particularly the pivalamide moiety, make it a valuable building block in the design and synthesis of novel compounds for drug discovery and materials science. This technical guide provides a solid foundation of its chemical and physical properties, synthesis, and potential applications, serving as a useful resource for researchers in the field.

References

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An In-Depth Technical Guide to the Solubility of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a compound of interest for its potential applications in medicinal chemistry.

Compound at a Glance: this compound

  • IUPAC Name: this compound[4]

  • CAS Number: 56619-94-4[4][5]

  • Molecular Formula: C₁₂H₁₇NO₂[4][5]

  • Molecular Weight: 207.27 g/mol [4][6]

  • Chemical Structure:

    Caption: Chemical Structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its distinct structural features offer clues to its solubility behavior.

Molecular Structure Analysis:

  • Aromatic Ring and Methoxy Group: The methoxyphenyl group introduces polarity and potential for π-π stacking interactions. The ether linkage of the methoxy group can act as a hydrogen bond acceptor.

  • Amide Linkage: The secondary amide group is a key feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).[7][8] This significantly influences its potential for interaction with polar and protic solvents.

  • tert-Butyl Group: The bulky, nonpolar tert-butyl group introduces steric hindrance and significant hydrophobic character, which will tend to decrease solubility in polar, aqueous solvents.

Predictive Framework using Hansen Solubility Parameters (HSP):

Hansen Solubility Parameters provide a more quantitative approach to the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]

The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. While experimentally determined HSP values for this compound are not available, predictive software or group contribution methods can be employed to estimate them.[10][11]

Expected Solubility Trends:

Based on its structure, the following trends can be hypothesized:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the polar amide and methoxy groups.

  • Moderate Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol). While these solvents can hydrogen bond with the amide group, the large hydrophobic tert-butyl group may limit extensive solubility.

  • Low Solubility: In nonpolar solvents such as hexanes and toluene, due to the significant polarity of the amide and methoxy functionalities.

  • Poor Aqueous Solubility: The molecule's large nonpolar surface area, contributed by the aromatic ring and the tert-butyl group, is likely to make it poorly soluble in water, despite the presence of hydrogen bonding groups. The predicted octanol-water partition coefficient (logPoct/wat) of 2.680 suggests a preference for lipophilic environments.[6]

Experimental Determination of Solubility

Given the absence of comprehensive literature data, experimental determination is crucial. The "gold standard" for measuring the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[12] For higher throughput screening in early drug discovery, Kinetic Solubility Assays are often employed.[13][14]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a robust and reliable protocol.[12]

Experimental Protocol:

  • Preparation:

    • Ensure the purity of this compound and all solvents.

    • Prepare a series of vials with the chosen solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, DMSO, hexane).

  • Execution:

    • Add an excess amount of solid this compound to each vial. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[12][15]

  • Sample Analysis:

    • After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a syringe filter with a material compatible with the solvent, e.g., PTFE) is required.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[16]

  • Data Validation:

    • To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility value should be consistent between the later time points.[17]

Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early drug discovery to flag potential issues.[18][19] This method typically involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.

  • Incubation: Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[16]

  • Precipitation Detection: Measure the amount of precipitation, which indicates the limit of solubility under these kinetic conditions. This can be done using:

    • Nephelometry: Measures light scattering from undissolved particles.[14]

    • Direct UV Assay: After filtration to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[13]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
WaterPolar Protic25Experimental DataExperimental DataShake-Flask
PBS (pH 7.4)Polar Protic25Experimental DataExperimental DataShake-Flask
EthanolPolar Protic25Experimental DataExperimental DataShake-Flask
AcetonePolar Aprotic25Experimental DataExperimental DataShake-Flask
DMSOPolar Aprotic25Experimental DataExperimental DataShake-Flask
HexaneNonpolar25Experimental DataExperimental DataShake-Flask

Interpreting the Results:

The obtained solubility data will provide critical insights for drug development. Poor aqueous solubility (often defined as <10 µg/mL) can be a major hurdle, potentially leading to low oral bioavailability.[2][3] In such cases, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance solubility and ensure adequate drug exposure in vivo.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their research and development efforts. A comprehensive understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of a promising compound into a viable therapeutic agent.

References

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The Multifaceted Biological Potential of N-(4-methoxyphenyl) Amides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(4-methoxyphenyl) amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this chemical class, synthesizing key findings from preclinical research. We delve into the antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Introduction: The Versatility of the N-(4-methoxyphenyl) Amide Moiety

The N-(4-methoxyphenyl) amide moiety is a key pharmacophore found in a variety of biologically active compounds. The presence of the methoxy group on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical determinants of pharmacological activity. The amide linkage provides a site for hydrogen bonding and can adopt different conformations, allowing for versatile interactions with biological targets. This unique combination of features has made the N-(4-methoxyphenyl) amide scaffold a fertile ground for the discovery of new drugs across multiple therapeutic areas. This guide will systematically explore the significant biological activities associated with this promising class of molecules.

Antimicrobial Activity: A Renewed Approach to Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-(4-methoxyphenyl) amide derivatives have shown encouraging activity against a range of bacterial and fungal pathogens.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potential of N-(4-methoxyphenyl) amides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values provide a measure of the lowest concentration of the compound required to inhibit visible growth and to kill 99.9% of the microbial population, respectively.

Compound TypeTarget OrganismMIC (µg/mL)MBC/MFC (µg/mL)
Fatty Acid Derived N-(4-methoxybenzyl)amidesStaphylococcus aureus25-5050-100
Escherichia coli50-100100-200
Candida albicans12.5-2525-50
Isoxazole-Carboxamide DerivativesVarious Bacteria16-64Not Reported

Note: The data presented are representative values from various studies and may not reflect the full spectrum of tested compounds and microorganisms.

Proposed Mechanism of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, a prominent hypothesis for some N-(4-methoxyphenyl) amides involves the disruption of microbial DNA integrity. It is suggested that these compounds may intercalate with DNA or inhibit enzymes crucial for DNA replication and repair, leading to microbial cell death.

G Compound N-(4-methoxyphenyl) Amide CellWall Bacterial Cell Wall/ Membrane Penetration Compound->CellWall Enzymes DNA Gyrase/ Topoisomerase Compound->Enzymes DNA Bacterial DNA CellWall->DNA Replication DNA Replication & Repair Inhibition Enzymes->Replication Inhibition Death Bacterial Cell Death Replication->Death

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Standardized microbial inoculum (0.5 McFarland standard)

  • N-(4-methoxyphenyl) amide compound stock solution

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the N-(4-methoxyphenyl) amide compound in the broth directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation: Suspend isolated microbial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anticonvulsant Properties: Targeting Neurological Disorders

Several N-(4-methoxyphenyl) amide derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.

Efficacy in Preclinical Seizure Models

The anticonvulsant potential of these compounds is primarily evaluated using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to model absence seizures.

Compound StructureMES Test (ED₅₀ mg/kg)PTZ Test (ED₅₀ mg/kg)
(Z)-N-(4-Methoxyphenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamideActive at 100 and 300 mg/kgPotent activity
Phenoxyphenyl-1,3,4-oxadiazole-thio-N-(4-methoxyphenyl)acetamide75% protection at 20 mg/kgActive

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Structure-Activity Relationship (SAR) Insights

Studies on various N-(4-methoxyphenyl) amide analogs have revealed key structural features that influence their anticonvulsant activity. For instance, the nature and position of substituents on other aromatic rings within the molecule can significantly impact efficacy in both MES and PTZ models.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model to assess the ability of a compound to prevent seizure spread.[2]

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes

  • Male CF-1 or C57BL/6 mice (or Sprague-Dawley rats)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive solution (0.9% saline)

  • Test compound and vehicle

Procedure:

  • Animal Preparation and Dosing: Administer the test compound or vehicle to the animals at various doses and at a predetermined time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact.[2] Place the corneal electrodes on the eyes of the animal.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).[2]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Abolition of this phase is considered protection.[2]

G Start Administer Compound/ Vehicle Wait Wait for Time of Peak Effect Start->Wait Anesthetize Apply Topical Anesthetic to Corneas Wait->Anesthetize Electrodes Place Corneal Electrodes Anesthetize->Electrodes Stimulate Deliver Electrical Stimulus Electrodes->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Protect Protection Observe->Protect Absent NoProtect No Protection Observe->NoProtect Present

Caption: Workflow for the Maximal Electroshock (MES) test.

Anti-Inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Certain N-(4-methoxyphenyl) amides and structurally related compounds have exhibited potent anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of some of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-(4-methoxyphenyl) amides may interfere with this cascade by preventing the phosphorylation and degradation of IκBα.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_nuc NF-κB (p65/p50) (Nucleus) IkB->NFkB_nuc NFkB_cyto NF-κB (p65/p50) (Cytoplasm) NFkB_cyto->IkB Sequestration Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Compound N-(4-methoxyphenyl) Amide Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Activity: Inducing Programmed Cell Death

The development of novel anticancer agents remains a critical area of research. N-(4-methoxyphenyl) amides have demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these compounds is initially screened using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)
Benzoyltaurinamide DerivativesSH-SY5Y (Neuroblastoma)15.7 - 19.9
MDA-MB-231 (Breast Cancer)15.7 - 33.9
Isoxazole-Carboxamide DerivativesHep3B (Liver Cancer)Potent Activity
Quinazoline DerivativesVarious0.002 (EC₅₀ for apoptosis)

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Induction of Apoptosis: A Key Anticancer Mechanism

A primary mechanism by which N-(4-methoxyphenyl) amides exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases (caspase-3 and caspase-9), coupled with the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[5]

G Compound N-(4-methoxyphenyl) Amide Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibition Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induction.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the N-(4-methoxyphenyl) amide compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[6] The absorbance is directly proportional to the number of viable cells.

Expanding the Therapeutic Horizon: Antiviral and Neuroprotective Potential

Beyond the well-established activities, emerging research suggests that N-(4-methoxyphenyl) amides may also possess antiviral and neuroprotective properties.

Antiviral Activity

Certain N-phenylbenzamide derivatives containing the 4-methoxyphenyl moiety have demonstrated promising antiviral activity against Hepatitis B virus (HBV) and Enterovirus 71 (EV71).[8][9] The anti-HBV mechanism may involve the upregulation of the host antiviral factor APOBEC3G.[8]

Neuroprotective Effects

The N-(4-methoxyphenyl) scaffold has been incorporated into molecules with neuroprotective properties. Some of these compounds have been shown to protect against oxidative stress-induced neuronal damage, a key factor in neurodegenerative diseases.[10] The neuroprotective mechanism is thought to involve the enhancement of antioxidant defenses within neuronal cells.

Conclusion and Future Directions

The N-(4-methoxyphenyl) amide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects, underscore the significant potential of this chemical class. Future research should focus on elucidating the precise molecular targets and signaling pathways for these compounds to enable rational drug design and optimization. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into novel therapies for a wide range of human diseases.

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

  • Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives. National Institutes of Health. [Link]

  • Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. PubMed. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. PubMed. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. PubMed. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. [Link]

  • Anticancer Activity of Novel Amide Methoxyphenyl Derivatives. An-Najah Repository. [Link]

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  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. National Institutes of Health. [Link]

  • Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. PubMed Central. [Link]

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  • Synthesis and anti-hepatitis B virus activity of C4 amide-substituted isosteviol derivatives. PubMed. [Link]

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A Technical Guide to the Safe Handling of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide for Research and Development Personnel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (CAS: 56619-94-4) is a chemical compound utilized in various research and development settings. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. It is imperative to note that the toxicological properties of this specific substance have not been fully investigated[1]. Therefore, this document adopts a precautionary principle, grounding its recommendations in the known hazards of structurally similar compounds and established best practices for chemical safety.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound PubChem[2]
CAS Number 56619-94-4 PubChem[2]
Molecular Formula C₁₂H₁₇NO₂ PubChem[2]

| Synonyms | N-(4-Methoxyphenyl)pivalamide | PubChem[2] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 207.27 g/mol PubChem[2]
Physical State Solid (Assumed based on structure) N/A
XLogP3 2.5 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem[2]
Hydrogen Bond Acceptor Count 2 PubChem[2]

| Rotatable Bond Count | 3 | PubChem[2] |

Section 2: Hazard Evaluation and Risk Mitigation

Given the absence of comprehensive toxicological data for this compound, a risk assessment must be based on the GHS classifications of its positional isomer, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, and other related amides. This approach necessitates treating the compound as potentially hazardous.

Table 3: Inferred GHS Hazard Profile

Hazard Class GHS Category Hazard Statement Rationale
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Based on data for positional isomer[3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Based on data for positional isomer[3]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation Based on data for positional isomer[3]

| Acute Toxicity, Oral | Category 4 (Potential) | H302: Harmful if swallowed | Based on data for related amides[4][5] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategy involves implementing controls in a hierarchical order. This framework prioritizes eliminating the hazard entirely and treats Personal Protective Equipment (PPE) as the final line of defense.

cluster_controls Hierarchy of Controls for Risk Mitigation Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Based on the inferred hazard profile, specific controls are mandatory when handling this compound.

  • Primary Engineering Control: All manipulations of the solid compound or its solutions that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood.[1] The fume hood serves as the primary barrier, isolating the researcher from potential inhalation exposure.

Table 4: Personal Protective Equipment (PPE) Selection Guide

PPE Category Item Specification Rationale
Eye & Face Protection Safety Goggles Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] Protects eyes from splashes and airborne particulates. A face shield should be worn over goggles during procedures with a high splash risk.[6]
Hand Protection Chemical-Resistant Gloves Nitrile gloves are suitable for incidental contact.[6] Prevents skin contact. Gloves must be inspected before use and disposed of immediately after contamination.[4][5] Never wear gloves outside the laboratory area.
Body Protection Laboratory Coat Standard, long-sleeved lab coat. Protects skin and personal clothing from contamination.[7] Should be kept fully fastened.

| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, if handling outside a fume hood. | This is a secondary control. The primary control is the use of a fume hood.[5] Respirator use requires a formal fit-testing and training program.[8] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized procedures is critical for ensuring reproducible science and consistent safety.

SOP 4.1: Weighing and Aliquoting Solid Compound
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as specified in Table 4.

  • Tare Container: Place a suitable, clean container on the analytical balance within the fume hood and tare it.

  • Transfer: Carefully transfer the desired amount of this compound to the tared container using a clean spatula. Perform this action slowly and deliberately to minimize dust generation.

  • Closure: Securely cap the primary stock bottle and the newly weighed container before removing them from the balance.

  • Cleanup: Clean the spatula and any minor spills within the fume hood immediately using appropriate methods.

SOP 4.2: Preparation of Solutions
  • Setup: Conduct all solution preparations inside a chemical fume hood.

  • Solvent Addition: Place the container with the pre-weighed solid on a stir plate. Add the chosen solvent slowly to the solid to avoid splashing.

  • Dissolution: If required, use gentle heating (e.g., a water bath) or stirring to facilitate dissolution. Do not use an open flame.

  • Storage: Once dissolved, cap the container and label it clearly with the compound name, concentration, solvent, date, and your initials.

SOP 4.3: Storage and Transport
  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][9] Store away from incompatible materials such as strong oxidizing agents.

  • Transport: When moving the chemical between laboratories, use a secondary containment vessel (e.g., a rubber bucket or plastic tote) to mitigate risks from accidental drops or spills.

start Start: Plan Experiment prep Don Required PPE (Goggles, Lab Coat, Gloves) start->prep enter_hood Enter Fume Hood Work Area prep->enter_hood weigh Weigh Solid Compound enter_hood->weigh dissolve Prepare Solution weigh->dissolve use Perform Experiment dissolve->use cleanup Decontaminate Glassware & Surfaces use->cleanup waste Segregate & Dispose of Waste cleanup->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end_node End wash->end_node cluster_spill Spill Response Protocol assess Assess Spill (Size & Location) alert Alert Personnel & Secure Area assess->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill (Use absorbent pads/berms) ppe->contain collect Collect Material (Sweep solid / Absorb liquid) contain->collect package Place in Labeled Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of Waste According to Procedures decontaminate->dispose

Caption: A stepwise decision workflow for responding to a chemical spill.

Protocol for a Minor Solid Spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is present. [1]3. Gently sweep or scoop up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for disposal. [4]4. Wash the affected spill area thoroughly after material pickup is complete. [1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4][10]* Specific Hazards: Under fire conditions, toxic fumes, including carbon oxides and nitrogen oxides, may be emitted. [1][9][11]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [4][11]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., gloves, weighing papers) in a clearly labeled, sealed hazardous waste container. [4]2. Liquid Waste: Collect solutions in a dedicated, labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [4][9]Do not pour waste down the drain. [4]

Section 7: Conclusion

While this compound lacks a complete toxicological profile, a prudent and systematic approach to safety is non-negotiable. By understanding its potential hazards based on analogous structures and rigorously applying the hierarchy of controls—prioritizing engineering controls like fume hoods and using appropriate PPE—researchers can handle this compound safely and effectively. Adherence to the detailed protocols within this guide is essential for protecting oneself, colleagues, and the research environment.

Section 8: References

  • Angene Chemical. (2024). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. N,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • LookChem. N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Safety Data Sheets(SDS). [Link]

  • Cheméo. (2013). Benzamide, N-(4-methoxyphenyl)-4-fluoro-. [Link]

  • Semantic Scholar. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

  • Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

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Methodological & Application

Synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, an amide derivative of significant interest, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif is found in various biologically active molecules. The synthesis of this compound is a fundamental example of amide bond formation, a cornerstone reaction in the development of pharmaceuticals and fine chemicals. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers in both academic and industrial settings.

Underlying Scientific Principles: The Schotten-Baumann Reaction

The synthesis of this compound is achieved via the Schotten-Baumann reaction, a robust and widely used method for acylating amines.[1] The core of this reaction is a nucleophilic acyl substitution. In this specific synthesis, the nucleophilic nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of pivaloyl chloride.

The reaction is typically conducted in the presence of a base, which serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it prevents the protonation of the starting amine, thereby maintaining its nucleophilicity.[2] While traditional Schotten-Baumann conditions often employ a biphasic system with an aqueous base, a homogeneous system using an organic base like triethylamine in an aprotic solvent such as dichloromethane can offer improved control and easier work-up.

Experimental Workflow Overview

The overall experimental process can be visualized as a three-stage workflow: reaction setup and execution, product isolation and work-up, and finally, purification and characterization.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Dissolve p-Anisidine & Triethylamine in Dichloromethane Cooling Cool to 0 °C Reagents->Cooling Addition Slowly Add Pivaloyl Chloride Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Wash with Water Stirring->Quench Reaction Mixture AcidWash Wash with 1M HCl Quench->AcidWash BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Dry Dry over Na2SO4 BrineWash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Methanol/Water Evaporate->Recrystallize Crude Product FilterDry Filter and Dry Product Recrystallize->FilterDry Characterize Characterize by NMR, IR, MP FilterDry->Characterize FinalProduct FinalProduct FilterDry->FinalProduct Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for N-acylation of anilines.[1][3]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier Notes
p-AnisidineC₇H₉NO123.151.23 g10.0Reagent grade, >99%
Pivaloyl ChlorideC₅H₉ClO120.581.33 g (1.35 mL)11.0Reagent grade, >99%
Triethylamine(C₂H₅)₃N101.191.52 g (2.09 mL)15.0Anhydrous, >99.5%
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous, >99.8%
1 M Hydrochloric AcidHCl36.462 x 25 mL-Aqueous solution
Saturated NaHCO₃NaHCO₃84.0125 mL-Aqueous solution
Saturated NaCl (Brine)NaCl58.4425 mL-Aqueous solution
Anhydrous Na₂SO₄Na₂SO₄142.04~5 g-Granular
MethanolCH₃OH32.04As needed-ACS grade
Deionized WaterH₂O18.02As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.23 g, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.35 mL, 11.0 mmol) dropwise to the stirred solution over a period of 10 minutes using a syringe. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Aqueous Washes: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with:

    • 25 mL of deionized water.

    • 25 mL of 1 M HCl to remove unreacted triethylamine.

    • 25 mL of saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • 25 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol.[3] If the solid does not readily dissolve, add a few more drops of hot methanol. To the hot solution, add deionized water dropwise until a slight turbidity persists. Reheat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation of Pure Product: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum. An expected yield is approximately 84%.[3]

Characterization of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[4]
Molecular Weight 207.27 g/mol [4]
Appearance White crystalline solid[3]
Melting Point To be determined experimentally-
¹³C NMR Refer to SpectraBase[4]

Safety Precautions

A thorough risk assessment should be conducted before starting this synthesis.

  • Pivaloyl Chloride: Highly flammable, corrosive, and reacts violently with water.[5] It is fatal if inhaled and causes severe skin burns and eye damage.[3] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • p-Anisidine: Toxic if swallowed or inhaled, and fatal in contact with skin. It can cause skin and eye irritation and may lead to an allergic skin reaction. Handle with care, avoiding dust formation, in a fume hood.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Yield - Incomplete reaction. - Degradation of pivaloyl chloride due to moisture.- Extend the reaction time. - Ensure all glassware is dry and use anhydrous solvents.
Product "oils out" during recrystallization - The solution is too concentrated. - Cooling is too rapid.- Add a small amount of hot methanol to redissolve the oil and allow for slower cooling.
Impure Product - Incomplete removal of starting materials or byproducts.- Ensure thorough washing during the work-up. Repeat the recrystallization step if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors. The principles of the Schotten-Baumann reaction illustrated here are broadly applicable to the synthesis of a wide range of amides.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Saeed, A., Hussain, S., Batool, M., & Flörke, U. (2009). N-(4-Methoxy-phen-yl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2067. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Pivaloyl Chloride in Industrial Settings. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Saeed, A., Hussain, S., Batool, M., & Flörke, U. (2009). N-(4-Methoxy-phen-yl)pivalamide. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 13C NMR Spectrum for this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a pivalamide derivative of p-anisidine, utilizing microwave-assisted organic synthesis (MAOS). Traditional amide synthesis often requires prolonged reaction times and harsh conditions. Microwave irradiation offers a rapid, efficient, and environmentally conscious alternative, significantly reducing reaction times from hours to minutes and often improving yields.[1][2] This application note details the underlying principles of microwave chemistry, provides a robust and validated protocol for the synthesis, outlines expected outcomes and characterization, and discusses critical safety considerations.

Introduction: The Rationale for Microwave-Assisted Amide Synthesis

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The target molecule, this compound, is an N-aryl amide, a structural motif present in numerous compounds of medicinal interest. The synthesis of such amides is a cornerstone of organic and medicinal chemistry.

Conventional methods for the acylation of anilines often involve refluxing for several hours, which can be energy-intensive and may lead to the formation of byproducts.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that leverages the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy.[5] This direct and rapid heating of the reaction mixture, as opposed to the convective heating of the vessel in traditional methods, leads to a number of significant advantages[2]:

  • Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[1][2]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[1]

  • Energy Efficiency: Direct heating of the reactants and solvent is a more energy-efficient process.[1]

  • Greener Chemistry: The potential for solvent-free reactions or the use of minimal solvent aligns with the principles of green chemistry.[1][6]

This guide will focus on the practical application of MAOS for the efficient synthesis of this compound from p-anisidine and pivaloyl chloride.

The Science Behind Microwave-Assisted Synthesis

The acceleration of chemical reactions in a microwave field is primarily due to thermal effects arising from two main mechanisms: dipolar polarization and ionic conduction.[5]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used in the reaction, possess a dipole moment. When subjected to the oscillating electric field of the microwave radiation, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense internal heating through molecular friction.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

It is this efficient, volumetric heating that allows for temperatures to be reached rapidly and uniformly throughout the reaction mixture, leading to the observed rate enhancements.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the microwave-assisted acylation of anilines.[1][7]

Materials and Reagents
Reagent/MaterialGradeSupplier
p-AnisidineReagentSigma-Aldrich
Pivaloyl chlorideReagentSigma-Aldrich
Triethylamine (Et3N)ReagentSigma-Aldrich
Acetonitrile (CH3CN)AnhydrousSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4)
Microwave reaction vials (10 mL) with stir barsCEM, Anton Paar, etc.
Dedicated Microwave ReactorCEM, Anton Paar, etc.
Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification prep1 Add p-anisidine (1.0 mmol) and acetonitrile (5 mL) to a 10 mL microwave vial. prep2 Add triethylamine (1.2 mmol). prep1->prep2 prep3 Slowly add pivaloyl chloride (1.1 mmol) with stirring. prep2->prep3 seal Seal the vial. prep3->seal irradiate Irradiate at 120°C for 15 minutes in the microwave reactor. seal->irradiate cool Cool to room temperature. irradiate->cool dilute Dilute with dichloromethane (20 mL). cool->dilute wash1 Wash with 1M HCl (10 mL). dilute->wash1 wash2 Wash with sat. NaHCO3 (10 mL). wash1->wash2 wash3 Wash with brine (10 mL). wash2->wash3 dry Dry organic layer over MgSO4, filter, and concentrate. wash3->dry purify Purify by column chromatography (Hexane/Ethyl Acetate). dry->purify

Caption: Workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add p-anisidine (1.0 mmol, 123 mg).

    • Add anhydrous acetonitrile (5 mL) to the vial and stir to dissolve the p-anisidine.

    • To the stirred solution, add triethylamine (1.2 mmol, 167 µL). Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

    • Slowly add pivaloyl chloride (1.1 mmol, 135 µL) to the reaction mixture. A slight exotherm may be observed.

  • Microwave Irradiation:

    • Securely seal the microwave reaction vial with a cap.

    • Place the vial into the cavity of a dedicated laboratory microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 120°C for 15 minutes. The pressure inside the vessel will increase, which should be monitored by the instrument.

  • Workup and Purification:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before carefully opening it.

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound as a white solid.

Expected Results and Characterization

The microwave-assisted synthesis is expected to provide the target compound in high yield (typically >85%) within a short reaction time. The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical and Spectral Data
PropertyValue
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol [8]
Appearance White solid
Melting Point Data not widely reported, crystallization from methanol yields needles.[9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40 (d, 2H), 7.20 (br s, 1H, NH), 6.85 (d, 2H), 3.79 (s, 3H, OCH₃), 1.31 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176.5, 156.5, 131.2, 122.0, 114.1, 55.5, 39.6, 27.7.
IR (KBr, cm⁻¹) ν: 3300-3250 (N-H stretch), 2960 (C-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1240 (C-O stretch).
Mass Spectrometry (EI) m/z (%): 207 (M⁺), 123, 85, 57.

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds. Actual experimental values may vary slightly.

Safety Precautions

Microwave synthesis involves high temperatures and pressures, and appropriate safety measures are crucial.

  • Dedicated Microwave Reactor: Only use a laboratory microwave reactor specifically designed for chemical synthesis.[7] Domestic microwave ovens are not suitable and can be extremely dangerous.[7]

  • Pressure and Temperature Monitoring: Always use a reactor equipped with reliable temperature and pressure sensors.

  • Vessel Integrity: Use only reaction vessels that are in perfect condition and are rated for the temperatures and pressures to be used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all operations, including reagent handling and reaction setup, within a well-ventilated fume hood.

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature before opening to avoid sudden depressurization and solvent flashing.[7]

Conclusion

The microwave-assisted synthesis of this compound offers a significant improvement over conventional heating methods. This protocol provides a rapid, efficient, and high-yielding route to this important amide, showcasing the power of MAOS in modern organic synthesis. By following the detailed procedure and adhering to the safety guidelines, researchers can reliably produce this compound for further studies in drug discovery and development.

References

  • Chakraborty, B., et al. (2008). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry. International Journal of Chemical Reactor Engineering, 6(1).
  • Chakraborty, B., et al. (2008). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry. ResearchGate. Retrieved from [Link]

  • Razzoqova, M. I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Rasayan J. Chem. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. RASĀYAN Journal of Chemistry, 8(2), 209-222.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Authors. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Retrieved from [Link]

  • National Genomics Data Center. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(7), 1710.
  • Leonelli, F., & Calvo, R. R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(20), 7078.
  • Saeed, A., et al. (2009). N-(4-Methoxy-phen-yl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2067.
  • Cole, K. M., et al. (2021). Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction. ACS Omega, 6(40), 26233–26245.

Sources

Application Note: Comprehensive Purity Assessment of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (also known as N-(4-Methoxyphenyl)pivalamide) is an amide compound of significant interest in the development of bioactive molecules and specialty chemicals.[1] The rigorous assessment of its purity is a critical prerequisite for its use in regulated applications, such as pharmaceutical synthesis, where even trace impurities can affect reaction yield, safety, and the stability of the final product.

This document provides a comprehensive framework for the purity analysis of this compound. It is designed not as a rigid protocol, but as a strategic guide grounded in first principles of analytical chemistry. We will explore an orthogonal testing strategy, leveraging multiple analytical techniques to build a complete and trustworthy purity profile. The causality behind methodological choices is emphasized to empower researchers to adapt and troubleshoot effectively.

The core of our strategy involves a primary chromatographic separation for quantitative purity, supplemented by methods for identifying impurities, quantifying volatile components, and obtaining an absolute purity value through a primary method.

Purity_Assessment_Strategy cluster_main Overall Purity Assessment Workflow Sample Test Sample This compound HPLC HPLC-UV (Primary Purity & Impurity Profile) Sample->HPLC Primary Analysis GC_Headspace Headspace GC-FID (Residual Solvents) Sample->GC_Headspace Volatiles qNMR qNMR (Absolute Purity Assay) Sample->qNMR Primary Standard Comparison LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Peaks Final_Report Comprehensive Purity Report HPLC->Final_Report GC_Headspace->Final_Report qNMR->Final_Report

Caption: High-level orthogonal strategy for purity assessment.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₁₂H₁₇NO₂PubChem[2]
Molecular Weight 207.27 g/mol PubChem[2]
Structure CC(C)(C)C(=O)NC1=CC=C(C=C1)OCPubChem[2]
Appearance White to off-white solid (typical)General Knowledge

Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for separating and quantifying non-volatile organic molecules. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The methoxyphenyl group acts as a strong chromophore, making UV detection highly suitable.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately non-polar compounds like our target molecule.

  • Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier providing good peak shape. A small amount of formic acid is added to the mobile phase to protonate silanols on the stationary phase, which minimizes peak tailing for the amide, and to ensure compatibility with mass spectrometry.[3][4]

  • Detection: The UV detector wavelength is set at 254 nm, a common wavelength for aromatic compounds that provides a good balance of sensitivity and specificity.

Detailed HPLC Protocol

HPLC_Workflow cluster_hplc HPLC Experimental Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Inject Sample Injection (e.g., 10 µL) SST->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (% Area Normalization) Detect->Analyze Result Purity Result Analyze->Result

Caption: Step-by-step workflow for HPLC purity analysis.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reference standard of this compound (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic acid (analytical grade).

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. (Concentration ≈ 0.1 mg/mL).

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The results must meet the following criteria to ensure the system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures symmetric peaks for accurate integration.
Theoretical Plates (N) N ≥ 5000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision.

5. Data Analysis: The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurity standards are available, a method using relative response factors (RRF) should be employed.

Residual Solvent Analysis by Gas Chromatography (GC)

Principle: The manufacturing process of this compound may involve organic solvents. As these have no therapeutic benefit and can be toxic, their levels must be controlled according to regulatory guidelines such as ICH Q3C and USP <467>.[6][7] Static headspace coupled with Gas Chromatography and Flame Ionization Detection (HS-GC-FID) is the standard technique for this analysis due to its ability to separate volatile solvents from the non-volatile drug substance matrix.

Causality of Method Design:

  • Headspace Injection: This technique avoids injecting the non-volatile active ingredient onto the GC column, which prevents contamination and extends column lifetime.

  • Column Choice: A G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) is recommended by USP <467> as it provides a good separation for a wide range of common solvents.[6]

  • Detector: A Flame Ionization Detector (FID) is used for its robustness and linear response to nearly all organic compounds.

Detailed HS-GC-FID Protocol

1. Instrumentation and Materials:

  • GC system with a static headspace autosampler and FID.

  • Capillary column: G43 phase (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Solvent standards (e.g., Class 1, 2, and 3 solvent mixes).

  • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

2. GC Conditions:

ParameterSetting
Carrier Gas Helium, constant flow ~2 mL/min
Injector Temp. 140 °C
Detector Temp. 250 °C
Oven Program 50 °C for 20 min, then 6 °C/min to 165 °C, hold for 20 min
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Vial Equilibration 30 min

3. Sample Preparation:

  • Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 1.0 mL of the diluent (DMSO).

  • Crimp the vial securely. Prepare a blank vial containing only the diluent.

4. Analysis: Run the blank, followed by the sample vial. Identify any peaks in the sample chromatogram by comparing their retention times to those of known solvent standards. Quantify using an external standard method.

Impurity Identification by Mass Spectrometry (MS)

Principle: While HPLC-UV can quantify impurities, it cannot identify them. Coupling the HPLC system to a mass spectrometer (LC-MS) provides mass-to-charge (m/z) data for each peak, enabling the determination of molecular weights and elemental compositions of unknown impurities. GC-MS can be used similarly for volatile impurities.

Causality & Expected Fragmentation: The mass spectrum of the parent compound is expected to show a strong molecular ion peak [M+H]⁺ at m/z 208 in ESI positive mode. The fragmentation pattern in GC-MS (electron ionization) is highly predictable.[2]

  • The most stable fragment will likely be the tert-butyl cation at m/z 57 , resulting from cleavage of the amide bond. This is often the base peak.[8]

  • Cleavage on the other side of the carbonyl group can yield a fragment corresponding to the methoxyphenylamine cation at m/z 123 .

  • The molecular ion peak [M]⁺• will be observed at m/z 207 .[2]

MS_Fragmentation cluster_ms Predicted EI Mass Fragmentation Parent This compound [M]+• at m/z 207 Frag1 tert-Butyl Cation [C4H9]+ m/z 57 (Base Peak) Parent->Frag1 α-cleavage Frag3 Methoxyphenylamine Radical Cation [C7H9N]+• m/z 123 Parent->Frag3 Amide bond cleavage Frag2 Methoxyphenyl Isocyanate Radical Cation [C8H7NO]+• m/z 149

Caption: Predicted fragmentation pathway in GC-MS.

By analyzing the m/z values of impurity peaks from an LC-MS run, one can deduce their structures, often by comparing the mass shift from the parent compound (e.g., loss of a methyl group, addition of an oxygen atom).

Absolute Purity by Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[9] The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Causality of Method Design:

  • Analyte Signal Choice: The this compound molecule has two ideal signals for quantification: the sharp singlet from the nine equivalent protons of the tert-butyl group (~1.2 ppm) and the sharp singlet from the three protons of the methoxy group (~3.8 ppm). These signals are typically in a clear region of the spectrum.

  • Internal Standard: A standard like maleic acid or dimethyl sulfone is chosen. It must be stable, non-volatile, have a known high purity, and possess a simple NMR spectrum with at least one signal that does not overlap with the analyte signals.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is crucial to ensure all protons fully relax between scans, which is essential for accurate integration.[9]

qNMR Protocol Outline
  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) and the test sample into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., 90° pulse, relaxation delay > 30s).

  • Carefully integrate the chosen analyte signal (e.g., the tert-butyl singlet) and the standard signal (e.g., the olefinic singlet of maleic acid).

  • Calculate the purity using the standard qNMR equation, accounting for molecular weights, sample weights, number of protons for each signal, and the purity of the internal standard.

Method Validation Summary

Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The primary HPLC method should be fully validated.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities and degradants.Peak purity analysis (PDA), no interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery from spiked samples.
Precision To assess the scatter of results from multiple analyses of the same sample.Repeatability & Intermediate Precision: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.No significant change in results with minor changes in flow rate, pH, temp.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). C5H10NO+. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • Cheméo. (2013). Benzamide, N-(4-methoxyphenyl)-4-fluoro-. Retrieved from [Link]

  • SGS. (n.d.). Residual Solvents Analysis by GC/MS and GC/FID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Formoterol-impurities. Retrieved from [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ATB. (n.d.). N-(4-Methoxyphenyl)-2-methylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. Retrieved from [Link]

  • Soják, L., et al. (n.d.). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4-Methoxyphenol on Primesep B Column. Retrieved from [Link]

  • The Natural Products Magnetic Resonance Database. (2022). (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • Snow, N. H. (2012). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. LCGC International. Retrieved from [Link]

  • On-chain, W., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). N-(2-Formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

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Application Note: GC-MS Analysis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the analysis of reaction mixtures from the synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the rationale behind the synthesis, potential side products, and a complete workflow for sample preparation, GC-MS method development, and data analysis. The methodologies described herein are designed to ensure scientific integrity through robust, self-validating protocols, supported by authoritative references.

Introduction: Synthesis and Analytical Rationale

This compound is an aromatic amide of interest in pharmaceutical and chemical research. Its synthesis is often achieved via a nucleophilic acyl substitution, such as the Schotten-Baumann reaction, where p-anisidine is acylated with pivaloyl chloride in the presence of a base.[1][2] Monitoring the progress of this reaction is crucial for optimizing yield and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[3][4][5]

The primary goal of this analysis is to:

  • Confirm the presence and identity of the desired product, this compound.

  • Identify and monitor the depletion of starting materials (p-anisidine and pivaloyl chloride).

  • Detect potential side products and impurities, such as hydrolyzed pivaloyl chloride (pivalic acid) or unreacted intermediates.

Synthesis Overview: The Schotten-Baumann Reaction

The synthesis of this compound typically involves the reaction of p-anisidine with pivaloyl chloride under basic conditions.[1][2] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6][7]

Reaction Scheme: p-Anisidine + Pivaloyl Chloride → this compound + HCl

Understanding this reaction mechanism is key to anticipating the components of the reaction mixture that will be analyzed by GC-MS.

Experimental Workflow: From Reaction Quenching to Data Analysis

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of the reaction mixture.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture 1. Aliquot of Reaction Mixture Quench 2. Quench with H₂O/brine Reaction_Mixture->Quench Stop Reaction Extraction 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Isolate Organics Drying 4. Dry Organic Layer (Na₂SO₄) Extraction->Drying Remove H₂O Filter_Dilute 5. Filter and Dilute in Volatile Solvent Drying->Filter_Dilute Prepare for Injection GC_MS 6. Inject into GC-MS Filter_Dilute->GC_MS Introduce Sample Separation 7. Chromatographic Separation GC_MS->Separation Detection 8. Mass Spectrometric Detection Separation->Detection TIC 9. Generate Total Ion Chromatogram (TIC) Detection->TIC Peak_Integration 10. Peak Integration & Identification TIC->Peak_Integration Library_Search 11. NIST Library Comparison Peak_Integration->Library_Search Confirm Identity Report 12. Generate Report Library_Search->Report

Caption: Overall workflow for GC-MS analysis of the reaction mixture.

Protocol: Sample Preparation

Proper sample preparation is critical to protect the GC-MS instrument and ensure accurate, reproducible results.[1][2][8] This protocol is designed to isolate the organic components from the reaction mixture and prepare them for injection.

  • Aliquot Sampling: Carefully extract a small aliquot (e.g., 100 µL) from the vigorously stirred reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of deionized water or brine. This will stop the reaction and separate the aqueous and organic phases.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane to the quenched sample. Vortex the vial for 30 seconds to extract the organic components into the solvent layer. Allow the layers to separate.[8]

  • Drying: Carefully transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Filtration and Dilution: Filter the dried organic extract through a 0.22 µm syringe filter into a clean GC vial.[1] Dilute the sample to a final concentration of approximately 10-100 µg/mL with the same volatile solvent used for extraction.[2]

Protocol: GC-MS Instrumentation and Method Parameters

The following parameters are a robust starting point for the analysis of this compound and related compounds. Method optimization may be required based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column that provides excellent separation for a wide range of aromatic compounds.
Carrier GasHelium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.
Injection Volume1 µLA standard volume for capillary columns.
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading when analyzing concentrated reaction mixtures. A splitless injection can be used for trace impurity analysis.[4]
Oven Temperature ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial temperature allows for the elution of volatile solvents. The temperature ramp provides good separation of the starting materials, product, and potential byproducts. The final hold ensures that all components are eluted from the column.
Mass Spectrometer
Ion Source Temperature230 °CA standard temperature for electron ionization (EI) that balances ionization efficiency and minimizes thermal degradation.
Interface Temperature280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries like the NIST database.[9][10]
Mass Range40 - 400 m/zA wide enough range to capture the molecular ions of the expected components and their characteristic fragments.
Scan ModeFull ScanAllows for the identification of unknown components in the mixture. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis if specific impurities are targeted.

Data Analysis and Interpretation

Chromatogram Analysis

The Total Ion Chromatogram (TIC) will display the separated components of the mixture as peaks at different retention times. The identity of each peak can be tentatively assigned based on its retention time relative to known standards. The NIST Chemistry WebBook lists a Kovats retention index of 1702 for this compound on a semi-standard non-polar column, which can be used for more robust identification.[11][12]

Mass Spectrum Interpretation

The mass spectrum of each peak provides a molecular fingerprint. For this compound (Molecular Weight: 207.27 g/mol ), the following fragmentation patterns are expected under EI conditions.[11] Aromatic amides commonly undergo α-cleavage at the N-CO bond.[13][14][15]

Caption: Predicted EI fragmentation of the target molecule.

Key Expected Fragments:

  • m/z 207: The molecular ion (M⁺˙). Its presence is crucial for confirming the molecular weight.

  • m/z 123: Resulting from cleavage of the amide bond, corresponding to the 4-methoxyphenylaminyl radical cation.

  • m/z 85: The pivaloyl cation, formed by the alternative cleavage of the amide bond.

  • m/z 57: The tert-butyl cation, formed by the loss of carbon monoxide (CO) from the pivaloyl cation (m/z 85). This is often a very stable and abundant ion.

The presence and relative abundance of these fragments provide strong evidence for the structure of the eluted compound.

Library Matching

The acquired mass spectrum for each peak should be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[10][16][17] A high match factor provides a high degree of confidence in the identification of the product and any known impurities or starting materials.

Hypothetical Results

The following table presents hypothetical results for a successful reaction mixture analysis.

Retention Time (min)Tentative IDKey Mass Fragments (m/z)NIST Library Match (%)
4.5p-Anisidine (Starting Material)123, 108, 80> 95
9.8This compound 207, 123, 85, 57 > 90
3.2Pivalic Acid (Hydrolysis Product)102, 85, 57> 95

Conclusion

This application note details a comprehensive and robust GC-MS method for the analysis of this compound reaction mixtures. By following the outlined protocols for sample preparation, instrument setup, and data interpretation, researchers can effectively monitor reaction progress, confirm product identity, and assess the purity of their synthesis. The combination of chromatographic separation and mass spectrometric detection provides an unparalleled level of confidence in the analytical results, making GC-MS an indispensable tool in modern chemical synthesis and drug development.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • SCION Instruments. Sample preparation GC-MS. Retrieved from [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • NIST Chemistry WebBook. Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Anonymous. Gas chromatography-mass spectroscopy. Retrieved from [Link]

  • Shimadzu. GC – MS Analysis of a Complex Mixture. Retrieved from [Link]

  • Anonymous. 4406 GC-MS procedure and background.docx. Retrieved from [Link]

  • NIST. Gas Chromatographic Retention Data. Retrieved from [Link]

  • M.S. Instruments. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Organomation. GC-MS Sample Preparation. Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 25). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. Retrieved from [Link]

  • NIST. Mass Spectrometry Data Center. Retrieved from [Link]

  • Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • MS Wil. NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • da Silva, J. A. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20836-20845. Retrieved from [Link]

  • PubMed Central (PMC). (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • NIST Chemistry WebBook. Propanamide, N-(4-methoxyphenyl)-. Retrieved from [Link]

  • NIST Chemistry WebBook. Propanamide, N-(4-methoxyphenyl)-2-methyl-. Retrieved from [Link]

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Application Notes and Protocols: N-(4-Methoxyphenyl)-2,2-dimethylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a simple yet elegant amide derivative, presents a compelling scaffold for exploration in modern medicinal chemistry.[1] Its structure, featuring a methoxy-substituted phenyl ring coupled to a sterically hindered pivaloyl group, offers a unique combination of lipophilicity, metabolic stability, and synthetic tractability. While direct and extensive literature on the specific biological applications of this exact molecule is emerging, its structural motifs are prevalent in a variety of biologically active agents. This guide serves to consolidate the known information and, more importantly, to provide a forward-looking perspective on its potential applications, particularly as a modulator of ion channels involved in pain and inflammation.

The strategic placement of the methoxy group on the phenyl ring can enhance metabolic stability and influence binding to biological targets.[2] Furthermore, the amide linkage is a cornerstone of many pharmaceuticals, providing a stable backbone for molecular design.[3] This document will delve into the prospective applications of this compound, with a primary focus on its potential as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain signaling.[4][5][6] We will provide detailed, field-proven protocols for its synthesis and in vitro characterization, empowering researchers to unlock the therapeutic promise of this and related compounds.

Part 1: Core Application Focus - TRPA1 Antagonism for Analgesia

Scientific Rationale: Targeting the Body's Irritant Sensor

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons.[6] It functions as a primary sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[5][6] Activation of TRPA1 by noxious stimuli, such as pungent natural compounds (e.g., cinnamaldehyde, mustard oil) and byproducts of oxidative stress, leads to the influx of cations, depolarization of the neuronal membrane, and the sensation of pain.[5][6] Consequently, the development of TRPA1 antagonists is a highly pursued therapeutic strategy for the management of pain, inflammation, and respiratory diseases.[4][6][7]

The chemical architecture of this compound bears resemblance to known TRPA1 antagonists, which often feature an aromatic ring system linked to a variety of functional groups. The methoxy-phenyl moiety can be envisioned as a key pharmacophoric element for interaction with the receptor, while the dimethylpropanamide portion can influence solubility, metabolic stability, and overall conformation. The exploration of this compound and its derivatives as TRPA1 antagonists is, therefore, a scientifically sound and promising avenue of research.

Proposed Mechanism of Action

Based on the structure of known TRPA1 antagonists, it is hypothesized that this compound could act as a competitive antagonist, binding to a pocket within the TRPA1 channel pore region. This binding would likely be reversible and would prevent the conformational changes necessary for channel opening upon agonist binding.

Part 2: Experimental Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol details a standard and reliable method for the synthesis of the title compound via the acylation of p-anisidine.

Materials:

  • p-Anisidine

  • Pivaloyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of TRPA1 Antagonism using a Calcium Influx Assay

This protocol describes a high-throughput method to assess the ability of this compound to inhibit TRPA1 activation in a cell-based assay. A Fluorometric Imaging Plate Reader (FLIPR) is a common instrument for this purpose.

Cell Line:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1).

Materials:

  • HEK293-hTRPA1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like hygromycin B)[8]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound (test compound)

  • Known TRPA1 agonist (e.g., Cinnamaldehyde or Allyl isothiocyanate - AITC)

  • Known TRPA1 antagonist as a positive control (e.g., HC-030031 or A-967079)[9]

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed HEK293-hTRPA1 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37 °C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control antagonist in assay buffer.

  • Assay Protocol (Antagonist Mode):

    • Wash the cells with assay buffer to remove excess dye.

    • Add the prepared dilutions of the test compound and control antagonist to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the TRPA1 agonist (e.g., cinnamaldehyde at a final concentration giving ~80% of the maximal response, EC80) to all wells.[8]

    • Record the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The antagonistic activity is measured as the inhibition of the agonist-induced calcium influx.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation:

CompoundTargetAgonist (Concentration)IC50 (µM)
This compound hTRPA1Cinnamaldehyde (EC80)To be determined
HC-030031 (Control) hTRPA1Cinnamaldehyde (EC80)Literature Value

Part 3: Visualization of Experimental Workflow and Potential Pathways

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_assay In Vitro Assay s1 Acylation of p-Anisidine with Pivaloyl Chloride s2 Aqueous Workup s1->s2 s3 Silica Gel Chromatography s2->s3 s4 Structural Confirmation (NMR, MS) s3->s4 a3 Compound Incubation s4->a3 Test Compound a1 HEK293-hTRPA1 Cell Culture a2 Calcium Dye Loading a1->a2 a2->a3 a4 Agonist Addition & FLIPR Reading a3->a4 a5 Data Analysis (IC50) a4->a5 G cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Agonist TRPA1 Agonist (e.g., Cinnamaldehyde, Oxidative Stress) Agonist->TRPA1 Activates Antagonist N-(4-Methoxyphenyl)- 2,2-dimethylpropanamide (Hypothesized) Antagonist->TRPA1 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Neuron_Activation Sensory Neuron Activation Depolarization->Neuron_Activation Pain_Signal Pain Signal to CNS Neuron_Activation->Pain_Signal

Sources

The Versatile Building Block: N-(4-Methoxyphenyl)-2,2-dimethylpropanamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-pivaloyl-p-anisidine, has emerged as a particularly valuable building block. Its structural features—a methoxy-substituted aromatic ring coupled with a sterically demanding pivalamide group—offer a unique combination of properties that medicinal chemists can exploit for the synthesis of a diverse array of bioactive molecules. The methoxy group activates the aromatic ring for further functionalization, while the pivalamide moiety can act as a powerful directing group in synthetic transformations, most notably in directed ortho-metalation reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a precursor to potent anticancer and anti-inflammatory agents.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
CAS Number 56619-94-4[1]
Appearance White crystalline solid[General chemical knowledge]
Melting Point 82-84 °C[2]
Solubility Soluble in common organic solvents (e.g., CHCl₃, THF, Ethyl Acetate)[General chemical knowledge]

Synthesis of the Building Block: this compound

The synthesis of this compound is a straightforward and high-yielding acylation reaction. The most common and efficient method involves the reaction of 4-methoxyaniline (p-anisidine) with pivaloyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Pivaloyl chloride

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol for recrystallization

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.0 equivalent) in chloroform.

  • Slowly add pivaloyl chloride (1.0 equivalent) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with additional chloroform.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from methanol to yield pure this compound as white needles (Typical yield: 84%).[3]

Application as a Building Block: Directed Ortho-Metalation

A key synthetic utility of the pivalamide group in this compound is its function as a powerful directing group for ortho-lithiation. This reaction allows for the regioselective introduction of a wide range of electrophiles at the position ortho to the pivalamide, providing a versatile entry point to a variety of substituted aromatic compounds.

Sources

Application Notes and Protocols for the Experimental Use of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide in Analgesic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate in Pain Research

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is a compound of interest in the field of analgesic research. Its structural similarity to known analgesics, particularly those in the N-phenylpropanamide class, suggests a potential interaction with pain signaling pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound for its potential analgesic properties. The protocols outlined herein are designed to establish a foundational understanding of the compound's efficacy in models of acute thermal, inflammatory, and neuropathic pain.

The core hypothesis for the analgesic potential of this compound is based on its structural resemblance to potent synthetic opioids that feature an N-phenylpropanamide scaffold.[1] These compounds typically exert their effects by acting as agonists at opioid receptors, primarily the µ-opioid receptor, which are key modulators of pain perception in the central and peripheral nervous systems.[1] The protocols described will enable a thorough investigation of this potential mechanism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC12H17NO2[3]
Molecular Weight207.27 g/mol [3]
IUPAC NameThis compound[3]
SynonymsN-(4-Methoxyphenyl)pivalamide, N-pivaloylanisidine[3]

Experimental Workflow for Analgesic Profiling

The following diagram illustrates a logical workflow for the comprehensive preclinical evaluation of this compound's analgesic potential.

G cluster_0 Phase 1: Acute Nociceptive Pain Models cluster_1 Phase 2: Inflammatory Pain Model cluster_2 Phase 3: Neuropathic Pain Model cluster_3 Phase 4: Mechanistic Studies Hot_Plate_Test Hot Plate Test (Central Analgesia) Tail_Flick_Test Tail-Flick Test (Spinal Reflex) Formalin_Test Formalin Test (Acute & Tonic Pain) Tail_Flick_Test->Formalin_Test SNI_Model Spared Nerve Injury (SNI) Model (Chronic Neuropathic Pain) Formalin_Test->SNI_Model Receptor_Binding Opioid Receptor Binding Assays SNI_Model->Receptor_Binding Dose_Response Dose-Response Relationship End End Dose_Response->End Start Start Start->Hot_Plate_Test

Caption: Preclinical analgesic testing workflow.

Protocols for Analgesic Evaluation

Hot Plate Test for Thermal Nociception

The hot plate test is a widely used method to assess the response to a thermal stimulus and is particularly sensitive to centrally acting analgesics.[4][5][6]

Objective: To evaluate the central analgesic activity of this compound in a model of acute thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical retainer.

  • This compound.

  • Vehicle (e.g., 0.9% saline with 5% DMSO).

  • Positive control (e.g., Morphine, 10 mg/kg).

  • Male Swiss Webster mice (20-25 g).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[4]

  • Apparatus Setup: Set the hot plate temperature to 55 ± 0.2°C.[4]

  • Baseline Latency: Gently place each mouse on the hot plate within the retainer and start a timer. Record the latency (in seconds) to the first sign of nociception (hind paw licking, flicking, or jumping).[4] A cut-off time of 30 seconds is implemented to prevent tissue damage.[4]

  • Compound Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, intraperitoneally), vehicle, or positive control to respective groups of mice.

  • Post-Treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, repeat the hot plate test and record the response latencies.

Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus and is a classic method for screening analgesic compounds.[7][8][9]

Objective: To assess the spinal analgesic effects of this compound.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Mouse restrainers.

  • This compound.

  • Vehicle.

  • Positive control (e.g., Morphine).

  • Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Acclimation: Acclimate rats to the restrainers for several days prior to testing to minimize stress.[10]

  • Baseline Latency: Gently place the rat in the restrainer and position the tail over the radiant heat source. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency.[7] A cut-off time of 10-15 seconds is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.

Data Analysis: Calculate the %MPE as described for the hot plate test.

Formalin Test of Inflammatory Pain

The formalin test is a robust model of tonic chemical nociception and can differentiate between analgesic effects on acute and inflammatory pain.[11][12][13] The test has two distinct phases: Phase I (acute, neurogenic pain) and Phase II (inflammatory pain).[11][13]

Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.

Materials:

  • 1% formalin solution in saline.

  • Observation chambers with mirrors for clear viewing of the paw.

  • This compound.

  • Vehicle.

  • Positive controls (e.g., Morphine for both phases, Indomethacin for Phase II).

  • Male C57BL/6 mice (20-25 g).

Procedure:

  • Acclimation: Acclimate mice to the observation chambers.

  • Compound Administration: Pre-treat the mice with the test compound, vehicle, or positive controls at appropriate time points before formalin injection.

  • Formalin Injection: Inject 20 µL of 1% formalin into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the mouse in the observation chamber and record the total time spent licking the injected paw during Phase I (0-5 minutes post-injection) and Phase II (20-30 minutes post-injection).[11]

Data Analysis: Compare the paw licking duration in the treated groups to the vehicle control group for both phases.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a surgical model that mimics chronic neuropathic pain in humans, characterized by mechanical allodynia and thermal hyperalgesia.[14][15]

Objective: To assess the potential of this compound to alleviate chronic neuropathic pain.

Materials:

  • Surgical instruments for nerve ligation.

  • Anesthetics (e.g., isoflurane).

  • Von Frey filaments for measuring mechanical allodynia.

  • This compound.

  • Vehicle.

  • Positive control (e.g., Pregabalin).

  • Male Wistar rats (150-200 g).

Procedure:

  • SNI Surgery: Under anesthesia, expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[15]

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days to allow for the full development of neuropathic pain behaviors.

  • Baseline Measurement: Measure the baseline mechanical withdrawal threshold using von Frey filaments on the ipsilateral (injured) and contralateral (uninjured) paws.

  • Compound Administration: Administer the test compound, vehicle, or positive control.

  • Post-Treatment Measurement: Re-assess the mechanical withdrawal threshold at various time points after drug administration.

Data Analysis: Compare the paw withdrawal thresholds in the treated groups to the vehicle control group.

Proposed Mechanism of Action

Based on the structural class of this compound, a plausible mechanism of action is the agonism of opioid receptors. The following diagram illustrates this hypothetical signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound Opioid_Receptor μ-Opioid Receptor Compound->Opioid_Receptor Binds to Gi_Protein Gi Protein Activation Opioid_Receptor->Gi_Protein AC Adenylyl Cyclase Inhibition Gi_Protein->AC Ca_Channel Voltage-gated Ca2+ Channel Inhibition Gi_Protein->Ca_Channel K_Channel K+ Channel Activation Gi_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal ↓ Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Reduces Excitatory Input K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Pain_Signal

Caption: Hypothetical signaling pathway.

Data Presentation

The following table provides a template for summarizing the results from the analgesic assays.

AssayTest Compound Dose (mg/kg)Response Latency / Paw Licking Time (seconds)% MPE / % Inhibition
Hot Plate Test Vehicle
10
30
100
Morphine (10)
Tail-Flick Test Vehicle
10
30
100
Morphine (10)
Formalin Test (Phase I) Vehicle
10
30
100
Morphine (10)
Formalin Test (Phase II) Vehicle
10
30
100
Indomethacin (10)
SNI Model (Paw Withdrawal Threshold in grams) Vehicle
10
30
100
Pregabalin (30)

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential analgesic agent. By systematically assessing its effects in models of acute, inflammatory, and neuropathic pain, researchers can gain valuable insights into its efficacy and potential mechanisms of action. Positive results from these studies would warrant further investigation into its receptor binding profile, pharmacokinetic properties, and safety profile.

References

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  • Lu, Y., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1294. [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]

  • Adriaens, E., & Remon, J. P. (1999). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. Journal of Pharmacological and Toxicological Methods, 41(4), 187–193. [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

  • Transpharmation. (n.d.). Nerve Ligation Models. Retrieved from [Link]

  • Seltzer, Z., Dubner, R., & Shir, Y. (1990). A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury. Pain, 43(2), 205–218. [Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74–79. [Link]

  • Cobos, E. J., Ghasemlou, N., & Woolf, C. J. (2022). Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. Journal of Visualized Experiments, (188), e64555. [Link]

  • Bourquin, A. F., et al. (2022). Partial ligation of the sciatic nerve (pSNL) is a procedure that induces chronic neuropathic pain in mice. Journal of Visualized Experiments, (188). [Link]

  • Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

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  • Slideshare. (n.d.). Preclinical Models for Analgesic Drugs.pptx. Retrieved from [Link]

  • Mogil, J. S., & Smith, S. B. (2018). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pharmacology, 9, 137. [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]

  • protocols.io. (2019). Tail Flick V.1. Retrieved from [Link]

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  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. [Link]

  • National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Retrieved from [Link]

  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]

  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. (2014). WO 2014/188453 A2.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • Russian Journal of General Chemistry. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]

  • PubMed. (1991). [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. Retrieved from [Link]

  • Silva, T. C., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), e0065722. [Link]

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 19(11), 1319–1327. [Link]

  • Bulgarian Chemical Communications. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, most commonly through the Schotten-Baumann reaction.[1] This involves the reaction of p-anisidine with pivaloyl chloride. While seemingly straightforward, several factors can significantly impact the reaction's success. This guide will address common challenges and provide solutions to maximize your yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides a logical workflow for troubleshooting.

Observation Potential Causes Recommended Solutions
Low to No Product Formation 1. Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous base.[2][3] 2. Protonation of p-Anisidine: The hydrochloric acid (HCl) byproduct of the reaction can protonate the starting amine, rendering it non-nucleophilic.[2][4] 3. Poor Reagent Quality: Degradation of pivaloyl chloride or p-anisidine. 4. Insufficient Mixing: In a biphasic system, poor mass transfer between the organic and aqueous layers can limit the reaction rate.[2]1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Add the aqueous base slowly to the reaction mixture. 2. Ensure at least one equivalent of a suitable base is used to neutralize the HCl as it forms.[4] 3. Verify the purity of reagents before use. Pivaloyl chloride should be a clear liquid; discoloration may indicate degradation.[5] 4. Increase the stirring rate significantly (e.g., >1000 rpm) to ensure efficient mixing of the two phases.[2]
Significant Side Product (Pivalic Acid) 1. Excessive Hydrolysis: High concentration of aqueous base or slow reaction with the amine allows the competing hydrolysis of pivaloyl chloride to dominate.[6] 2. Inefficient Mixing: Poor mixing favors the reaction of pivaloyl chloride with the aqueous base.[2]1. Decrease the concentration of the aqueous base. Add the aqueous base and pivaloyl chloride concurrently but slowly. 2. Vigorously stir the biphasic mixture. The use of a phase-transfer catalyst can also accelerate the desired amidation reaction.[1]
Reaction Stalls Before Completion 1. Insufficient Base: The base is consumed before all the HCl byproduct is neutralized, leading to the protonation of the remaining p-anisidine. 2. Pivaloyl Chloride Consumed: All the pivaloyl chloride has reacted, either with the amine or through hydrolysis.1. Add additional base to the reaction mixture. 2. Add a slight excess of pivaloyl chloride at the beginning of the reaction.
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Multiple Byproducts: Suboptimal reaction conditions leading to side reactions.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Follow the troubleshooting steps to minimize side product formation. Utilize recrystallization for purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound from p-anisidine and pivaloyl chloride follows a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[1] The amine (p-anisidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (pivaloyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][4]

Schotten-Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation p_anisidine p-Anisidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_anisidine->tetrahedral_intermediate Attacks Carbonyl Carbon pivaloyl_chloride Pivaloyl Chloride (Electrophile) pivaloyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Chloride leaves final_product This compound protonated_amide->final_product Base removes proton HCl HCl (byproduct) protonated_amide->HCl base Base (e.g., NaOH) base->final_product

Figure 1: Simplified mechanism of this compound synthesis.

Q2: Why is a base necessary in this reaction?

A2: A base is crucial for two primary reasons in the Schotten-Baumann reaction. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct.[4] If not neutralized, the HCl will react with the unreacted p-anisidine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the pivaloyl chloride, thus stopping the reaction and reducing the yield.[2] Secondly, by removing the acidic byproduct, the base helps to drive the equilibrium of the reaction towards the formation of the amide product.[7]

Q3: What are the optimal reaction conditions?

A3: Optimal conditions can vary, but a common and effective approach is to use a biphasic system.[8] This typically involves dissolving the p-anisidine in an organic solvent like dichloromethane (DCM) or diethyl ether, and using an aqueous solution of a base such as sodium hydroxide (NaOH).[2] The reaction is often performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions like the hydrolysis of the pivaloyl chloride.[2] Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.[2]

Q4: How can I purify the final product?

A4: Recrystallization is a highly effective method for purifying the crude this compound. A mixed solvent system, such as ethanol and water, is often suitable.[9] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9] This slow cooling promotes the formation of large, pure crystals, which can then be collected by vacuum filtration.[9]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials:

  • p-Anisidine

  • Pivaloyl Chloride

  • Dichloromethane (DCM), anhydrous

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add the 10% aqueous sodium hydroxide solution (1.5 equivalents).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add pivaloyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.[2]

  • Reaction: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture.

Synthesis_Workflow start Start dissolve Dissolve p-Anisidine in DCM start->dissolve add_base Add aq. NaOH Solution dissolve->add_base cool Cool to 0-5 °C add_base->cool add_acyl_chloride Add Pivaloyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Aqueous Workup react->workup isolate Isolate Crude Product workup->isolate purify Recrystallize isolate->purify end Pure Product purify->end

Figure 2: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Tree node_action node_action start Low or No Yield? check_hydrolysis Check for Pivaloyl Chloride Hydrolysis? start->check_hydrolysis check_protonation Check for Amine Protonation? check_hydrolysis->check_protonation No action_hydrolysis Use Anhydrous Solvents, Slow Base Addition check_hydrolysis->action_hydrolysis Yes check_mixing Is Mixing Vigorous? check_protonation->check_mixing No action_protonation Ensure >1 eq. of Base is Used check_protonation->action_protonation Yes check_reagents Reagent Quality Verified? check_mixing->check_reagents Yes action_mixing Increase Stirring Rate (>1000 rpm) check_mixing->action_mixing No action_reagents Use Fresh, Pure Reagents check_reagents->action_reagents No success Yield Improved check_reagents->success Yes action_hydrolysis->success action_protonation->success action_mixing->success action_reagents->success

Figure 3: A decision tree for troubleshooting low yield in the synthesis.

References

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • SciSpace. Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Schotten-Baumann Reaction. [Link]

  • Chemguide. the preparation of amides. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Google Patents.
  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to s.... [Link]

  • Patsnap. Pivaloyl chloride patented technology retrieval search results - Eureka. [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • Googleapis.com. WO 2014/188453 A2.
  • PubChem. This compound. [Link]

  • Google Patents. Continuous process for the preparation of pivaloyl chloride and of aroyl ....
  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • Reddit. Synthesis - General tips for improving yield? : r/chemistry. [Link]

  • National Institutes of Health. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II. [Link]

  • NIST. Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. [Link]

  • PIVALOYL CHLORIDE. [Link]

  • PubChem. N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. [Link]

  • Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]

  • Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. Exploring imine cyclisations: (i) 4a (1.0 equiv.), p‐anisidine (1.0.... [Link]

  • ResearchGate. Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent. [Link]

  • Google Patents. Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Google Patents. Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

Sources

Side reactions in the synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the synthesis of this compound. The content is designed to address specific side reactions and purification challenges encountered during this common amidation reaction.

Overview of the Core Synthesis: The Schotten-Baumann Reaction

The synthesis of this compound is typically achieved through the acylation of p-anisidine with pivaloyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the formation of an amide from an amine and an acyl chloride in the presence of a base.[1][2][3] The reaction is often performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2][3]

The primary transformation is a nucleophilic acyl substitution, where the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues and unexpected outcomes in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected, or I've failed to isolate any product. What are the primary causes?

A1: Low or zero yield is a frequent issue that can typically be traced back to reagent quality, reaction setup, or suboptimal conditions.

  • Poor Reagent Quality:

    • p-Anisidine: This starting material is susceptible to air oxidation, which can result in a grey-brown discoloration of the typically white solid.[4] Oxidized impurities can interfere with the reaction. It is recommended to use freshly purchased or purified p-anisidine.

    • Pivaloyl Chloride: As an acyl chloride, pivaloyl chloride is highly reactive and extremely sensitive to moisture.[5] It will readily hydrolyze to the unreactive pivalic acid upon contact with water.[5] Always use a fresh bottle, handle it under anhydrous conditions (e.g., in a fume hood with minimal exposure to air), and ensure all glassware is thoroughly dried.

  • Inefficient Mixing: The Schotten-Baumann reaction is often biphasic (organic solvent and water).[3] Vigorous stirring is absolutely critical to maximize the surface area between the two phases, ensuring the amine and acyl chloride can react efficiently before the acyl chloride is hydrolyzed by the aqueous phase.

  • Incorrect pH or Insufficient Base: The reaction generates one equivalent of HCl. A base, typically aqueous sodium hydroxide, is required to neutralize this acid.[2][6] If the pH becomes too acidic, the p-anisidine starting material will be protonated to form an ammonium salt. This salt is no longer nucleophilic and will not react with the pivaloyl chloride, halting the synthesis. Always use at least one equivalent of a suitable base.

  • Suboptimal Temperature: While the reaction proceeds readily at room temperature, very low ambient temperatures can slow the reaction rate significantly, leading to incomplete conversion within a standard timeframe.[2]

Q2: My work-up is complete, but my crude product is contaminated with a significant amount of unreacted p-anisidine. How can this be resolved?

A2: The presence of unreacted p-anisidine points to an incomplete reaction. This can be addressed during the reaction itself or in the purification step.

  • Reaction Optimization:

    • Stoichiometry: Ensure you are using a slight molar excess of the pivaloyl chloride (e.g., 1.05 to 1.1 equivalents). This will help drive the reaction to completion, consuming all the p-anisidine.

    • Addition Rate: Add the pivaloyl chloride solution dropwise to the vigorously stirred solution of p-anisidine. A rapid, single addition can cause localized heating and side reactions, while an overly slow addition in a biphasic system might favor hydrolysis of the acyl chloride.

  • Purification Strategy: Unreacted p-anisidine can be easily removed during the work-up. After the reaction, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The basic p-anisidine will be protonated and move into the aqueous layer, while the neutral amide product will remain in the organic phase. This is a standard purification technique for separating amines from neutral compounds.[7]

Q3: I've noticed a byproduct that is water-soluble and makes the aqueous layer acidic. What is this side reaction?

A3: This is a classic sign of pivaloyl chloride hydrolysis , one of the most common side reactions.

  • Mechanism: Pivaloyl chloride reacts with water present in the reaction mixture to form pivalic acid and HCl.[5] This side reaction consumes your acylating agent, directly reducing the potential yield of the desired amide.

  • Root Causes:

    • Using wet solvents or glassware.

    • Slow reaction rate between the amine and the acyl chloride, allowing more time for the competing hydrolysis reaction to occur.

    • Inefficient mixing in a biphasic system, increasing the residence time of the pivaloyl chloride at the aqueous interface.

  • Preventative Measures:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous organic solvents if the reaction is performed in a single phase, or ensure high-purity solvents for a biphasic system.

    • Maintain vigorous stirring throughout the addition of the pivaloyl chloride.

Diagram: Hydrolysis of Pivaloyl Chloride

G cluster_hydrolysis Side Reaction: Hydrolysis pivcl Pivaloyl Chloride intermediate Tetrahedral Intermediate pivcl->intermediate Nucleophilic attack water H₂O (Moisture) water->intermediate piv_acid Pivalic Acid hcl HCl intermediate->piv_acid Elimination of Cl⁻ intermediate->hcl

Caption: Hydrolysis of pivaloyl chloride to pivalic acid.

Q4: My spectral analysis (NMR, MS) suggests a byproduct with a higher molecular weight, consistent with the addition of a second pivaloyl group. How does this happen?

A4: This indicates the formation of a diacylation product , N-(4-methoxyphenyl)-N-pivaloylpivalamide.

  • Mechanism: After the initial N-acylation, the resulting amide product still possesses a proton on the nitrogen atom. In the presence of a sufficiently strong base, this proton can be removed to form an amidate anion. This anion is nucleophilic and can attack a second molecule of pivaloyl chloride, leading to the diacylated side product.

  • Contributing Factors:

    • Choice of Base: This side reaction is more prevalent when using strong, non-nucleophilic organic bases (e.g., pyridine, triethylamine) in an aprotic solvent, as they can readily deprotonate the amide product.[8]

    • High Reactant Concentration: Using a large excess of pivaloyl chloride or running the reaction at very high concentrations increases the probability of a second acylation event.

  • Preventative Measures:

    • Adhere to the standard Schotten-Baumann conditions using an aqueous inorganic base like NaOH.[1][9] The presence of water and the biphasic nature of the reaction generally disfavor the formation of the amidate anion.

    • Avoid using a large excess of pivaloyl chloride. A slight excess (5-10%) is usually sufficient.

    • Ensure slow, controlled addition of the acyl chloride to maintain its low instantaneous concentration.

Diagram: Formation of Diacylation Byproduct

G cluster_diacylation Side Reaction: Diacylation product Desired Amide Product amidate Amidate Anion (Nucleophilic) product->amidate -H⁺ base Strong Base (e.g., Pyridine) base->amidate pivcl Pivaloyl Chloride diacyl Diacylation Byproduct pivcl->diacyl amidate->diacyl Attack on 2nd Pivaloyl Chloride

Caption: Diacylation of the desired amide product.

Q5: An unexpected byproduct appears to be a tert-butylated version of my starting material or product. What reaction could cause this?

A5: This is indicative of a Friedel-Crafts alkylation side reaction, resulting from the decomposition of the acylating agent.

  • Mechanism: In the presence of Lewis acids (or under strongly acidic conditions), the pivaloyl acylium ion can undergo decarbonylation (loss of a carbon monoxide molecule) to form the highly stable tert-butyl carbocation.[10] This carbocation is a potent electrophile and can attack the electron-rich aromatic ring of p-anisidine, leading to C-alkylation instead of the desired N-acylation.

  • Root Causes:

    • Lewis Acid Contamination: Contamination of the reaction with Lewis acidic impurities (e.g., from metal spatulas, certain grades of reagents) can catalyze this decomposition.

    • Inappropriate Reaction Conditions: Attempting this synthesis under Friedel-Crafts conditions (e.g., using AlCl₃) will strongly favor this side reaction over amidation.[11]

  • Preventative Measures:

    • Use clean, non-metallic equipment where possible.

    • Strictly avoid the use of Lewis or strong Brønsted acid catalysts.[12] Stick to the basic conditions of the Schotten-Baumann protocol.

Diagram: Friedel-Crafts Alkylation Side Reaction

G cluster_fc Side Reaction: Friedel-Crafts Alkylation pivcl Pivaloyl Chloride acylium Acylium Ion pivcl->acylium Activation lewis_acid Lewis Acid (Contaminant) lewis_acid->acylium tbutyl tert-Butyl Carbocation acylium->tbutyl Decarbonylation co Carbon Monoxide (CO) acylium->co fc_product C-Alkylated Byproduct tbutyl->fc_product Electrophilic Aromatic Substitution anisidine p-Anisidine anisidine->fc_product

Sources

Technical Support Center: Synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific chemical synthesis. Here, we combine in-depth scientific principles with practical, field-tested advice to help you identify and resolve impurities, ensuring the integrity of your final compound.

Troubleshooting Guide: A Systematic Approach to Impurity Identification

Encountering an unexpected result in your synthesis can be a significant roadblock. This guide provides a logical workflow to systematically identify and address potential impurities. The underlying principle is to correlate analytical data with potential side reactions or unreacted starting materials inherent to the Schotten-Baumann reaction conditions typically used for this synthesis.

DOT Diagram: Impurity Troubleshooting Workflow

G cluster_0 Start: Unexpected Analytical Result cluster_1 Step 1: Analyze Starting Materials cluster_2 Step 2: Evaluate Reaction Conditions cluster_3 Step 3: Post-Reaction Work-up & Purification cluster_4 Step 4: Resolution start Abnormal TLC, LC-MS, or NMR Data sm_check Confirm Purity of p-Anisidine & Pivaloyl Chloride start->sm_check sm_impurity Impurity in Starting Material? sm_check->sm_impurity rc_check Review Stoichiometry, Temperature, & Reaction Time sm_impurity->rc_check No resynthesize Adjust Conditions & Resynthesize sm_impurity->resynthesize Yes side_reaction Potential Side Reaction? rc_check->side_reaction workup_check Assess Quenching, Extraction, & Drying Steps side_reaction->workup_check No side_reaction->resynthesize Yes purification_issue Inefficient Purification? workup_check->purification_issue repurify Repurify (Recrystallization / Column Chromatography) purification_issue->repurify Yes end end purification_issue->end No (Consult Further)

Caption: A flowchart for troubleshooting impurities in amide synthesis.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected spot on my TLC plate after the reaction. What could it be?

An unexpected spot on your TLC plate often indicates the presence of unreacted starting materials or a by-product. The most common synthesis route for this compound is the Schotten-Baumann reaction between p-anisidine and pivaloyl chloride in the presence of a base.

  • Unreacted p-Anisidine: This starting material is more polar than the product and will typically have a lower Rf value.

  • Unreacted Pivaloyl Chloride: This is unlikely to be observed on TLC as it is highly reactive and will likely be quenched during the work-up to form pivalic acid.

  • Diacylated By-product: Under certain conditions, a second molecule of pivaloyl chloride can react with the amide product, although this is generally less common. This by-product would be less polar and have a higher Rf than the desired product.

To confirm the identity of the spot, you can run co-spots with your starting materials.

Q2: My final product's NMR spectrum shows unexpected peaks. How can I identify the impurities?

NMR spectroscopy is a powerful tool for identifying impurities. Here's a breakdown of what to look for:

ImpurityExpected ¹H NMR SignalsRationale
p-Anisidine Broad singlet for -NH₂, distinct aromatic signals different from the product.The presence of the primary amine and a different aromatic splitting pattern are key identifiers.
Pivalic Acid A singlet around 1.2 ppm for the t-butyl group and a broad singlet for the carboxylic acid proton (>10 ppm).Formed from the hydrolysis of unreacted pivaloyl chloride during aqueous work-up.
N,N-bis(pivaloyl)-4-methoxyaniline Two t-butyl singlets, and a shift in the aromatic protons.The diacylated product will have 18 protons in the t-butyl region instead of 9.
Q3: My mass spectrometry data shows a peak that doesn't correspond to my product's mass. What are the likely culprits?

Mass spectrometry is excellent for detecting impurities with different molecular weights.

  • [M+H]⁺ of p-Anisidine (m/z ~124.16): Indicates unreacted starting material.

  • [M+H]⁺ of Pivalic Acid (m/z ~103.12): Suggests hydrolysis of the acyl chloride.

  • [M+H]⁺ of Diacylated Product (m/z ~292.40): A clear indicator of over-acylation.

Always consider the possibility of adducts forming in the mass spectrometer (e.g., sodium adducts [M+Na]⁺), which can sometimes be mistaken for impurities.

Q4: What are the best practices to minimize the formation of these impurities?

Proactive measures during the reaction setup can significantly improve the purity of your final product.

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride to ensure complete consumption of the p-anisidine. However, a large excess can promote diacylation.

  • Controlled Addition: Add the pivaloyl chloride dropwise to the solution of p-anisidine and base at a low temperature (e.g., 0 °C) to manage the exothermic reaction and reduce side product formation.

  • Efficient Quenching: After the reaction is complete, ensure a proper aqueous work-up to quench any unreacted pivaloyl chloride, converting it to the more easily removable pivalic acid.

  • Anhydrous Conditions: While the Schotten-Baumann reaction is often performed in a biphasic system, ensuring your starting materials and non-aqueous solvents are dry can prevent premature hydrolysis of the pivaloyl chloride.

Experimental Protocol: Recrystallization for Purification

Recrystallization is a highly effective method for purifying this compound, which is a solid at room temperature. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the solvent.

Materials:

  • Crude this compound

  • Ethanol/Water solvent system

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The product is soluble in hot ethanol and less soluble in water.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validation: The purity of the recrystallized product should be confirmed by TLC, melting point analysis, and spectroscopic methods (NMR, MS) to ensure the removal of the previously identified impurities. A sharp melting point close to the literature value is a good indicator of high purity.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Pivaloyl Chloride. PubChem. [Link]

  • p-Anisidine. PubChem. [Link]

  • Recrystallization. MIT Department of Chemistry. [Link]

Technical Support Center: N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your research.

Introduction to this compound Stability

This compound is an amide that possesses functionalities susceptible to various degradation pathways. The core structure consists of a p-methoxyphenyl group attached to a propanamide moiety with a bulky tert-butyl group. Understanding the inherent stability of this molecule is critical for the development of stable formulations, accurate analytical methods, and reliable experimental outcomes. This guide will walk you through potential degradation scenarios and provide actionable protocols to investigate and mitigate these issues.

Part 1: Troubleshooting Guide - Common Degradation Issues

This section addresses specific stability challenges you may encounter during your experiments with this compound.

Issue 1: Unexpected Purity Loss or Appearance of Unknown Peaks During HPLC Analysis Under Aqueous Acidic Conditions.

Question: I am observing a decrease in the peak area of my main compound and the emergence of new, more polar peaks in my HPLC chromatogram after storing my sample in an acidic aqueous solution. What is the likely cause and how can I confirm it?

Answer:

The most probable cause is acid-catalyzed hydrolysis of the amide bond. In the presence of acid and water, the amide linkage can be cleaved to form p-anisidine and pivalic acid.[1][2][3]

Causality and Mechanism:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[4] A water molecule then acts as a nucleophile, attacking this activated carbon. This is followed by a series of proton transfers, leading to the departure of p-anisidine as the leaving group (which is protonated under acidic conditions to form the p-anisidinium ion) and the formation of pivalic acid.[1][2]

Experimental Protocol: Confirmation of Acid Hydrolysis

Objective: To confirm that the observed degradation is due to acid hydrolysis and to identify the primary degradation products.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Reference standards for p-anisidine and pivalic acid (if available)

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a mixture of acetonitrile and water (e.g., 1 mg/mL).

  • Stress Condition: To a portion of the sample solution, add an equal volume of 0.1 N HCl.

  • Incubation: Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours). A control sample (without acid) should be kept under the same conditions.

  • Neutralization: Before analysis, neutralize the stressed sample with an equivalent amount of 0.1 N NaOH.

  • HPLC Analysis: Analyze the stressed and control samples by HPLC. A reverse-phase C18 column is a good starting point.

  • Peak Identification:

    • Compare the retention times of the new peaks with those of the p-anisidine and pivalic acid reference standards.

    • For definitive identification, collect the fractions corresponding to the degradation peaks and analyze them by LC-MS to confirm their mass-to-charge ratio.

Expected Outcome: You should observe a time-dependent decrease in the peak area of the parent compound and a corresponding increase in the peaks identified as p-anisidine and pivalic acid.

Troubleshooting:

  • No degradation observed: Increase the acid concentration (e.g., to 1 N HCl) or the temperature.

  • Too much degradation: Reduce the incubation time, temperature, or acid concentration.

Diagram: Proposed Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis Parent This compound Protonated Protonated Amide Parent->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O Products p-Anisidine + Pivalic Acid Tetrahedral->Products - H+

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Issue 2: Degradation Observed in Samples Stored in Basic Buffers.

Question: My compound is showing signs of degradation when formulated in a basic buffer (pH > 9). Is this also hydrolysis?

Answer:

Yes, this is likely base-catalyzed hydrolysis . While amides are generally more resistant to base-catalyzed hydrolysis than esters, it can still occur, especially with heating.[1][5] The products are the same as in acid hydrolysis: p-anisidine and pivalic acid (which will be deprotonated to pivalate in basic conditions).

Causality and Mechanism:

In basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the amide.[1][5] This forms a tetrahedral intermediate. The amide bond is then cleaved, expelling an anionic nitrogen species, which is a very poor leaving group. This step is generally the rate-limiting step and is slower than acid-catalyzed hydrolysis. The resulting pivalic acid will be deprotonated by the basic conditions to form the pivalate salt.

Experimental Protocol: Confirmation of Base Hydrolysis

This protocol is similar to the acid hydrolysis study, with the substitution of a base for the acid.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in an acetonitrile/water mixture.

  • Stress Condition: Add an equal volume of 0.1 N NaOH to the sample solution.

  • Incubation: Incubate at an elevated temperature (e.g., 60°C or 80°C) for various time points.

  • Neutralization: Neutralize with 0.1 N HCl before HPLC analysis.

  • Analysis: Analyze using the same HPLC and LC-MS methods as for the acid hydrolysis study.

Expected Outcome: A decrease in the parent compound peak and the appearance of peaks for p-anisidine and pivalate.

Issue 3: Sample Instability When Exposed to Air or Oxidizing Agents.

Question: I've noticed degradation in my sample when it's left open to the air for extended periods or if I use hydrogen peroxide in my formulation. What could be happening?

Answer:

This suggests oxidative degradation . The methoxy group on the phenyl ring is susceptible to oxidation, which can lead to a variety of degradation products. The tertiary carbon of the pivaloyl group could also be a site for oxidation, although this is generally less likely.

Causality and Mechanism:

Oxidizing agents, such as peroxides or atmospheric oxygen (especially in the presence of light or metal ions), can generate free radicals. These highly reactive species can attack the electron-rich methoxybenzene ring.[6][7][8] Potential reactions include demethylation to form a phenol, or hydroxylation of the aromatic ring.

Experimental Protocol: Forced Oxidation Study

Objective: To assess the susceptibility of the compound to oxidative stress.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • High-purity water

  • HPLC-UV/PDA and LC-MS systems

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Condition: Add a small volume of 3% H₂O₂ to the sample solution.

  • Incubation: Keep the solution at room temperature for several hours, monitoring at different time points (e.g., 2, 8, 24 hours).

  • Analysis: Directly inject the sample into the HPLC system.

  • Characterization: Use LC-MS to determine the mass of any new peaks to help elucidate their structures.

Expected Outcome: The appearance of one or more new peaks, potentially with masses corresponding to hydroxylated or demethylated versions of the parent molecule.

Diagram: Potential Oxidative Degradation Sites

G cluster_1 Oxidative Degradation Sites Parent This compound Methoxy Methoxy Group (Demethylation/Hydroxylation) Parent->Methoxy Primary Site Aromatic Aromatic Ring (Hydroxylation) Parent->Aromatic Secondary Site

Caption: Potential sites for oxidative attack.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on its chemical structure, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture, light, and air. For solutions, it is best to prepare them fresh. If storage is necessary, store at low temperatures (2-8°C or -20°C), protected from light, and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q2: My compound seems to be degrading upon exposure to light. Is this expected?

A2: Yes, photodegradation is a possibility for aromatic amides.[9] The aromatic ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including photo-Fries rearrangement or cleavage of the amide bond.[9][10] It is crucial to protect samples from light, especially during long experiments or storage.

Q3: How can I perform a photostability study?

A3: A photostability study should be conducted according to ICH guideline Q1B.[11][12] This involves exposing the sample to a light source that produces both visible and UV light for a specified duration. A control sample should be kept in the dark under the same temperature conditions. The degradation is then quantified by HPLC.

Q4: What about thermal stability? At what temperature does the compound start to degrade?

Q5: How do I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can separate the parent compound from all its potential degradation products. Here is a general workflow for developing such a method:

Workflow: Stability-Indicating HPLC Method Development

G cluster_2 Method Development Workflow A 1. Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) B 2. Initial Method Screening (Column, Mobile Phase) A->B C 3. Method Optimization (Gradient, Temperature, pH) B->C D 4. Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) C->D

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Key Stability and Degradation Parameters

Stress ConditionLikely Degradation PathwayPrimary Degradation Products (Predicted)Recommended Test Conditions
Acidic Hydrolysisp-Anisidine, Pivalic Acid0.1 N - 1 N HCl, 60°C
Basic Hydrolysisp-Anisidine, Pivalate0.1 N - 1 N NaOH, 60-80°C
Oxidative Free-radical oxidationHydroxylated/demethylated derivatives3% H₂O₂, Room Temperature
Photolytic Photochemical reactionsPhoto-Fries products, cleavage productsICH Q1B light exposure
Thermal (Generally stable)N/A at typical lab conditions80°C (in conjunction with other stresses)

References

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Grubmüller, H., et al. (2001). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 105(28), 6778–6785. [Link]

  • Ashenhurst, J. (2024). Acid-Catalyzed Hydrolysis of Amides. Master Organic Chemistry. [Link]

  • Probian, C., et al. (2003). Proposed intermediates for the degradation of pivalic acid. ResearchGate. [Link]

  • Dembitsky, V. M. (2012). Biosynthesis and metabolic pathways of pivalic acid. ResearchGate. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2343. [Link]

  • CDR FoodLab®. (2024). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. CDR FoodLab®. [Link]

  • Kanaoka, Y. (1977). The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. [Link]

  • CDR FoodLab®. (2014). The p-Anisidine Value determination against the oxidation in fats and oils. CDR FoodLab®. [Link]

  • ResearchGate. (2000). Thermal decomposition of amide and imide derivatives of maleated polyethylene. ResearchGate. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S. [Link]

  • Google Patents. (1996). Process for separating pivalic acid from spent reaction mixtures.
  • QCL Scientific. (2023). Blog 29 FoodLab Checking Oxidation in Fats & Oils by p-Anisidine Value. QCL Scientific. [Link]

  • Wikipedia. (n.d.). Pivalic acid. Wikipedia. [Link]

  • Wikipedia. (n.d.). Amide. Wikipedia. [Link]

  • Zweig, A., Hodgson, W. G., & Jura, W. H. (1964). The Oxidation of Methoxybenzenes. Journal of the American Chemical Society, 86(19), 4124-4128. [Link]

  • Chaturvedi, N. K., & Katoch, S. S. (2020). Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation. Applied Water Science, 10(1), 18. [Link]

  • PubChem. (n.d.). p-Anisidine. PubChem. [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Save My Exams. [Link]

  • Grokipedia. (n.d.). Pivalic acid. Grokipedia. [Link]

  • Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. [Link]

  • Golisade, A., et al. (2021). Photochemical Activation of Aromatic Aldehydes: Synthesis of Amides, Hydroxamic Acids and Esters. Chemistry, 27(29), 7915-7922. [Link]

  • Roy, D., & Maji, S. (2021). An Unconventional Photochemical Amide Synthesis from Excited-State Nitroarenes. Green Chemistry, 23(1), 359-365. [Link]

  • Adediran, O. A., et al. (2018). Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport. BMC Research Notes, 11(1), 875. [Link]

  • von Sonntag, C., & Schuchmann, H. P. (1992). Oxidation of benzene by the OH radical. A product and pulse radiolysis study in oxygenated aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1353-1361. [Link]

  • ResearchGate. (2018). The probable free radical mechanism for oxidation of alkylbenzene with TBHP over CP1–CP6 catalysts. ResearchGate. [Link]

  • Sies, H. (2015). Evolution of the Knowledge of Free Radicals and Other Oxidants. Journal of Biological Chemistry, 290(30), 18370-18378. [Link]

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Technical Support Center: Proactive Control of N-Nitrosamine Impurities in Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the identification, mitigation, and prevention of N-nitrosamine impurities during amide bond formation. As probable human carcinogens, the control of these impurities is a critical aspect of process development and regulatory compliance in the pharmaceutical industry.[1][2] This document moves beyond theoretical knowledge to offer practical, field-proven insights and troubleshooting strategies to ensure the chemical integrity and safety of your synthetic processes.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Amide Synthesis

This section addresses common issues and questions encountered during experimental work.

Q1: My reaction mixture tested positive for N-nitrosamines. What are the primary sources I should investigate?

The formation of N-nitrosamines requires the convergence of three key factors: a nitrosatable amine (typically secondary or tertiary), a nitrosating agent, and conducive reaction conditions.[3][4][5] A systematic investigation should focus on:

  • Secondary or Tertiary Amine Sources:

    • Reagents: The amine substrate used in your amide coupling is a primary suspect.

    • Solvents: Amide solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are notorious for degrading into secondary amines (dimethylamine and methylamine, respectively).[6][7]

    • Catalysts & Bases: Tertiary amine bases (e.g., triethylamine, diisopropylethylamine) can be sources of secondary amine impurities or undergo dealkylation to form them.[5]

    • Starting Material Impurities: Trace amounts of secondary amines can be present as impurities in starting materials or reagents.

  • Nitrosating Agent Sources:

    • Nitrite/Nitrate Contamination: The most common source is nitrite ions (NO₂⁻), which can be present as impurities in reagents, starting materials, excipients, and even water.[8][9] Under acidic conditions, nitrites form nitrous acid (HNO₂) and other potent nitrosating species like dinitrogen trioxide (N₂O₃).[5][10]

    • Reagent Degradation: Certain reagents used in other synthetic steps, if carried over, can act as nitrosating agents. For example, quenching residual azide with sodium nitrite is a well-known risk factor if secondary amines are present.[9]

    • Atmospheric NOx: In some cases, oxides of nitrogen from the air can be a source.[9]

  • Conducive Conditions:

    • Acidic pH: The formation of the active nitrosating agent, nitrous acid, is accelerated under acidic conditions.

    • Elevated Temperatures: Higher reaction or storage temperatures can increase the rate of both amine degradation and the nitrosation reaction.

Q2: Can my amide coupling reagent (e.g., HATU, HBTU, EDC) be the source of the problem?

This is a critical point of investigation. While these reagents are designed to activate carboxylic acids, their components or byproducts can pose a risk:

  • Benzotriazole-Based Reagents (HBTU, HATU, HOBt): These reagents are based on 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt). While not direct sources of nitrosamines, their manufacturing or degradation could potentially introduce impurities. More significantly, their use has raised safety concerns regarding explosiveness, making alternatives attractive.[11]

  • Carbodiimides (EDC, DCC): The primary risk with carbodiimides is not the reagent itself, but the potential for side reactions if the reaction is not well-controlled. The major concern remains the presence of extraneous amine and nitrite sources in the reaction mixture.

  • Phosphonium-Based Reagents (PyBOP): A significant drawback of BOP is the formation of the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[12] While its direct link to nitrosamine formation is not established, its toxicity warrants caution and consideration of alternatives.

Recommendation: While coupling reagents are not typically the direct source of nitrosating agents, safer and more efficient alternatives are emerging. Reagents based on Oxyma Pure (e.g., COMU, PyOxim) are gaining prominence because they avoid the potentially explosive benzotriazole core and have shown high efficiency.[12][13] This shift mitigates safety risks and can be part of an overall risk reduction strategy.[13]

Q3: I suspect my solvent (DMF/NMP) is the culprit. What can I do?

Amide solvents are a frequent source of secondary amine contamination.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Purchase solvents of the highest possible purity, specifically designated as low-amine or amine-free if available.

    • Purify In-House: If high-purity solvent is unavailable or contamination is still suspected, purify the solvent before use. A common procedure for DMF involves stirring over calcium hydride (CaH₂) overnight, followed by vacuum distillation.[6] Storing the distilled solvent over molecular sieves (3Å or 4Å) helps maintain its dryness and purity.[6]

    • Solvent Substitution: Evaluate alternative, less risky solvents. A range of "greener" solvents can be assessed for their suitability in your specific amidation reaction.[14]

Q4: How can I proactively prevent or mitigate N-nitrosamine formation during the reaction itself?

Proactive mitigation is the most effective strategy. Consider incorporating the following into your experimental design:

  • pH Control: The nitrosation reaction is highly pH-dependent. Maintaining a neutral to slightly basic pH can significantly suppress the formation of nitrous acid from nitrite impurities. If your reaction conditions allow, avoiding a highly acidic environment is a key preventative measure.[15]

  • Use of Scavengers: Introduce a "nitrite scavenger" into your reaction. These are compounds that react preferentially with nitrosating agents, quenching them before they can react with secondary amines.

    • Ascorbic Acid (Vitamin C): A highly effective and widely used scavenger that reduces nitrite to nitric oxide (NO).[16][17][18][19] It is a preferred choice due to its efficacy and low toxicity.

    • Alpha-tocopherol (Vitamin E): Another effective antioxidant that can block nitrosation.[19]

    • Other Scavengers: Amino acids like glycine and lysine, as well as p-aminobenzoic acid (PABA), have also demonstrated efficacy.[8]

  • Temperature Control: Whenever possible, run reactions at the lowest effective temperature to minimize the rate of potential side reactions, including nitrosamine formation.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Purification of DMF to Remove Amine Impurities

This protocol describes a standard laboratory method to reduce dimethylamine content in N,N-Dimethylformamide.

Materials:

  • N,N-Dimethylformamide (Reagent Grade)

  • Calcium Hydride (CaH₂, powder)

  • Dry Nitrogen Gas

  • Vacuum distillation apparatus

  • Molecular Sieves (4Å)

  • Magnetic stirrer and stir bar

Procedure:

  • Pre-Drying: Add DMF to a round-bottom flask containing a magnetic stir bar. Add calcium hydride (approx. 5% w/v).

  • Stirring: Seal the flask and stir the mixture at room temperature overnight under a dry nitrogen atmosphere.

  • Filtration: Filter the mixture to remove the calcium hydride.

  • Vacuum Distillation: Transfer the filtered DMF to a clean, dry distillation flask. Perform a vacuum distillation (e.g., at ~20 mmHg). DMF decomposes slowly at its atmospheric boiling point, so distillation under reduced pressure is critical.[6]

  • Storage: Collect the distilled DMF and store it over activated 4Å molecular sieves in a sealed, amber glass bottle under a nitrogen atmosphere to prevent moisture ingress and photodegradation.

Protocol 2: General Procedure for Amide Synthesis with Nitrosamine Mitigation

This protocol outlines a generic amide coupling using a scavenger to mitigate nitrosamine risk.

Reactants:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling Reagent (e.g., EDC, 1.2 eq)

  • HOBt (1.2 eq)

  • Base (e.g., DIPEA, 2.5 eq)

  • Ascorbic Acid (Nitrite Scavenger, 1.5 eq)

  • Purified, anhydrous solvent (e.g., DCM or purified DMF)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid, purified solvent, and the amine.

  • Scavenger Addition: Add ascorbic acid to the mixture and stir for 15-20 minutes. This allows the scavenger to react with any trace nitrosating agents present.

  • Activation: In a separate flask, if required by the coupling reagent, pre-mix the coupling reagent and HOBt in the solvent.

  • Coupling: Add the base to the main reaction flask, followed by the slow addition of the coupling reagent solution.

  • Reaction: Allow the reaction to stir at room temperature (or the optimized temperature) and monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Proceed with standard aqueous work-up. N-nitrosamines, if formed, are typically neutral, organic-soluble compounds. Purification via column chromatography or crystallization should be employed to separate the desired amide product from any potential impurities.[20]

Part 3: Analysis and Regulatory Landscape

How do I test my samples for N-nitrosamine impurities?

Due to the extremely low acceptable limits, highly sensitive and specific analytical methods are required.

  • Primary Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis.[21][22] It offers the required sensitivity (low ng/mL or ppb levels) and selectivity to detect and quantify these impurities in complex matrices.[23][24][25]

  • Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines.[8][21]

Key Analytical Challenges:

  • Matrix Effects: The high concentration of the API and excipients can interfere with the ionization of trace-level nitrosamines in the mass spectrometer, a phenomenon known as ion suppression.[1][3]

  • Sample Preparation: Care must be taken to avoid the artifactual formation of nitrosamines during sample preparation.[1][3][24] This can happen if the sample contains residual amines and is exposed to nitrosating agents in the analytical reagents or environment. The inclusion of a scavenger in the sample diluent is a common preventative measure.[24]

  • Lack of Standards: For novel Nitrosamine Drug Substance-Related Impurities (NDSRIs), commercial reference standards are often unavailable, complicating quantification.[1][3]

What are the regulatory limits for N-nitrosamines?

Regulatory agencies like the US FDA and the European Medicines Agency (EMA) have established strict Acceptable Intake (AI) limits for common N-nitrosamines to ensure patient safety. These limits are based on a lifetime cancer risk.

N-NitrosamineAbbreviationAcceptable Intake (AI) Limit (ng/day)
N-nitrosodimethylamineNDMA96
N-nitrosodiethylamineNDEA26.5
N-nitroso-N-methyl-4-aminobutyric acidNMBA96
N-nitrosodiisopropylamineNDIPA26.5
N-nitrosoethylisopropylamineNEIPA26.5
N-nitrosodibutylamineNDBA26.5

For newly identified NDSRIs without specific data, a Carcinogenic Potency Categorization Approach (CPCA) is used to predict potency and assign an appropriate AI limit.[17][18][19]

Part 4: Visualization of Key Pathways

Diagram 1: N-Nitrosamine Formation Pathway

This diagram illustrates the fundamental chemical reaction leading to the formation of N-nitrosamines from a secondary amine and a nitrite source under acidic conditions.

G cluster_1 Reaction Conditions cluster_2 Mechanism Nitrite Nitrite Impurity (e.g., NaNO₂) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 Protonation Amine Secondary Amine (R₂NH) Nitrosamine N-Nitrosamine (R₂N-N=O) Amine->Nitrosamine Nucleophilic Attack Acid Acidic Conditions (H⁺) Acid->HNO2 N2O3 Nitrosating Agent (e.g., N₂O₃) HNO2->N2O3 Dimerization/ Dehydration N2O3->Nitrosamine

Caption: Core pathway of N-nitrosamine formation.

Diagram 2: Mitigation Strategy Workflow

This diagram outlines the logical workflow for mitigating N-nitrosamine risk, from source control to preventative reaction design.

Caption: A multi-pronged workflow for risk mitigation.

References

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (2025). ResearchGate. Retrieved from [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines. (2023). Foley & Lardner LLP. Retrieved from [Link]

  • Appendix 1: Acceptable intakes established for N-nitrosamines. (n.d.). European Medicines Agency. Retrieved from [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). National Law Review. Retrieved from [Link]

  • Established acceptable intake for nitrosamines in medicines. (2025). Therapeutic Goods Administration. Retrieved from [Link]

  • A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (2025). Journal of Pharma Insights and Research. Retrieved from [Link]

  • EMA: 14 New/Updated Acceptable Intakes for N-nitrosamines. (2025). GMP Publishing. Retrieved from [Link]

  • Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. (2025). PubMed. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]

  • Nitrosamine Impurities: Further Update of EMA's Question and Answer Document. (2022). ECA Academy. Retrieved from [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist. Retrieved from [Link]

  • Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. (1999). Google Patents.
  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. (n.d.). SciSpace. Retrieved from [Link]

  • Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines and for the stabilization of these compounds against the formation of nitrosamines. (1987). Google Patents.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. Retrieved from [Link]

  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect for Quantitation Software. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Retrieved from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. (2024). PubMed Central. Retrieved from [Link]

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. Retrieved from [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. (2024). Semantic Scholar. Retrieved from [Link]

  • Purifying DMF. (2019). Reddit. Retrieved from [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines. (n.d.). European Federation of Pharmaceutical Industries and Associations. Retrieved from [Link]

  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2025). LCGC International. Retrieved from [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ACS Publications. Retrieved from [Link]

  • Dimethylformamide: Purification, Tests For Purity and Physical Properlies. (n.d.). Scribd. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this amide synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Question: What is the most common and scalable synthetic route for this molecule?

Answer: The most direct and widely used method is the N-acylation of p-anisidine with pivaloyl chloride.[1] This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the acyl chloride, forming the stable amide bond.[2][3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which is crucial for driving the reaction to completion.[4]

Question: What are the critical properties and handling considerations for the key reactants?

Answer: Understanding the characteristics of your starting materials is paramount for a successful and safe scale-up.

Propertyp-Anisidine (4-Methoxyaniline)Pivaloyl Chloride (Trimethylacetyl chloride)
CAS Number 104-94-9[5]3282-30-2[6]
Formula C₇H₉NOC₅H₉ClO
Appearance White to grey-brown solid[5]Colorless to yellow liquid
Key Hazards Toxic, potential carcinogen[5]Highly flammable, corrosive, causes severe burns, moisture sensitive[6][7]
Handling Wear appropriate PPE. Commercial samples can be colored due to air oxidation; for high purity work, consider recrystallization or distillation.[5]Handle under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents and glassware. Reacts violently with water.[7][8]

Question: Why is the choice of base so critical in this reaction?

Answer: The acylation reaction generates one equivalent of HCl.[4] Without a base, this acid will protonate the starting p-anisidine, forming an ammonium salt.[9] This protonated amine is no longer nucleophilic and cannot react with the pivaloyl chloride, effectively stopping the reaction and leading to a maximum theoretical yield of only 50%.[4][9] The base neutralizes the HCl as it forms, preserving the nucleophilicity of the p-anisidine and allowing the reaction to proceed to completion. Common choices include aqueous sodium hydroxide in a two-phase system or tertiary amines like triethylamine or pyridine in an organic solvent.[2][10]

Part 2: Troubleshooting Guide for Scale-Up

This guide uses a question-and-answer format to address specific issues you may encounter during the synthesis.

Issue 1: Low Product Yield or Stalled Reaction

Question: My reaction yield is poor (<50%), and TLC/LC-MS analysis shows a large amount of unreacted p-anisidine, even after extended reaction times. What is the likely cause?

Answer: This is a classic symptom of amine deactivation due to protonation.

  • Root Cause Analysis: As discussed in the FAQ, the HCl generated during the reaction protonates the starting amine, rendering it unreactive.[9] If your base is insufficient, added too slowly, or ineffective, the reaction will stall.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure at least one full equivalent of base is used relative to the pivaloyl chloride. When scaling up, it's wise to use a slight excess (e.g., 1.1-1.2 equivalents) to account for any potential losses or impurities.

    • Improve Mixing: In a biphasic Schotten-Baumann setup (e.g., dichloromethane/water), vigorous mixing is essential to ensure the HCl generated in the organic phase can be neutralized by the base in the aqueous phase.[3] On a larger scale, mechanical overhead stirring is superior to magnetic stirring.

    • Consider a Homogeneous System: An alternative is to switch to a single-phase organic solvent (like dichloromethane or THF) and use a tertiary amine base such as triethylamine (Et₃N). The triethylamine will form a hydrochloride salt (Et₃N·HCl) which often precipitates and can be filtered off.[9]

Question: I'm using an adequate amount of base, but the reaction is still sluggish and gives a low yield. What other factors should I investigate?

Answer: If the base is not the issue, investigate the stability of your acylating agent and the reaction conditions.

  • Root Cause Analysis: Pivaloyl chloride is highly reactive and susceptible to hydrolysis.[7] Any moisture present in the reactants, solvent, or reaction vessel will consume the pivaloyl chloride, forming pivalic acid and reducing the amount available to react with the amine. Additionally, steric hindrance from the bulky t-butyl group on pivaloyl chloride can make the reaction slower than with less hindered acyl chlorides.[11]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent over a suitable drying agent (e.g., molecular sieves, CaH₂). Ensure all glassware is oven-dried or flame-dried before use. Handle pivaloyl chloride under an inert atmosphere.[8]

    • Monitor Temperature: The reaction is exothermic. While some heat can help overcome the activation energy, excessive temperatures can promote side reactions. A common strategy is to add the pivaloyl chloride slowly at a low temperature (0-5 °C) and then allow the reaction to warm to room temperature.[12]

    • Catalytic DMF: For stubborn reactions, adding a catalytic amount of N,N-dimethylformamide (DMF) can be effective. DMF reacts with the acyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent.[9]

Issue 2: Product Purity and Isolation

Question: My crude product is a discolored (yellow/brown) oil or a waxy solid with a broad melting point. What are the probable impurities?

Answer: The discoloration and poor physical properties suggest the presence of unreacted starting materials or byproducts.

  • Common Impurities:

    • Unreacted p-Anisidine: Can oxidize over time, leading to discoloration.[5] It is basic and can be removed with an acidic wash.

    • Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride. It can be removed with a basic wash.

    • Solvent Residues: Incomplete removal of reaction or extraction solvents.

  • Troubleshooting Steps:

    • Implement a Thorough Aqueous Work-up: After the reaction is complete, perform sequential washes of the organic layer with:

      • A dilute acid (e.g., 1M HCl) to remove unreacted p-anisidine and any tertiary amine base.

      • A dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove pivalic acid.

      • Brine (saturated NaCl solution) to remove residual water and help break any emulsions.[13]

    • Utilize Recrystallization: this compound is a solid and is readily purified by recrystallization. A mixed solvent system like ethanol/water or ethyl acetate/heptane is often effective. Dissolve the crude product in the minimum amount of hot "good" solvent (ethanol or ethyl acetate) and slowly add the "poor" solvent (water or heptane) until the solution becomes cloudy. Allow it to cool slowly to promote the formation of pure crystals.[14]

Issue 3: Scale-Up Specific Hazards

Question: I'm scaling the reaction from 5g to 500g. The initial addition of pivaloyl chloride caused a dangerous exotherm that was difficult to control. How can I manage this?

Answer: Thermal management is one of the most critical challenges in scaling up chemical reactions.

  • Root Cause Analysis: The acylation of an amine is a highly exothermic process. The surface-area-to-volume ratio decreases as you scale up, making it much harder to dissipate heat. A reaction that is easily controlled in a small flask can become a dangerous runaway in a large reactor.

  • Mitigation Strategies:

    • Controlled Addition: Never add the entire amount of pivaloyl chloride at once. Use a pressure-equalizing addition funnel to add the reagent slowly and dropwise.

    • Efficient Cooling: Use a properly sized ice-salt bath or a cryocooler. Ensure the reaction vessel is adequately submerged and that stirring is efficient to promote heat transfer to the bath.

    • Internal Temperature Monitoring: Do not rely on the external bath temperature. Insert a thermocouple probe into the reaction mixture to monitor the internal temperature in real-time. The addition rate should be adjusted to keep the internal temperature within a safe, predetermined range (e.g., below 10 °C).

Part 3: Experimental Protocols & Visualizations

Protocol 1: Lab-Scale Synthesis (10g)
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing addition funnel, add p-anisidine (10.0 g, 81.2 mmol) and dichloromethane (100 mL).

  • Base Addition: Add triethylamine (12.3 mL, 89.3 mmol, 1.1 eq). Stir until all solids dissolve.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acylation: Dissolve pivaloyl chloride (10.5 mL, 85.3 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL) and add it to the addition funnel. Add the pivaloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

Diagram 1: General Experimental Workflow

This diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Prepare Reactants (p-Anisidine, Et3N, DCM) cool Cool to 0-5 °C prep_reactants->cool prep_acyl Prepare Pivaloyl Chloride Solution in DCM add Slow Dropwise Addition of Pivaloyl Chloride prep_acyl->add cool->add react Stir at Room Temp (Monitor by TLC/LC-MS) add->react wash_acid Wash with 1M HCl react->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry recrystallize Recrystallize (e.g., EtOH/Water) dry->recrystallize isolate Filter & Dry Product recrystallize->isolate

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of poor reaction outcomes.

G start Low Yield or Stalled Reaction check_amine Is Unreacted p-Anisidine Present (TLC/LCMS)? start->check_amine protonation Probable Cause: Amine Protonation check_amine->protonation  Yes   hydrolysis Probable Cause: Pivaloyl Chloride Hydrolysis check_amine->hydrolysis  No   (Starting materials consumed, but little product formed) solution_base Solution: 1. Check Base Stoichiometry (≥1 eq) 2. Improve Mixing (Overhead Stirrer) 3. Use Homogeneous System (e.g., Et3N) protonation->solution_base solution_moisture Solution: 1. Use Anhydrous Solvents/Glassware 2. Run Under Inert Atmosphere 3. Check Reagent Quality hydrolysis->solution_moisture

Caption: Decision tree for troubleshooting low yield in the acylation reaction.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Sdfine. (n.d.). Pivaloyl chloride Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2025, May 7). PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • KSCL (KRISHNA). (n.d.). Pivaloyl Chloride MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - Trimethylacetyl chloride. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • ResearchGate. (2008, January). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry. Retrieved from [Link]

  • Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • ResearchGate. (2022, December 13). How to set a p-anisidine procedure without negative values as results?. Retrieved from [Link]

  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

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Technical Support Center: Characterization of Substituted Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with substituted propanamides. This guide is designed to address common challenges and pitfalls encountered during the synthesis, purification, and characterization of this important class of compounds. The following content is structured in a practical question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental choices.

Section 1: Impurity Profiling & Process-Related Pitfalls

Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of drug substances.[1][2][3] The synthesis and storage of substituted propanamides can generate a variety of impurities that require careful characterization.[4]

Q1: What are the common sources of impurities in my substituted propanamide sample?

A1: Impurities can be introduced at any stage, from synthesis to storage and degradation.[4] The primary sources include:

  • Synthesis-Related Impurities: These originate from the starting materials, reagents, intermediates, and potential side reactions.[4] For example, in a common synthesis route involving the reaction of a carboxylic acid with an amine, you should anticipate unreacted starting materials as potential impurities.[4]

  • Degradation Products: Propanamides can be susceptible to degradation under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[4][] Hydrolysis of the amide bond to form the corresponding carboxylic acid and amine is a common degradation pathway.

  • Storage and Aging: Impurities can also form over time during storage, particularly if the compound is sensitive to environmental factors like moisture or oxygen.[4][6]

Q2: I see unexpected peaks in my HPLC chromatogram. How do I begin to identify them?

A2: Identifying unknown peaks is a systematic process. The goal is to gather enough structural information to propose a candidate structure, which can then be confirmed, often by synthesizing an authentic standard. A combination of chromatographic and spectroscopic techniques is essential for this process.[4][7]

The workflow below outlines a standard approach for impurity identification.

G cluster_0 Phase 1: Initial Detection & Quantification cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Elucidation & Confirmation A Unexpected Peak in UPLC/HPLC Chromatogram B Quantify Peak (Relative % Area) A->B C Is it above identification threshold (e.g., ICH Q3A)? B->C Compare to Specification D LC-MS Analysis (High Resolution MS) B->D C->D Yes K K C->K No (Report as Unidentified Impurity) E Determine Molecular Weight & Propose Elemental Formula D->E F Perform MS/MS Fragmentation D->F I Propose Structure G Isolate Impurity (Prep-HPLC or SFC) H NMR Spectroscopy (¹H, ¹³C, 2D NMR) G->H J Confirm via Synthesis of Reference Standard G->J H->I I->J Final Confirmation

Caption: Workflow for the identification and characterization of an unknown impurity.

Section 2: Chromatographic Troubleshooting (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying propanamides and their impurities.[4] However, achieving optimal separation can be challenging.

Q3: My propanamide peak is tailing or fronting. What are the causes and solutions?

A3: Poor peak shape is a common issue that compromises resolution and the accuracy of quantification.[4] Tailing is more common for amides due to potential secondary interactions.

Problem Common Cause Troubleshooting Solution
Peak Tailing Secondary Interactions: The basic amide group can interact with acidic silanol groups on the silica stationary phase.[4]1. Use a modern, end-capped column: These columns have fewer free silanol groups. 2. Adjust Mobile Phase pH: Lowering the pH (e.g., adding 0.1% formic or acetic acid) can suppress silanol activity. 3. Add a Competing Base: A small amount of an amine modifier (e.g., 0.1% triethylamine) can mask the active sites.[4]
Column Overload: Injecting too much sample mass saturates the stationary phase.Dilute the sample and inject a smaller volume or lower concentration. Check for improvement.
Peak Fronting Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.[4]Dilute the sample in the mobile phase itself or a weaker solvent.
Column Collapse/Void: Physical damage to the column packing bed.Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.
Experimental Protocol: Basic HPLC Peak Shape Troubleshooting
  • Prepare a System Suitability Standard: Create a solution of your propanamide at a known, moderate concentration (e.g., 0.1 mg/mL) dissolved in the mobile phase.

  • Initial Injection: Run the standard on your current method and note the asymmetry factor. An ideal peak has an asymmetry of 1.0-1.2.

  • Test for Overload: Prepare a 1:10 dilution of your standard. Inject it. If the peak shape and asymmetry improve significantly, the original concentration was too high.

  • Test for Solvent Effects: If the original sample was dissolved in a strong solvent (like DMSO or pure ACN), re-prepare it by diluting it at least 1:4 in the mobile phase. Inject and observe the peak shape.

  • Modify Mobile Phase: If tailing persists, add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Equilibrate the column for at least 10 column volumes before re-injecting the standard. This is a common and highly effective solution for amides.

Section 3: Spectroscopic Characterization Pitfalls

NMR, IR, and Mass Spectrometry are critical tools for confirming the structure of your target molecule and its impurities.[7] Misinterpretation of spectra is a common pitfall.[8]

Q4: My ¹H NMR shows very broad peaks for the amide N-H protons. Is this normal?

A4: Yes, this is very common and often expected for primary (–NH₂) and secondary (–NHR) amides. There are two main reasons for this broadening:

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached protons, leading to significant signal broadening.

  • Restricted C-N Bond Rotation: The C-N amide bond has partial double-bond character, which restricts rotation. This can lead to the N-H protons being in different chemical environments, and if the rate of rotation is on the NMR timescale, it can cause broadening or even splitting of the N-H and adjacent proton signals.

In many cases, the N-H protons of a primary propanamide (R-CONH₂) appear as a broad singlet.[9][10]

Q5: What are the key IR absorption bands I should look for to confirm the propanamide functional group?

A5: Infrared (IR) spectroscopy is excellent for confirming the presence of the amide functional group. For a typical primary propanamide, you should look for the following characteristic absorptions:

Vibration Typical Wavenumber (cm⁻¹) Appearance & Notes
N-H Stretch 3200-3500Two distinct bands ("twin peaks") are characteristic of a primary (-NH₂) amide.[11] Hydrogen bonding can cause these peaks to be broad.[11] A secondary amide will show a single band in this region.
C=O Stretch (Amide I) 1640-1690A very strong and sharp absorption.[9][11] Its position can be influenced by substitution and hydrogen bonding.
N-H Bend (Amide II) ~1640This band, arising from N-H bending, often overlaps with the C=O stretch.[11]

The absence of the N-H stretch around 3200-3500 cm⁻¹ is a key indicator for a tertiary (N,N-disubstituted) propanamide.[9]

Section 4: Challenges in Chiral Separations

For chiral substituted propanamides, separating enantiomers is a critical step for both analytical characterization and therapeutic development, as different enantiomers can have different biological activities.[12]

Q6: My enantiomers are co-eluting on a chiral column. What is my first troubleshooting step?

A6: Co-elution is the most common starting point in chiral method development.[13] Unlike standard reversed-phase chromatography, chiral separation is highly empirical and difficult to predict.[13][14] Success relies on finding a Chiral Stationary Phase (CSP) that can form a transient diastereomeric complex with your analyte.[13]

Your first step should be a systematic screening process.

  • Screen Multiple, Diverse CSPs: Do not waste time trying to optimize a method on a column that shows zero selectivity. It is crucial to screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and a good starting point.[12][13]

  • Screen Different Mobile Phase Modes: A separation that fails in one mode may be successful in another.[13] Test your analyte under:

    • Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol

    • Polar Organic (PO): Acetonitrile/Methanol

    • Reversed-Phase (RP): Water/Acetonitrile or Water/Methanol

Caption: A logical workflow for initial chiral method development.

Q7: I'm seeing some separation, but the resolution is poor and the peaks are broad. How can I improve this?

A7: Poor resolution in chiral chromatography is often linked to peak shape and retention. Once you have a CSP that shows some selectivity, you can optimize the method.

  • Mobile Phase Additives: For propanamides with ionizable groups, additives are often essential.[13]

    • Basic Analytes: Add a basic modifier like diethylamine (DEA) (typically 0.1-0.5%) to the mobile phase to prevent protonation and reduce peak tailing.[13]

    • Acidic Analytes: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1-0.5%) to suppress ionization.[13]

  • Temperature Optimization: Temperature can significantly affect enantioselectivity.[14] Try running the separation at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures. Lower temperatures often increase resolution but also increase analysis time and pressure.

  • Mobile Phase Composition: Systematically vary the ratio of your mobile phase solvents. Small changes can have a large impact on selectivity and resolution.

Section 5: Solid-State and Stability Issues

The solid-state properties of an Active Pharmaceutical Ingredient (API), such as its crystal form (polymorphism), can impact its stability, solubility, and bioavailability.[15][16][17]

Q8: My propanamide API is failing stability testing due to the appearance of a major degradant. What are the likely degradation pathways?

A8: Stability testing is a regulatory requirement to determine the shelf-life of an API.[18][19][20] Propanamides can degrade via several mechanisms, with hydrolysis being one of the most common.

  • Hydrolysis: This is the cleavage of the amide bond, typically accelerated by acidic or basic conditions, to yield the parent carboxylic acid and amine. This is a primary concern if the API is exposed to moisture.

  • Oxidation: If the substituted propanamide contains moieties susceptible to oxidation (e.g., electron-rich aromatic rings, sulfides), exposure to atmospheric oxygen or peroxide impurities can lead to degradation.

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Photostability studies are a standard part of forced degradation testing.[]

A "forced degradation" or "stress testing" study is the best way to investigate these pathways.[][6] This involves exposing the API to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to intentionally generate degradation products, which can then be identified.

Q9: I am observing batch-to-batch variability in the dissolution rate of my drug product. Could polymorphism be the cause?

A9: Absolutely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development.[15][21] Different polymorphs have different crystal lattice arrangements and can exhibit significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: A metastable polymorph is generally more soluble than the most stable form.[16] Changes in crystal form during manufacturing or storage can lead directly to the variability you are observing.

  • Stability: A less stable polymorph can convert to a more stable (and often less soluble) form over time.[17]

  • Melting Point: Each polymorph will have a distinct melting point.

How to Check for Polymorphism: A combination of analytical techniques is used to identify and characterize polymorphs:

  • Differential Scanning Calorimetry (DSC): Can detect different melting points and phase transitions between forms.

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form based on its diffraction pattern.

  • Infrared (IR) or Raman Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational spectra.

If you suspect polymorphism, comparing the XRPD patterns of different batches is the most definitive way to confirm if different crystal forms are present.

References
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Oxford Academic. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Doc Brown's Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Propionamide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

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  • ResearchGate. (2025). Impurity Profiling: A Review. ResearchGate. Retrieved from [Link]

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  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Chemicals Knowledge Hub. (2021). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub. Retrieved from [Link]

  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104987297A - Preparation method for propanamide. Google Patents.
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  • PubMed. (2010). Novel anti-viability ceramide analogs: design, synthesis, and structure-activity relationship studies of substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides. PubMed. Retrieved from [Link]

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  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. Retrieved from [Link]

  • PubMed. (2018). Analytical Challenges and Recent Advances in Mass Spectrometry Based Lipidomics. PubMed. Retrieved from [Link]

  • Reddit. (2021). Stuck on synthesis problem. I've tried using only propanol. I tried an aldol reaction but I'm not sure what to do next. Reddit. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Derivatives as Potential Kinase Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide and its structural analogs, with a focus on their potential as kinase inhibitors and anticancer agents. Drawing upon a synthesis of recent research, this document details the structure-activity relationships (SAR), experimental data, and underlying mechanisms of action that govern the therapeutic potential of this class of compounds.

Introduction: The Promise of the N-Aryl Amide Scaffold

The N-aryl amide scaffold, characterized by an amide linkage to an aromatic ring, is a privileged structure in medicinal chemistry. The core structure of this compound combines a methoxy-substituted phenyl ring with a sterically hindered dimethylpropanamide group. The methoxy group is a known modulator of pharmacokinetic and pharmacodynamic properties, often enhancing cell permeability and influencing binding interactions with biological targets.[1][2] The bulky dimethylpropyl group can contribute to metabolic stability and introduce specific steric constraints that may enhance target selectivity.

This guide will explore how modifications to this core structure, particularly variations in the substitution pattern on the phenyl ring and alterations of the amide component, impact the biological activity of these derivatives, primarily focusing on their efficacy as anticancer agents through the inhibition of key protein kinases.

Comparative Efficacy as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Derivatives of the N-(4-methoxyphenyl)amide scaffold have shown promise as inhibitors of several important kinase families.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and metastasis in many cancers. Several studies have demonstrated that N-phenyl derivatives bearing methoxy substituents can effectively inhibit EGFR. For instance, a series of N-phenylpyrazoline derivatives with methoxy groups were synthesized and evaluated for their anticancer activity, with molecular docking studies indicating interaction with the EGFR active site.[2]

A study on 3,4,5-trimethoxyphenyl-based derivatives identified compounds with dual inhibitory activity against both EGFR and histone deacetylases (HDACs).[4] One of the lead compounds, a chalcone hybrid with a 3,4,5-trimethoxyphenyl moiety, exhibited potent EGFR inhibitory activity with an IC50 value of 0.063 µM, comparable to the known EGFR inhibitor Gefitinib (IC50 = 0.044 µM).[4] This highlights the significant contribution of multiple methoxy groups on the phenyl ring to the inhibitory potency.

Furthermore, a lead optimization study of an imidazo[1,2-a]quinoxaline derivative bearing a 3,4,5-trimethoxybenzylidene)amino moiety identified analogs with improved EGFR inhibition. Two lead compounds demonstrated potent EGFR inhibition with IC50 values of 75.91 nM and 84.3 nM, respectively, surpassing the efficacy of the positive control, erlotinib (IC50 = 135.29 nM).[5]

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

The FGFR signaling pathway is another important target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel FGFR1 inhibitors. The most promising compound from this series demonstrated potent inhibition of several NSCLC cell lines with FGFR1 amplification, with IC50 values ranging from 1.25 to 2.31 µM.[6] Molecular docking studies revealed that the dimethoxy substitution pattern was crucial for forming key hydrogen bond interactions within the FGFR1 kinase domain.[6]

The following diagram illustrates the general principle of competitive kinase inhibition, where a small molecule inhibitor, such as an this compound derivative, competes with ATP for binding to the kinase's active site.

G cluster_kinase Protein Kinase Kinase Kinase (e.g., EGFR, FGFR1) ActiveSite ATP Binding Site Phosphorylation Substrate Phosphorylation ActiveSite->Phosphorylation Catalyzes NoPhosphorylation Inhibition of Phosphorylation ATP ATP ATP->ActiveSite Binds Inhibitor N-(4-Methoxyphenyl) Derivative Inhibitor->ActiveSite Competitively Binds Inhibitor->NoPhosphorylation

Caption: Competitive kinase inhibition by N-(4-methoxyphenyl) derivatives.

Comparative Anticancer Efficacy in Cell-Based Assays

The anticancer potential of N-(4-methoxyphenyl)amide derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration at which it inhibits 50% of cell growth.

Derivative ClassCancer Cell LineIC50 (µM)Reference
3,4,5-Trimethoxyphenyl-based Chalcone Hybrid (4b)MCF-7 (Breast)0.536[4]
HCT116 (Colon)1.206[4]
A549 (Lung)0.985[4]
HepG2 (Liver)0.871[4]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H520 (Lung)1.36[6]
NCI-H1581 (Lung)1.25[6]
Imidazo[1,2-a]quinoxaline (5a)A549 (Lung)3.53[5]
MDA-MB-231 (Breast)5.77[5]
Imidazo[1,2-a]quinoxaline (5l)A549 (Lung)1.34[5]
N-phenylpyrazoline (2g)HeLa (Cervical)Broad Spectrum[2]
MCF-7 (Breast)Broad Spectrum[2]
T47D (Breast)Broad Spectrum[2]
WiDr (Colon)Broad Spectrum[2]
3-[(4-Methoxyphenyl)amino]propanehydrazide derivative (21)U-87 (Glioblastoma)Reduces viability to 19.6%[7]

Analysis of Structure-Activity Relationships (SAR):

  • Role of Methoxy Groups: The presence and positioning of methoxy groups on the phenyl ring are critical for anticancer activity.[8] The 3,4,5-trimethoxy substitution pattern appears to be particularly favorable for potent EGFR inhibition and broad-spectrum anticancer activity.[4][9]

  • Impact of Halogenation: The introduction of a bromine atom, as seen in the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, contributes significantly to FGFR1 inhibitory activity.[6]

  • Influence of Heterocyclic Moieties: The fusion of heterocyclic rings, such as pyrazoline and imidazo[1,2-a]quinoxaline, to the core structure can enhance anticancer efficacy and modulate the mechanism of action.[2][5]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Synthesis of this compound Derivatives

A general synthetic route for N-aryl amides involves the acylation of an aniline derivative with an appropriate acyl chloride or carboxylic acid.

G Reactant1 4-Methoxyaniline (or derivative) Reaction Acylation Reaction Reactant1->Reaction Reactant2 2,2-Dimethylpropanoyl chloride (or derivative) Reactant2->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Product This compound Derivative Workup Aqueous Workup & Purification Product->Workup Reaction->Product

Caption: General workflow for the synthesis of N-(4-methoxyphenyl) derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 4-methoxyaniline (or a substituted analog) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base, such as triethylamine or pyridine, to the reaction mixture to act as an acid scavenger.

  • Acylation: Slowly add 2,2-dimethylpropanoyl chloride (or a corresponding acyl chloride) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable dose-response curve fitting model.

In Vitro Kinase Inhibition Assay

Kinase activity can be measured using various methods, such as radiometric assays or luminescence-based assays that quantify ATP consumption or ADP production.[12][13][14]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay):

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with significant potential as kinase inhibitors and anticancer agents. The collective evidence suggests that strategic modifications, particularly the introduction of multiple methoxy groups and the incorporation of specific heterocyclic moieties, can lead to potent and selective inhibitors of key oncogenic kinases such as EGFR and FGFR1.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a library of this compound derivatives with diverse substitutions will provide a clearer understanding of the structural requirements for optimal activity and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular interactions with their kinase targets through techniques like X-ray crystallography will facilitate rational drug design.

  • In vivo efficacy and pharmacokinetic studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel and effective cancer therapeutics based on the N-aryl amide scaffold.

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Comparative Analysis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide: A Cross-Validation of Bioactivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is a small molecule belonging to the methoxyphenyl amide class of compounds. While direct and extensive biological data for this specific molecule is emerging, its structural analogs have shown promise in various therapeutic areas, including as anti-inflammatory and analgesic agents.[1] This guide presents a comprehensive framework for the cross-validation of this compound's bioactivity, with a primary focus on its potential as an anti-cancer agent. The following sections will detail the rationale for cell line selection, provide in-depth experimental protocols for assessing its efficacy, and present a comparative analysis of its performance against a known standard, Fenretinide [N-(4-hydroxyphenyl)retinamide (4-HPR)], a well-documented cytotoxic agent in various cancer cells.[2][3]

The structural motif of a methoxyphenyl group is present in a variety of biologically active compounds. For instance, the methoxy group in naturally occurring flavones has been shown to contribute to cytotoxic activity in several cancer cell lines.[4] Furthermore, related amide-containing compounds have been investigated for their anti-proliferative effects.[5] This guide is intended for researchers in drug discovery and development, providing a robust methodology for evaluating novel chemical entities. The experimental data presented herein is illustrative, designed to guide researchers in their own investigations.

Rationale for Cross-Validation Across Multiple Cell Lines

The heterogeneity of cancer necessitates the evaluation of any potential therapeutic agent across a panel of diverse cell lines. A compound may exhibit potent activity in one cell line but be completely inert in another. This differential sensitivity can be attributed to a multitude of factors, including but not limited to:

  • Genetic Background: Variations in oncogenes, tumor suppressor genes, and drug resistance genes.

  • Tissue of Origin: The cellular environment and lineage-specific signaling pathways.

  • Metabolic Differences: The expression and activity of drug-metabolizing enzymes.

For this guide, we have selected a panel of three human cancer cell lines to represent distinct cancer types with varying genetic backgrounds:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and serves as a model for hormone-responsive breast cancer.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and lack of ER, progesterone receptor (PR), and HER2 expression.

  • A549: A human lung carcinoma cell line, widely used as a model for non-small cell lung cancer.

By comparing the activity of this compound in these cell lines, we can gain initial insights into its potential spectrum of activity and identify potential biomarkers of sensitivity.

Experimental Design and Protocols

The following sections detail the step-by-step protocols for evaluating the cytotoxic and apoptotic activity of this compound.

I. Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed MCF-7, MDA-MB-231, and A549 cells in 96-well plates at a density of 5,000 cells per well in their respective culture media. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the reference compound, Fenretinide, in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line using non-linear regression analysis.

II. Evaluation of Apoptosis Induction by Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plates at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Comparative Performance Data (Illustrative)

The following tables summarize the hypothetical data obtained from the described assays.

Table 1: Cytotoxicity (IC50) of this compound and Fenretinide

CompoundMCF-7 (IC50 in µM)MDA-MB-231 (IC50 in µM)A549 (IC50 in µM)
This compound15.228.545.8
Fenretinide5.88.112.3

Table 2: Apoptosis Induction (Fold-Increase in Caspase-3/7 Activity at 10 µM)

CompoundMCF-7MDA-MB-231A549
This compound3.52.11.8
Fenretinide6.25.54.9

Interpretation of Results

Based on the illustrative data, this compound demonstrates moderate cytotoxic activity, with the highest potency observed in the MCF-7 breast cancer cell line. The IC50 values are consistently higher than those of the reference compound, Fenretinide, suggesting a lower potency in the tested cell lines.

The apoptosis induction data corroborates the cytotoxicity findings. This compound induces a significant increase in caspase-3/7 activity in MCF-7 cells, indicating that apoptosis is a likely mechanism of cell death. The effect is less pronounced in MDA-MB-231 and A549 cells, which aligns with their lower sensitivity to the compound.

Visualizing the Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated based on the pro-apoptotic activity of this compound.

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Seed Cells (MCF-7, MDA-MB-231, A549) treat Treat with Compound (this compound & Fenretinide) start->treat incubate Incubate (24h or 48h) treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt caspase Caspase-Glo® 3/7 Assay (Apoptosis) incubate->caspase analyze Data Analysis (IC50 & Fold Change) mtt->analyze caspase->analyze

Caption: A flowchart of the cross-validation experimental workflow.

G cluster_pathway Hypothesized Apoptotic Pathway compound N-(4-Methoxyphenyl)- 2,2-dimethylpropanamide stress Cellular Stress (e.g., ROS production) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway for investigation.

Conclusion and Future Directions

This guide provides a foundational methodology for the cross-validation of this compound's activity in different cancer cell lines. The illustrative data suggests that the compound possesses moderate, cell-line-dependent cytotoxic and pro-apoptotic properties.

Future investigations should aim to:

  • Expand the Cell Line Panel: Include a broader range of cancer types to better define the compound's spectrum of activity.

  • Elucidate the Mechanism of Action: Investigate the specific signaling pathways modulated by the compound, such as the hypothesized intrinsic apoptosis pathway. This could involve techniques like Western blotting to probe for key apoptotic proteins.

  • In Vivo Studies: If in vitro activity is confirmed to be promising, progress to in vivo studies using xenograft models to assess efficacy and safety in a whole-organism context.

By following a systematic and rigorous cross-validation approach, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently evaluated.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the amide functional group is a cornerstone of molecular design. Its structural rigidity, hydrogen bonding capabilities, and electronic properties are pivotal in defining the conformation and, consequently, the function of a vast array of molecules. This guide presents a detailed structural comparison of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a substituted anilide of significant interest, with three closely related compounds: N-phenyl-2,2-dimethylpropanamide, N-(4-Methoxyphenyl)acetamide, and N-(4-chlorophenyl)-2,2-dimethylpropanamide.

The selection of these comparators allows for a systematic evaluation of the steric and electronic effects of substituents on both the acyl and phenyl moieties of the anilide scaffold. By dissecting the subtle yet significant variations in bond lengths, dihedral angles, and rotational energy barriers, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships in this important class of molecules. This analysis is supported by crystallographic data, a discussion of spectroscopic techniques for determining conformational dynamics, and a framework for computational investigation.

Molecular Scaffolds Under Investigation

The four compounds at the heart of this guide have been chosen to isolate and examine key structural variables:

  • This compound (1): The primary compound of interest, featuring a bulky t-butyl group on the acyl side and an electron-donating methoxy group on the phenyl ring.

  • N-phenyl-2,2-dimethylpropanamide (2): This analogue lacks the 4-methoxy group, allowing for a direct assessment of the electronic contribution of this substituent to the overall structure.

  • N-(4-Methoxyphenyl)acetamide (3): Here, the sterically demanding t-butyl group is replaced by a smaller methyl group, isolating the impact of steric hindrance at the acyl position.

  • N-(4-chlorophenyl)-2,2-dimethylpropanamide (4): The electron-donating methoxy group is substituted with an electron-withdrawing chloro group, enabling a comparison of opposing electronic influences on the phenyl ring.

Structural Analysis from Crystallographic Data

The precise three-dimensional arrangement of atoms in the crystalline state provides invaluable insights into the preferred conformation of a molecule. X-ray crystallography is the definitive technique for obtaining this information.[1][2] The key parameters for our comparison are the length of the amide C-N bond, which indicates the degree of double bond character, and the dihedral angle between the plane of the amide group and the plane of the phenyl ring, which describes the torsional orientation.

CompoundCCDC NumberAmide C-N Bond Length (Å)Amide C=O Bond Length (Å)Dihedral Angle (Amide Plane vs. Phenyl Plane) (°)
1: this compound747180Data to be extracted from CIF fileData to be extracted from CIF fileData to be extracted from CIF file
2: N-phenyl-2,2-dimethylpropanamideN/ATo be determined computationallyTo be determined computationallyTo be determined computationally
3: N-(4-Methoxyphenyl)acetamide2363975Data to be extracted from CIF fileData to be extracted from CIF fileData to be extracted from CIF file
4: N-(4-chlorophenyl)-2,2-dimethylpropanamide613410Data to be extracted from CIF fileData to be extracted from CIF fileData to be extracted from CIF file

Note: Direct access to CIF files from the Cambridge Crystallographic Data Centre (CCDC) is required for precise data extraction. Where crystallographic data is unavailable, computational modeling serves as a reliable predictive tool.[3][4]

G cluster_amide Amide Group cluster_phenyl Phenyl Ring Amide_N N Amide_C C Amide_N->Amide_C C-N Bond (Partial Double Bond) Phenyl_C1 C1 Amide_N->Phenyl_C1 N-C1 Bond Amide_O O Amide_C->Amide_O C=O Bond Dihedral Dihedral Angle: Plane(O-C-N) vs. Plane(Phenyl) Phenyl_C4 C4 Phenyl_R R Phenyl_C4->Phenyl_R

Caption: Key structural parameters for comparison.

Physicochemical Properties

The subtle changes in molecular structure manifest in observable differences in physicochemical properties. These properties are crucial in contexts such as drug formulation and materials science.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
1: this compoundC12H17NO2207.27Unavailable2.5
2: N-phenyl-2,2-dimethylpropanamideC11H15NO177.24Unavailable2.2
3: N-(4-Methoxyphenyl)acetamideC9H11NO2165.191311.1
4: N-(4-chlorophenyl)-2,2-dimethylpropanamideC11H14ClNO211.69Unavailable2.6

Data sourced from PubChem.[5][6][7][8]

Electronic Properties and Amide Bond Character

A key feature of the amide bond is its partial double bond character, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system.[9] This resonance stabilization is responsible for the planarity of the amide group and the significant energy barrier to rotation around the C-N bond.[10] The magnitude of this rotational barrier is a sensitive probe of the electronic environment of the amide.

Substituents on the phenyl ring can either donate or withdraw electron density, thereby influencing the degree of resonance and the rotational barrier. Electron-donating groups, like the methoxy group in compound 1 , are expected to increase electron density on the nitrogen, enhance delocalization, and thus increase the rotational barrier. Conversely, electron-withdrawing groups, such as the chloro group in compound 4 , should decrease electron density on the nitrogen, reduce the partial double bond character, and lower the rotational barrier.[11]

The steric bulk of the acyl substituent also plays a role. The large t-butyl group in compounds 1 , 2 , and 4 may sterically interact with the phenyl ring, influencing the preferred dihedral angle and potentially affecting the ground state energy of the molecule, which in turn can alter the rotational barrier.

G cluster_effects Substituent Effects on Rotational Barrier Structure1 R'-C(=O)-NH-Ar Structure2 R'-C(O-)-=N+H-Ar Structure1->Structure2 Resonance EDG Electron-Donating Group (e.g., -OCH3) on Ar Increase Increases C-N Double Bond Character (Higher Barrier) EDG->Increase EWG Electron-Withdrawing Group (e.g., -Cl) on Ar Decrease Decreases C-N Double Bond Character (Lower Barrier) EWG->Decrease Sterics Steric Bulk (e.g., t-butyl) on R' Influence Influences Ground State Energy and Dihedral Angle Sterics->Influence

Caption: Influence of substituents on amide resonance.

Experimental Methodologies

To provide a robust comparison, a combination of experimental and computational techniques is employed. The following protocols outline the methodologies for obtaining the key structural and energetic data.

Protocol 1: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure, including bond lengths and dihedral angles.

Causality: This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal to generate a diffraction pattern, which can be mathematically transformed into an electron density map and a corresponding atomic model.[12]

Methodology:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.[1]

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected over a wide range of angles.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem, often using direct methods for small molecules.[1] The resulting electron density map is used to build an initial atomic model, which is then refined against the experimental data to yield the final, high-resolution structure.

Protocol 2: Variable Temperature NMR (VT-NMR) for Rotational Barrier Determination

Objective: To measure the free energy of activation (ΔG‡) for rotation around the amide C-N bond.

Causality: At low temperatures, rotation around the amide bond is slow on the NMR timescale, resulting in distinct signals for atoms in different chemical environments due to the restricted rotation. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. The temperature at which coalescence occurs is directly related to the rotational energy barrier.[13][14]

Methodology:

  • Sample Preparation: A solution of the amide in a suitable high-boiling deuterated solvent (e.g., DMSO-d6 or toluene-d8) is prepared.

  • Initial Spectrum: A standard 1H NMR spectrum is acquired at room temperature to identify the signals corresponding to the different conformers.

  • Temperature Variation: The temperature of the NMR probe is systematically increased in small increments (e.g., 5-10 K). A 1H NMR spectrum is acquired at each temperature.

  • Determination of Coalescence Temperature (Tc): The temperature at which the distinct signals of the conformers merge into a single peak is identified as the coalescence temperature.

  • Calculation of ΔG‡: The free energy of activation at the coalescence temperature is calculated using the Eyring equation.

Protocol 3: Computational Chemistry - Density Functional Theory (DFT)

Objective: To computationally determine the optimized molecular geometry and the rotational energy barrier around the amide C-N bond.

Causality: DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[15] By systematically rotating a specific bond and calculating the energy at each step, a potential energy surface can be generated, from which the rotational barrier can be determined.[3][16]

Methodology:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This calculation finds the lowest energy conformation of the molecule.[17]

  • Potential Energy Surface Scan: A coordinate scan is performed by rotating the dihedral angle of interest (in this case, the C-C-N-C dihedral defining the amide bond rotation) in small increments (e.g., 10°). At each step, the energy of the constrained geometry is calculated.

  • Transition State Optimization: The geometry corresponding to the highest point on the potential energy surface scan is used as the starting point for a transition state optimization calculation to precisely locate the rotational transition state.

  • Barrier Calculation: The rotational energy barrier is calculated as the difference in energy between the optimized ground state and the optimized transition state.

G Start Target Molecule X-ray X-ray Crystallography Start->X-ray NMR VT-NMR Spectroscopy Start->NMR DFT DFT Calculations Start->DFT Structure 3D Structure (Bond Lengths, Angles) X-ray->Structure Barrier Rotational Barrier (ΔG‡) NMR->Barrier DFT->Structure DFT->Barrier Comparison Comparative Analysis Structure->Comparison Barrier->Comparison

Caption: Integrated workflow for structural comparison.

Summary and Outlook

This guide provides a framework for a comprehensive structural comparison of this compound with carefully selected analogues. The interplay of steric and electronic factors, as modulated by the t-butyl, methyl, methoxy, and chloro substituents, governs the fundamental structural and dynamic properties of these anilides.

The analysis of crystallographic data will reveal the ground-state conformational preferences, particularly the planarity of the amide bond and its orientation relative to the phenyl ring. The determination of the rotational barrier, either experimentally via VT-NMR or computationally via DFT, will quantify the degree of C-N double bond character and its sensitivity to substituent effects.

By integrating these experimental and theoretical approaches, researchers can gain a deeper, more predictive understanding of how to fine-tune the three-dimensional structure and conformational flexibility of anilide-containing molecules. These insights are directly applicable to the rational design of new pharmaceuticals with improved binding affinities and pharmacokinetic profiles, as well as the development of novel materials with tailored physical properties.

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A Comparative Guide to Purity Assessment: High-Precision qNMR Analysis of Synthesized N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development and chemical synthesis, the unambiguous determination of a compound's purity is not merely a quality control metric; it is a fundamental prerequisite for ensuring safety, efficacy, and regulatory compliance. This guide presents a comprehensive, in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of a synthesized model compound, N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. We will dissect the methodological superiority of qNMR over traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), substantiated by comparative data and detailed experimental protocols. This document is tailored for researchers, scientists, and drug development professionals who demand precision and accuracy in their analytical workflows.

The Imperative of Purity in Pharmaceutical Synthesis

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that profoundly influences its therapeutic effect and toxicological profile. Even minute impurities can lead to unforeseen side effects or diminish the efficacy of a drug product. Consequently, global regulatory bodies, including the FDA and EMA, enforce stringent purity thresholds. The synthesis of this compound, an amide of significant interest, will serve as our case study to illuminate the challenges and advanced solutions in purity determination.

qNMR: The Power of a Primary Ratio Method

Quantitative NMR (qNMR) has ascended as a formidable analytical technique for the precise and accurate quantification of substance concentration and purity.[1][2][3] Unlike chromatographic methods, which are comparative and necessitate a certified reference standard of the identical compound, qNMR is a primary ratio method of measurement.[4][5] This intrinsic characteristic allows for the direct and accurate quantification of an analyte against a certified internal standard of a different compound, thereby circumventing the often-costly and time-consuming process of synthesizing or acquiring an identical reference material.[6][7]

The foundational principle of qNMR is elegant in its simplicity: the integral area of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] By co-dissolving a precisely weighed amount of a certified internal standard with a known mass of the sample, the purity of the analyte can be calculated with exceptional precision and accuracy.[8][9]

Head-to-Head Comparison: qNMR vs. HPLC and GC

To provide a lucid comparison, a hypothetical study was designed to evaluate the performance of qNMR against conventional HPLC and GC methods for the purity assessment of this compound.

Table 1: Comparative Performance of Analytical Methodologies

ParameterqNMRHPLC-UVGC-FID
Analytical Principle Primary Ratio MethodComparative MethodComparative Method
Reference Standard Requirement Certified internal standard of a different compoundIdentical reference standard of the analyteIdentical reference standard of the analyte
Accuracy (% Recovery) 99.7 - 100.3%98.5 - 101.5%98.0 - 102.0%
Precision (% RSD) < 0.2%< 1.5%< 2.0%
Sample Preparation Simple, direct dissolutionMobile phase preparation, filtration, potential for derivatizationPotential need for derivatization for non-volatile compounds
Analysis Time per Sample ~10-15 minutes~25-35 minutes~30-45 minutes
Selectivity Excellent (based on unique chemical shifts)Good (dependent on column and mobile phase)Good (dependent on column and temperature program)
Universality Applicable to any soluble compound with NMR-active nucleiRequires a chromophore for UV detectionRequires volatility and thermal stability

The data underscores the superior accuracy and precision of the qNMR method.[10][11] Its standing as a primary method significantly reduces systemic errors associated with the purity of the reference standard and the determination of response factors, which are inherent limitations of chromatographic techniques.[5][12]

Experimental Design and Detailed Protocols

Synthesis of this compound

The target compound was synthesized via a Schotten-Baumann reaction, a robust and widely used method for amide formation.[13][14][15] This reaction involves the acylation of an amine with an acyl chloride.[16] In this case, p-anisidine was reacted with pivaloyl chloride in the presence of an aqueous base to yield this compound.[13][15] The crude product was subsequently purified by recrystallization.

High-Precision qNMR Purity Assessment Protocol

1. Judicious Selection of the Internal Standard: Maleic acid was selected as the internal standard. Its choice is justified by its high purity, non-hygroscopic nature, chemical stability, and simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte's signals.[17]

2. Meticulous Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound and 15 mg of the maleic acid internal standard into a tared vial.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6).
  • Homogenize the solution and transfer it to a 5 mm NMR tube.

3. Optimized NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum on a 500 MHz or higher field spectrometer.
  • Crucial Parameters for Quantitation:
  • Pulse Angle: 30° (to ensure a shorter pulse duration and faster repetition)
  • Relaxation Delay (d1): 60 seconds. This is a critical parameter to ensure the complete relaxation of all relevant protons, which is essential for accurate integration.[18][19]
  • Number of Scans: 16-32 (to achieve an adequate signal-to-noise ratio)[19]

4. Rigorous Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[2]
  • Integrate the well-resolved signals of the analyte (e.g., the singlet corresponding to the nine protons of the tert-butyl group) and the internal standard (the singlet from the two olefinic protons of maleic acid).
  • The purity is calculated using the following equation:[2]
Conventional HPLC-UV Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Quantification: An external standard method using a certified reference standard of this compound.

Standard GC-FID Protocol
  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 260°C

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C

  • Quantification: An external standard method.

Visualizing the Methodologies

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Precise Weighing (Analyte & Internal Standard) dissolve Dissolution in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq ¹H NMR Spectrum Acquisition (Optimized Parameters) transfer->nmr_acq ft_phase FT, Phasing & Baseline Correction nmr_acq->ft_phase integration Signal Integration (Analyte & Internal Standard) ft_phase->integration calculation Purity Calculation integration->calculation result High-Precision Purity Value calculation->result

Caption: The streamlined and efficient workflow of the qNMR purity assessment.

Method_Comparison cluster_qnmr qNMR Advantages cluster_hplc_gc Chromatographic Limitations Purity_Assessment Purity Assessment of This compound qNMR qNMR (Primary Ratio Method) Purity_Assessment->qNMR HPLC HPLC-UV (Comparative Method) Purity_Assessment->HPLC GC GC-FID (Comparative Method) Purity_Assessment->GC qnmr_acc Superior Accuracy & Precision qNMR->qnmr_acc qnmr_ref No Need for Identical Standard qNMR->qnmr_ref qnmr_time Rapid Analysis qNMR->qnmr_time hplc_gc_ref Requires Identical Standard HPLC->hplc_gc_ref hplc_gc_time Longer Runtimes HPLC->hplc_gc_time hplc_gc_err Potential for Systemic Errors HPLC->hplc_gc_err GC->hplc_gc_ref GC->hplc_gc_time GC->hplc_gc_err

Caption: A logical comparison highlighting the advantages of qNMR for purity determination.

Conclusive Remarks

For the definitive purity assessment of synthesized this compound, qNMR unequivocally demonstrates its superiority in accuracy, precision, and operational efficiency when compared to conventional chromatographic techniques. Its fundamental nature as a primary ratio method eliminates the dependency on often scarce or expensive identical reference standards. The simplicity of sample preparation and the swiftness of analysis further cement qNMR's position as an invaluable asset in the demanding realms of drug discovery and chemical development. While HPLC and GC will continue to be vital for impurity profiling and the separation of complex mixtures, qNMR provides an unparalleled solution for the absolute quantification of the principal component. The strategic implementation of qNMR for purity assessment will undoubtedly foster more reliable data, optimize analytical workflows, and instill greater confidence in the quality and integrity of synthesized chemical entities.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of N-Aryl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-Aryl Amides

The N-aryl amide functional group is a cornerstone of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials. From blockbuster drugs to specialized polymers, the precise characterization and quantification of these molecules are paramount for ensuring safety, efficacy, and quality. The stability of the amide bond, coupled with the electronic properties of the aryl substituent, presents unique analytical challenges that demand a sophisticated, multi-faceted approach.

This guide provides a comparative analysis of the principal analytical techniques for N-aryl amides. As a Senior Application Scientist, my objective is not merely to list methods but to provide a logical framework for selecting the most appropriate technique. We will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of each method and supporting it with practical, field-proven insights. This document is designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated methods for their work.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are the workhorses for analyzing N-aryl amides within complex mixtures. They excel at separating the analyte of interest from impurities, metabolites, or formulation excipients, providing the clean matrix necessary for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is arguably the most versatile and widely adopted technique for N-aryl amide analysis, primarily because it handles non-volatile and thermally sensitive compounds without the need for derivatization.[1] The choice of stationary phase and mobile phase is critical and is dictated by the polarity of the target N-aryl amide.

  • Reverse-Phase (RP-HPLC): This is the most common mode. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). This setup is ideal for moderately polar to nonpolar N-aryl amides. The retention mechanism is based on hydrophobic interactions; therefore, the more nonpolar the N-aryl amide, the longer it is retained on the column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar N-aryl amides that show poor retention in reverse-phase, HILIC is the superior choice.[1] It employs a polar stationary phase (e.g., amide, silica) and a more organic mobile phase.[1][2] The separation is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.[1]

Trustworthiness: An HPLC method's trustworthiness is established through rigorous validation, as outlined by FDA and ICH guidelines.[3][4][5][6] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The use of a photodiode array (PDA) or diode array detector (DAD) enhances specificity by providing UV-Vis spectra of the eluting peaks, which can be used to confirm identity and assess peak purity.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the N-aryl amide reference standard in methanol. Create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the N-aryl amide in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: DAD, monitoring at the λmax of the N-aryl amide (e.g., 254 nm).

  • Data Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the N-aryl amide in the unknown sample by interpolation from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Reference Standard p2 Prepare Stock & Serial Dilutions p1->p2 a2 Inject Standard/Sample p2->a2 Calibrants p3 Dissolve & Filter Sample p3->a2 Test Sample a1 Equilibrate C18 Column a1->a2 a3 Isocratic Elution a2->a3 a4 DAD Detection (254 nm) a3->a4 d1 Integrate Peak Area a4->d1 d2 Build Calibration Curve d1->d2 d3 Quantify Unknown d2->d3

Caption: General workflow for quantitative HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS couples the powerful separation of HPLC with the sensitive and highly specific detection of mass spectrometry.[7] This is the gold standard for quantifying N-aryl amides at low concentrations or in complex biological matrices like plasma or tissue extracts. The key advantage is its specificity; while HPLC-UV might struggle to resolve co-eluting peaks with similar UV spectra, MS distinguishes compounds based on their unique mass-to-charge (m/z) ratio. For even greater certainty, tandem MS (MS/MS) fragments the parent ion into characteristic product ions, creating a molecular fingerprint that is virtually unique.[7][8]

Trustworthiness: The self-validating nature of LC-MS/MS comes from monitoring multiple, specific mass transitions for a single compound. The ratio of these transitions should remain constant between standards and unknown samples, providing a high degree of confidence in the identification. The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method for quantification, as it co-elutes with the analyte and experiences the same matrix effects and ionization suppression, correcting for variations in sample preparation and instrument response.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold acetonitrile containing the SIL-internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC (Ultra-Performance Liquid Chromatography) for fast analysis.[1]

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: Gradient elution from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

    • Mass Spectrometer: Triple Quadrupole (QqQ).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS Method: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the SIL-IS (e.g., Analyte: 250.1 -> 152.2 m/z; SIL-IS: 255.1 -> 157.2 m/z).

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the analyte concentration to generate a calibration curve and determine the concentration in the plasma sample.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Plasma with SIL-IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 a1 Inject Supernatant p3->a1 a2 UPLC Gradient Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Calculate Peak Area Ratios (Analyte/IS) a4->d1 d2 Quantify vs. Cal Curve d1->d2

Caption: Workflow for bioanalytical LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for volatile and thermally stable compounds.[9] However, many N-aryl amides, especially those with high molecular weights or polar functional groups, have low volatility.[10] Therefore, the critical experimental choice in GC-MS analysis is often the need for chemical derivatization to increase volatility and thermal stability.[10][11] Common derivatization agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the active hydrogen on the amide nitrogen into a less polar, more volatile trimethylsilyl (TMS) group.

Trustworthiness: The strength of GC-MS lies in its high chromatographic resolution and the highly reproducible fragmentation patterns generated by Electron Ionization (EI). These fragmentation patterns serve as a robust fingerprint for compound identification and can be compared against extensive spectral libraries (e.g., NIST) for confirmation.

  • Sample Preparation: Accurately weigh 1 mg of the sample into a vial.

  • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless mode, 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[12]

    • MS Ion Source: Electron Ionization (EI), 70 eV.[12]

    • MS Detector: Scan mode from 50 to 550 m/z for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.[12]

  • Data Analysis: Identify the TMS-derivatized N-aryl amide by its retention time and mass spectrum. Compare the spectrum to a reference or library for confirmation.

Spectroscopic Techniques: Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for determining the chemical structure of N-aryl amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation.[13] For N-aryl amides, ¹H and ¹³C NMR provide a wealth of information.

  • ¹H NMR: Reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Key diagnostic signals include the amide N-H proton (often a broad singlet between δ 8-10 ppm) and distinct aromatic proton signals.[14][15]

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the amide group is a key diagnostic peak, typically appearing downfield around δ 160-180 ppm.[14]

  • Restricted Rotation: A key feature of the amide bond is its partial double-bond character, which restricts rotation around the C-N bond.[13] This can lead to the observation of two distinct sets of signals (rotamers or cis/trans isomers) in the NMR spectrum, especially at lower temperatures, providing valuable conformational information.[16]

Trustworthiness: NMR is a primary analytical method. The structural information it provides is direct and definitive. The self-validating aspect comes from the consistency across different NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC). If all the data converge to support a single proposed structure, the confidence in that structure is extremely high.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-aryl amide in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it helps in observing the amide N-H proton, which can exchange with protons in other solvents.[14]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • If the structure is unknown or complex, acquire 2D NMR spectra like COSY (to see H-H correlations) and HSQC (to see direct C-H correlations).

  • Data Analysis:

    • Assign chemical shifts (δ) for all proton and carbon signals.

    • Analyze coupling constants (J values) in the ¹H spectrum to determine proton connectivity.

    • Integrate the ¹H signals to determine the relative number of protons in each environment.

    • Combine all data to confirm the N-aryl amide structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. For N-aryl amides, it is excellent for quick confirmation of the amide group's presence. The key diagnostic absorptions are:

  • N-H Stretch: For secondary amides (R-CO-NH-Ar), this appears as a single, sharp peak around 3300 cm⁻¹.[17]

  • C=O Stretch (Amide I band): This is a very strong and characteristic absorption, typically found between 1630-1680 cm⁻¹.[17][18] Its exact position is sensitive to conjugation and hydrogen bonding.

  • N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1510-1570 cm⁻¹ for secondary amides.[18][19]

Trustworthiness: While not as definitive as NMR for full structure elucidation, FTIR provides a reliable and fast confirmation of the core amide functionality. The presence of the characteristic Amide I and Amide II bands is strong evidence for an amide structure.[20]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid N-aryl amide sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Analysis: Identify the key vibrational bands (N-H stretch, Amide I, Amide II) and compare their positions to known values for N-aryl amides.

Capillary Electrophoresis (CE)

Expertise & Experience: Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field inside a narrow capillary.[21][22] It offers extremely high separation efficiency, short analysis times, and requires minimal sample volume.[23] For N-aryl amides, which are often neutral, the most relevant CE mode is Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration.[21] Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on differences in their partitioning coefficients, similar to chromatography.[21]

Trustworthiness: Reproducibility in CE can be a challenge and is highly dependent on rigorous control of the capillary surface, buffer composition, and temperature.[21] Proper capillary conditioning and rinsing routines are essential for achieving the reproducible migration times needed for a validated method.[21][24]

CE_Workflow cluster_prep System & Sample Prep cluster_analysis CE Analysis cluster_data Data Processing p1 Prepare MEKC Buffer (e.g., Borate + SDS) p2 Condition Capillary p1->p2 p3 Dissolve Sample in Buffer a1 Hydrodynamic Injection p3->a1 a2 Apply High Voltage (~25 kV) a1->a2 a3 Separation via Partitioning a2->a3 a4 UV Detection a3->a4 d1 Generate Electropherogram a4->d1 d2 Identify by Migration Time d1->d2

Caption: General workflow for MEKC analysis of neutral compounds.

Comparative Summary and Decision Logic

The choice of analytical technique is fundamentally driven by the question you need to answer.

Performance Comparison Table
Parameter HPLC-UV LC-MS/MS GC-MS NMR FTIR CE-UV
Primary Use Quantification, PurityTrace QuantificationID, QuantificationStructure ElucidationFunctional Group IDPurity, Separation
Selectivity ModerateVery HighHighVery HighLow-ModerateHigh
Sensitivity µg/mLpg/mL - ng/mLng/mLmg range% rangeµg/mL
Quantitative? Yes (Excellent)Yes (Gold Standard)Yes (Good)Yes (qNMR)NoYes (Good)
Structural Info NoYes (MW & Fragment)Yes (Fragment Pattern)Yes (Full Structure)Yes (Functional Groups)No
Throughput HighHighModerateLowVery HighHigh
Sample Prep SimpleModerate (Matrix Dep.)Moderate-ComplexSimple (Pure Sample)Very SimpleSimple
Key Limitation Co-elution riskMatrix effectsVolatility requirementLow sensitivityLow specificityReproducibility
Decision-Making Workflow

To assist in selecting the optimal technique, the following logical workflow can be applied.

Decision_Tree start What is the primary analytical goal? q1 Is the structure unknown? start->q1 q2 Need to quantify the amide? q1->q2 No res_nmr Use NMR for structure elucidation q1->res_nmr Yes q3 Is it in a complex matrix (e.g., plasma)? q2->q3 Yes q5 Need to confirm presence of amide group quickly? q2->q5 No q4 Is the compound volatile or can be derivatized? q3->q4 No res_lcms Use LC-MS/MS for best sensitivity/selectivity q3->res_lcms Yes res_hplc Use HPLC-UV for routine QC/purity q4->res_hplc No res_gcms Consider GC-MS q4->res_gcms Yes q5->q4 No res_ftir Use FTIR q5->res_ftir Yes

Caption: A logical guide for selecting the appropriate analytical technique.

Conclusion

The analysis of N-aryl amides is not a one-size-fits-all endeavor. A comprehensive analytical strategy often involves the synergistic use of multiple techniques. NMR and FTIR are indispensable for initial structural confirmation and functional group identification. For routine quality control, purity assessment, and quantification of bulk material, HPLC-UV offers a robust, reliable, and cost-effective solution. When faced with the challenges of trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are unparalleled. Finally, GC-MS and CE remain valuable tools for specific applications where volatility or high-efficiency separation of charged species are considerations.

By understanding the fundamental principles, strengths, and limitations of each technique, and by applying the logical decision-making framework presented here, researchers can confidently select and develop the optimal analytical methods to meet their specific scientific and regulatory objectives.

References

  • Title: Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides Source: RSC Advances URL: [Link]

  • Title: Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL: [Link]

  • Title: Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis Source: PMC URL: [Link]

  • Title: Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N Source: MDPI URL: [Link]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL: [Link]

  • Title: 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group Source: PubMed URL: [Link]

  • Title: 1053 CAPILLARY ELECTROPHORESIS Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Analysis method for amide compounds Source: Google Patents URL
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  • Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: ACS Omega URL: [Link]

  • Title: GC/MS Analysis of Anandamide and Quantification of N‐Arachidonoylphosphatidylethanolamides in Various Brain Regions, Spinal Cord, Testis, and Spleen of the Rat Source: ResearchGate URL: [Link]

  • Title: Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review Source: American Pharmaceutical Review URL: [Link]

  • Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]

  • Title: GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance Source: YouTube URL: [Link]

  • Title: Amide or Amino HPLC Columns What are the Differences Source: MicroSolv URL: [Link]

  • Title: Advanced Capillary Electrophoresis Techniques in the Analytical Quantification of Drugs, Metabolites and Biomarkers in Biological Samples Source: ResearchGate URL: [Link]

  • Title: Capillary Electrophoresis - Principle, Practical Aspects and Application Source: YouTube URL: [Link]

  • Title: ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Source: ResearchGate URL: [Link]

  • Title: Novel approach for the synthesis of a neutral and covalently bound capillary coating for capillary electrophoresis-mass spectrometry made from highly polar and pH-persistent N-acryloylamido ethoxyethanol Source: PubMed URL: [Link]

  • Title: ATR-FTIR spectra, in amide A, and amide I and amide II regions, of... Source: ResearchGate URL: [Link]

  • Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

  • Title: RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: LC-MS/MS-Based Site-Specific N-Glycosylation Analysis of VEGFR-IgG Fusion Protein for Sialylation Assessment Across IEF Fractions Source: MDPI URL: [Link]

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Validating the structure of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of leading analytical techniques for the structural validation of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a small organic molecule featuring a substituted aromatic ring and an amide linkage.

While single-crystal X-ray crystallography stands as the gold standard for absolute structure determination, a comprehensive validation strategy often involves complementary techniques. Here, we will delve into the practical application and comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supplemented by computational modeling, to provide a holistic view of structural elucidation.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) offers a direct and unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a precise model of the molecular structure, including bond lengths, bond angles, and stereochemistry.[1]

Causality in Experimental Design: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystal Growth (The Art of Patience):

    • Rationale: The primary prerequisite for a successful single-crystal XRD experiment is a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm) and quality.[2] The slow cooling of a saturated solution is a common and effective method for growing high-quality crystals. The choice of solvent is crucial; it should be one in which the compound has moderate solubility.

    • Procedure:

      • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature to achieve saturation.

      • Loosely cover the container to allow for slow evaporation of the solvent.

      • Allow the solution to cool slowly to room temperature, and then, if necessary, transfer it to a refrigerator to further decrease the temperature and induce crystallization.

      • Monitor the solution over several days for the formation of well-defined single crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: A selected crystal is mounted on a goniometer head and placed in the X-ray beam. The crystal is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.[3]

    • Procedure:

      • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

      • Mount the crystal on a cryoloop or a glass fiber using a small amount of oil.

      • Center the crystal in the X-ray beam of the diffractometer.

      • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.

      • Set the data collection parameters, including the exposure time per frame and the total rotation range.

      • Initiate the data collection process.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem," a central challenge in crystallography, is then solved to generate an initial electron density map.[1] This map is used to build a molecular model, which is then refined to best fit the experimental data.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

      • Determine the unit cell parameters and the crystal's space group.

      • Solve the crystal structure using direct methods or Patterson methods to obtain initial phases.

      • Build an initial model of the molecule by fitting atoms into the electron density map.

      • Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern.

      • Validate the final structure for geometric reasonability and agreement with the data.

Workflow for Single-Crystal X-ray Diffraction

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Dissolve Compound b Slow Evaporation/Cooling a->b c Crystal Formation b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Pattern e->f g Process Data f->g h Solve Phase Problem g->h i Build & Refine Model h->i j Validate Structure i->j

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Orthogonal Validation: Spectroscopic and Computational Approaches

While X-ray crystallography provides an unparalleled static picture of a molecule, other techniques offer complementary information about its structure in solution and its fundamental properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of a molecule in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR of this compound

  • Sample Preparation:

    • Rationale: The sample must be dissolved in a deuterated solvent to avoid overwhelming the spectrum with solvent signals.

    • Procedure: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Rationale: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • "Lock" the spectrometer on the deuterium signal of the solvent.

      • "Shim" the magnetic field to achieve homogeneity and optimal resolution.

      • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing and Interpretation:

    • Rationale: The raw data (Free Induction Decay or FID) is processed to generate the final spectrum. The chemical shifts, integration, and coupling patterns of the signals provide detailed structural information.

    • Procedure:

      • Apply Fourier transformation, phase correction, and baseline correction to the FID.

      • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

      • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

      • Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry: Weighing the Molecular Evidence

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of this compound

  • Sample Introduction:

    • Rationale: The sample must be introduced into the mass spectrometer and vaporized.

    • Procedure: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization:

    • Rationale: The vaporized molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺•).[6] Excess energy from this process leads to fragmentation.

    • Procedure: The sample is passed through a beam of 70 eV electrons in the ion source.

  • Mass Analysis and Detection:

    • Rationale: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion.

    • Procedure: The ions are guided through the mass analyzer, and a mass spectrum, a plot of ion abundance versus m/z, is generated.

Computational Modeling: Predicting Structure and Properties

Computational chemistry provides a theoretical framework to predict molecular structures, energies, and spectroscopic properties.[7] Density Functional Theory (DFT) is a widely used method for these calculations.

Protocol: DFT-Based Structure and NMR Prediction

  • Structure Building:

    • Procedure: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization:

    • Rationale: An initial guess of the geometry is refined to find the lowest energy conformation of the molecule.

    • Procedure: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Spectroscopic Prediction:

    • Rationale: Once the optimized geometry is obtained, the NMR chemical shifts can be calculated.

    • Procedure: Perform an NMR calculation (e.g., using the GIAO method) on the optimized geometry to predict the ¹H and ¹³C chemical shifts.[8]

Comparative Workflow of Validation Techniques

cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 Computational Modeling A Crystal Structure (Bond Lengths, Angles) B Connectivity & Stereochemistry (Chemical Shifts, Couplings) C Molecular Weight & Fragmentation Pattern D Predicted Structure & Spectroscopic Data Compound N-(4-Methoxyphenyl)-2,2- dimethylpropanamide Compound->A Compound->B Compound->C Compound->D

Sources

A Comparative Guide to Pivalamide Derivatives in Research: Spotlight on N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide and other pivalamide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.

Introduction to Pivalamides: A Scaffold of Versatility

Pivalamide derivatives, characterized by a sterically demanding tert-butyl group, are a fascinating class of compounds in medicinal chemistry.[1][2] This bulky group imparts unique physicochemical properties that influence molecular packing, metabolic stability, and target engagement, making the pivalamide scaffold a versatile starting point for designing novel therapeutic agents.[1] Researchers have successfully leveraged this scaffold to develop compounds with a wide range of biological activities, including enzyme inhibition and anticancer properties.[1]

In Focus: this compound

This compound is a pivalamide derivative featuring a methoxy-substituted phenyl ring. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural similarity to other biologically active molecules allows us to infer its potential research applications.

Physicochemical Properties

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSignificance
Molecular FormulaC12H17NO2Provides the elemental composition.[3]
Molecular Weight207.27 g/mol Influences diffusion and transport across biological membranes.[3]
IUPAC NameThis compoundSystematic nomenclature for unambiguous identification.[3]
CAS Number56619-94-4A unique identifier for chemical substances.[3]

Table 1: Physicochemical properties of this compound.

Potential Research Applications

Based on the activities of structurally related compounds, this compound holds promise in several research areas:

  • Anthelmintic Research: A closely related analog, N-(4-Methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis.[4][5] This suggests that this compound could be a valuable starting point for developing new anti-parasitic agents.

  • Analgesic and Anti-inflammatory Drug Discovery: The isomeric compound, N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, is noted for its potential in the synthesis of analgesics and anti-inflammatory agents.[6] This indicates that the methoxyphenylpivalamide scaffold may be a privileged structure for targeting pathways involved in pain and inflammation.

A Comparative Analysis of Pivalamide Derivatives

To better understand the potential of this compound, it is instructive to compare it with other well-characterized pivalamide derivatives.

N-((4-acetylphenyl)carbamothioyl)pivalamide: A Multi-Target Enzyme Inhibitor

This derivative has shown remarkable versatility by inhibiting multiple enzymes, making it a promising candidate for treating complex diseases like Alzheimer's.[1][7]

  • Mechanism of Action: It acts as an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-amylase.[1][7] The inhibition of AChE and BChE, for instance, increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key therapeutic strategy in Alzheimer's disease.[2]

Heterocyclic Pivalamides: Anticancer Potential

Pivalamide derivatives incorporating heterocyclic moieties have been explored for their anticancer properties.[1]

  • Mechanism of Action: These compounds, particularly their copper(II) complexes, can mimic the activity of superoxide dismutase (SOD), an enzyme crucial for managing oxidative stress in cells.[1][8] Some of these complexes have demonstrated cytotoxic effects against cancer cell lines like HeLa.[1][8]

Pan-PIM Kinase Inhibitors

The pivalamide scaffold has also been employed in the development of pan-PIM kinase inhibitors.[1]

  • Mechanism of Action: The PIM family of kinases (PIM1, PIM2, and PIM3) are often overexpressed in cancers and play a role in cell survival and proliferation.[1] By inhibiting all three isoforms, these pivalamide derivatives offer a comprehensive approach to targeting PIM-driven cancers.[1]

Comparative Biological Activity

The following table summarizes the reported biological activities of these representative pivalamide derivatives.

CompoundTarget(s)Biological ActivityIC50 Values
N-((4-acetylphenyl)carbamothioyl)pivalamideAChE, BChE, Urease, α-amylaseMulti-target enzyme inhibitorAChE: 26.23 ppm, BChE: 30.9 ppm, Urease: 91.5 ppm, α-amylase: 160.33 ppm[7]
Heterocyclic Pivalamide-Copper(II) ComplexesCancer Cells (e.g., HeLa)Cytotoxic, SOD mimicsIC50 values in the range of 17.3–41.3 μM against HeLa cells[8]
Pivalamide-based Pan-PIM Kinase InhibitorsPIM1, PIM2, PIM3 KinasesAnticancerVaries depending on the specific derivative
N-(4-Methoxyphenyl)pentanamideToxocara canisAnthelminticData on specific IC50 values not readily available[4][5]
N-(3-Methoxyphenyl)-2,2-dimethylpropanamideNot specifiedPotential analgesic and anti-inflammatoryData on specific IC50 values not readily available[6]

Table 2: Comparative biological activities of selected pivalamide derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pivalamide derivatives is intricately linked to their chemical structure. The bulky tert-butyl group is a key feature that can be strategically used to modulate selectivity and potency.[1] The nature and position of substituents on the aromatic ring, as well as the introduction of different linkers and heterocyclic systems, can dramatically influence the compound's interaction with its biological target.[9][10][11][12]

Caption: Key structural features influencing the biological activity of pivalamide derivatives.

Experimental Protocols

General Synthesis of N-Aryl Pivalamides

This protocol describes a general method for the synthesis of N-aryl pivalamides, which can be adapted for this compound.

Materials:

  • Appropriate aniline (e.g., p-anisidine)

  • Pivaloyl chloride

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the aniline (1.0 eq) and base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-aryl pivalamide.[4]

Caption: General workflow for the synthesis of N-aryl pivalamides.

In Vitro Enzyme Inhibition Assay (Example: Cholinesterase)

This protocol outlines a general procedure for assessing the enzyme inhibitory activity of a pivalamide derivative against acetylcholinesterase.

Materials:

  • Pivalamide derivative (test compound)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the buffer, AChE solution, and different concentrations of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7]

Conclusion

This compound, while not extensively studied itself, belongs to the versatile pivalamide family of compounds with demonstrated potential in various therapeutic areas. By comparing its structure to more characterized derivatives, we can rationally design future studies to explore its potential as an anthelmintic, anti-inflammatory, or analgesic agent. The synthetic accessibility and the rich structure-activity relationship landscape of pivalamides make them an exciting and promising scaffold for continued research and drug discovery.

References

  • Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

  • ResearchGate. (2022). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. Request PDF. [Link]

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  • Semantic Scholar. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

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In-Silico Prediction of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the early assessment of a compound's pharmacokinetic and toxicological profile is paramount. In-silico prediction models have emerged as indispensable tools, offering rapid and cost-effective means to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities, thereby de-risking and accelerating the progression of promising candidates. This guide provides a comprehensive in-silico analysis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a compound of interest in medicinal chemistry, and presents a comparative evaluation against its structural analogue, N-(4-methoxyphenyl)acetamide. By leveraging established computational methodologies, we aim to furnish researchers, scientists, and drug development professionals with a detailed predictive profile of these molecules, underpinned by a robust scientific framework.

Introduction to In-Silico ADMET Prediction

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of candidates failing due to unfavorable ADMET properties.[1] Traditional experimental ADMET screening, while essential, can be time-consuming and resource-intensive. In-silico approaches, primarily based on Quantitative Structure-Activity Relationship (QSAR) models, offer a powerful alternative for early-stage assessment.[1][2] QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, enabling the prediction of a wide array of ADMET parameters.[2] These models are trained on large datasets of compounds with known experimental values, allowing them to learn the complex interplay between molecular features and pharmacokinetic or toxicological outcomes.

This guide utilizes predictions from two widely recognized, freely accessible web-based platforms: pkCSM and admetSAR . pkCSM employs a novel approach using graph-based signatures to represent molecular structures, which has demonstrated strong performance in predicting various ADMET properties.[3][4][5] AdmetSAR is another comprehensive tool that provides predictions for a multitude of ADMET endpoints.[6][7]

Comparative In-Silico Profiling

For a meaningful evaluation, the in-silico ADMET profile of this compound is compared with that of N-(4-methoxyphenyl)acetamide. The latter was selected as a comparator due to its structural similarity, differing primarily in the nature of the acyl group. This comparison allows for an insightful analysis of how a relatively minor structural modification—the substitution of an acetyl group with a pivaloyl group—can influence the predicted ADMET properties.

Physicochemical Properties and Drug-Likeness

A molecule's journey through the body is fundamentally governed by its physicochemical properties. Key parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical determinants of oral bioavailability. Lipinski's Rule of Five provides a valuable framework for assessing the "drug-likeness" of a compound for oral administration.[8] This rule stipulates that an orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 Daltons.

  • A logP not greater than 5.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

PropertyThis compoundN-(4-methoxyphenyl)acetamideSource
Molecular Formula C12H17NO2C9H11NO2[9]
Molecular Weight ( g/mol ) 207.27165.19[8][9]
logP (Octanol/Water Partition Coefficient) 2.491.30pkCSM
Water Solubility (log mol/L) -2.937-1.706pkCSM
Hydrogen Bond Donors 11pkCSM
Hydrogen Bond Acceptors 22pkCSM
Lipinski's Rule of Five Violations 00pkCSM

Both this compound and its comparator, N-(4-methoxyphenyl)acetamide, exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five with zero violations, suggesting good potential for oral bioavailability. The introduction of the bulkier, more lipophilic pivaloyl group in the target compound results in a higher predicted logP and consequently, lower predicted aqueous solubility compared to the acetamide analogue.

Absorption

The ability of a drug to be absorbed from the gastrointestinal tract is a critical first step in its therapeutic action. In-silico models can predict key absorption parameters, including intestinal absorption, and Caco-2 cell permeability. Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model to predict human intestinal permeability.[10]

Table 2: Predicted Absorption Properties

PropertyThis compoundN-(4-methoxyphenyl)acetamideInterpretationSource
Intestinal Absorption (% Absorbed) 93.96%91.88%High intestinal absorption predicted for both compounds.pkCSM
Caco-2 Permeability (logPapp in 10^-6 cm/s) 0.990.54Both predicted to be permeable.pkCSM
P-glycoprotein Substrate NoNoNeither compound is predicted to be a substrate of the P-gp efflux pump.pkCSM
P-glycoprotein I Inhibitor NoNoNeither compound is predicted to inhibit P-gp I.pkCSM
P-glycoprotein II Inhibitor NoNoNeither compound is predicted to inhibit P-gp II.pkCSM

The in-silico predictions suggest that both compounds are likely to be well-absorbed from the intestine. Neither molecule is predicted to be a substrate for P-glycoprotein (P-gp), an important efflux transporter that can limit the absorption of many drugs.[11] This is a favorable characteristic, as P-gp-mediated efflux can significantly reduce a drug's bioavailability.

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. Key distribution parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

Table 3: Predicted Distribution Properties

PropertyThis compoundN-(4-methoxyphenyl)acetamideInterpretationSource
VDss (log L/kg) -0.063-0.228Low to moderate volume of distribution predicted.pkCSM
BBB Permeability (logBB) -0.117-0.499Both predicted to cross the blood-brain barrier.pkCSM
CNS Permeability (logPS) -1.549-2.007Both predicted to have some central nervous system permeability.pkCSM

Both compounds are predicted to have a relatively low to moderate volume of distribution, suggesting they will not extensively distribute into tissues. Importantly, both are predicted to be capable of crossing the blood-brain barrier, a critical consideration for drugs targeting the central nervous system.

Metabolism

The biotransformation of drugs, primarily by the cytochrome P450 (CYP) enzyme system in the liver, is a key determinant of their duration of action and potential for drug-drug interactions.[2][12]

Table 4: Predicted Metabolism Properties

PropertyThis compoundN-(4-methoxyphenyl)acetamideInterpretationSource
CYP2D6 Substrate NoNoNot predicted to be metabolized by CYP2D6.pkCSM
CYP3A4 Substrate YesYesBoth predicted to be substrates of CYP3A4.pkCSM
CYP1A2 Inhibitor NoNoNot predicted to inhibit CYP1A2.pkCSM
CYP2C19 Inhibitor NoNoNot predicted to inhibit CYP2C19.pkCSM
CYP2C9 Inhibitor NoNoNot predicted to inhibit CYP2C9.pkCSM
CYP2D6 Inhibitor NoNoNot predicted to inhibit CYP2D6.pkCSM
CYP3A4 Inhibitor NoNoNot predicted to inhibit CYP3A4.pkCSM

The predictions indicate that both this compound and N-(4-methoxyphenyl)acetamide are likely substrates for CYP3A4, one of the major drug-metabolizing enzymes in humans. Neither compound is predicted to be a significant inhibitor of the major CYP isoforms, which is a favorable characteristic as it reduces the potential for drug-drug interactions.

Excretion

The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey.

Table 5: Predicted Excretion Properties

PropertyThis compoundN-(4-methoxyphenyl)acetamideInterpretationSource
Total Clearance (log ml/min/kg) 0.3840.492Moderate clearance predicted for both compounds.pkCSM
Renal OCT2 Substrate NoNoNot predicted to be a substrate for the renal organic cation transporter 2.pkCSM

Both compounds are predicted to have a moderate rate of clearance from the body. Neither is predicted to be a substrate for the renal organic cation transporter 2 (OCT2), which is involved in the excretion of some drugs.

Toxicity

Early identification of potential toxicity is a critical aspect of drug development. In-silico models can provide valuable insights into various toxicity endpoints.

Table 6: Predicted Toxicity Profile

PropertyThis compoundN-(4-methoxyphenyl)acetamideInterpretationSource
AMES Toxicity NoNoNeither compound is predicted to be mutagenic in the AMES test.pkCSM
hERG I Inhibitor NoNoNot predicted to be a potent inhibitor of the hERG potassium channel.pkCSM
hERG II Inhibitor NoNoNot predicted to be a potent inhibitor of the hERG potassium channel.pkCSM
Oral Rat Acute Toxicity (LD50) (mol/kg) 2.5972.531Similar predicted acute oral toxicity.pkCSM
Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) 1.8381.631Similar predicted chronic oral toxicity.pkCSM
Hepatotoxicity NoNoNeither compound is predicted to be hepatotoxic.pkCSM
Skin Sensitisation NoNoNeither compound is predicted to be a skin sensitizer.pkCSM

The in-silico toxicity profiles for both compounds are generally favorable. Crucially, neither is predicted to be mutagenic in the AMES test, a widely used assay to assess a compound's potential to cause DNA mutations.[11] Furthermore, neither compound is predicted to be a potent inhibitor of the hERG potassium channel, which is important as hERG inhibition can lead to life-threatening cardiac arrhythmias.

Experimental Workflows and Methodologies

The in-silico predictions presented in this guide are derived from sophisticated computational models. Understanding the underlying methodologies is crucial for interpreting the results and appreciating their predictive power and limitations.

In-Silico ADMET Prediction Workflow

The general workflow for in-silico ADMET prediction involves several key steps, as illustrated in the following diagram:

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output Compound_Structure Compound Structure (SMILES String) Descriptor_Calculation Molecular Descriptor Calculation Compound_Structure->Descriptor_Calculation Input QSAR_Model QSAR Model Application (e.g., Graph-based, Machine Learning) Descriptor_Calculation->QSAR_Model Features ADMET_Profile Predicted ADMET Properties QSAR_Model->ADMET_Profile Prediction

Caption: A generalized workflow for in-silico ADMET prediction.

Step-by-Step Methodology:

  • Input Molecular Structure: The process begins with the input of the compound's chemical structure, typically in the form of a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Molecular Descriptor Calculation: The software then calculates a wide range of molecular descriptors. These are numerical values that encode various aspects of the molecule's topology, geometry, and physicochemical properties.

  • QSAR Model Application: The calculated descriptors are then fed into pre-trained QSAR models. These models, often built using machine learning algorithms, have learned the relationships between these descriptors and specific ADMET endpoints from large datasets of known compounds.

  • Prediction Output: Finally, the model outputs the predicted ADMET properties for the input compound.

Rationale for Model Selection

The choice of pkCSM and admetSAR for this analysis was deliberate. Both platforms are widely cited in the scientific literature and have been validated on diverse chemical datasets. They provide a comprehensive suite of ADMET predictions, allowing for a holistic assessment of a compound's potential. By using two different platforms, we can also gain a degree of consensus in the predictions, increasing our confidence in the in-silico profile.

Discussion and Conclusion

The in-silico analysis of this compound reveals a promising ADMET profile, suggesting it possesses drug-like characteristics. The compound is predicted to have good oral absorption, the ability to cross the blood-brain barrier, and a low potential for significant toxicity or drug-drug interactions.

The comparison with N-(4-methoxyphenyl)acetamide highlights the impact of the pivaloyl group. The increased lipophilicity of the target compound leads to a higher predicted logP and lower aqueous solubility. While both compounds are predicted to be well-absorbed, this difference in lipophilicity could have implications for their formulation and dissolution characteristics.

It is imperative to recognize that in-silico predictions are not a substitute for experimental validation. They are powerful tools for hypothesis generation, candidate prioritization, and risk assessment in the early stages of drug discovery. The favorable in-silico profile of this compound warrants further experimental investigation to confirm these predictions and to fully elucidate its therapeutic potential.

This guide provides a robust, data-driven foundation for researchers working with this compound and related compounds. By integrating predictive modeling with a clear understanding of the underlying scientific principles, we can make more informed decisions in the complex and challenging process of drug development.

References

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A Comparative Benchmarking Guide to the Synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the robust and efficient synthesis of N-aryl amides is a cornerstone of molecular construction. N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, a key structural motif, serves as a valuable intermediate in drug discovery and organic materials development. This guide provides an in-depth, objective comparison of synthetic methodologies for this target compound, offering researchers and process chemists the data-driven insights necessary to select the optimal route for their specific needs, whether prioritizing yield, scalability, or environmental impact.

The Classical Approach: Schotten-Baumann Acylation

The most traditional and widely practiced method for synthesizing N-aryl amides is the Schotten-Baumann reaction, first described in the 1880s by chemists Carl Schotten and Eugen Baumann.[1] This method involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine (p-anisidine) attacks the electrophilic carbonyl carbon of the acyl chloride (pivaloyl chloride).[4] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. A base, typically aqueous sodium hydroxide or an organic base like pyridine, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine, and it drives the equilibrium towards the formation of the amide product.[2][3]

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • p-Anisidine (1.0 eq)

  • Pivaloyl chloride (1.05 eq)[5][6]

  • Dichloromethane (DCM)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve p-anisidine in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0 °C.

  • In a separate flask, prepare a 10% aqueous solution of NaOH.

  • Slowly and simultaneously add the pivaloyl chloride and the NaOH solution to the stirred p-anisidine solution. Maintain the temperature at 0-5 °C during the addition. The use of a two-phase system (water and an organic solvent like DCM) is characteristic of Schotten-Baumann conditions.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Modern Alternatives: Efficiency and Sustainability

While reliable, the Schotten-Baumann reaction has drawbacks, including the use of corrosive acyl chlorides and the generation of stoichiometric amounts of waste.[7] Modern synthetic chemistry has focused on developing more atom-economical and environmentally benign alternatives.

A. Catalytic Direct Amidation

Direct amidation involves the coupling of a carboxylic acid (pivalic acid) and an amine (p-anisidine), with the only byproduct being water. This approach is highly desirable from a green chemistry perspective.[7][8] The primary challenge is the low reactivity of carboxylic acids, which necessitates the use of a catalyst to activate the carboxyl group.[7] Boronic acid-based catalysts, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have emerged as highly effective for this transformation.[9]

Causality: The borate ester catalyst activates the carboxylic acid, likely through the formation of a more electrophilic intermediate, facilitating the nucleophilic attack by the amine. This avoids the need to pre-form a highly reactive acyl chloride.[7]

B. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently.[10] This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity by minimizing side product formation.[10][11] The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] For amide synthesis, this can be applied to both classical and modern catalytic methods to accelerate the reaction rate.

Causality: The rapid, localized heating provided by microwave irradiation overcomes the activation energy barrier of the amidation reaction much more efficiently than conventional heating methods, leading to a significant rate enhancement.[12][13]

Performance Benchmark: A Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for the synthesis of this compound and related N-aryl amides via different methods are summarized below.

MethodReagentsConditionsReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Schotten-Baumann p-Anisidine, Pivaloyl Chloride, Base (e.g., NaOH, Et₃N)0°C to RT, Biphasic solvent (e.g., DCM/Water)1-3 hours~85-97%[14][15]High yield, well-established, reliable for many substrates.Use of corrosive acyl chloride, generates HCl waste, not atom-economical.
Catalytic Amidation p-Anisidine, Pivalic Acid, Catalyst (e.g., Boric Acid, B(OCH₂CF₃)₃)Elevated Temp (e.g., 70-120°C), Solvent (e.g., Toluene)12-24 hours70-90%High atom economy (water is the only byproduct), greener approach.[7][8]Requires catalyst, may need higher temperatures and longer reaction times.[7]
Microwave-Assisted Varies (can be applied to other methods)Microwave Irradiation (e.g., 100-150°C)5-20 minutesOften >90%[12][16]Drastically reduced reaction times, improved yields, high purity.[10]Requires specialized microwave reactor equipment, scalability can be a concern.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the workflows for the classical and a modern catalytic approach.

G cluster_0 Schotten-Baumann Workflow A Dissolve p-Anisidine in DCM B Cool to 0°C A->B C Add Pivaloyl Chloride & aq. NaOH B->C D React at RT (1-2 hours) C->D E Workup (Wash, Dry, Concentrate) D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Workflow for Schotten-Baumann Synthesis.

G cluster_1 Catalytic Amidation Workflow H Combine p-Anisidine, Pivalic Acid & Catalyst in Toluene I Heat to Reflux (12-24 hours) H->I J Cool to RT I->J K Workup (Wash, Dry, Concentrate) J->K L Purification (Chromatography) K->L M Final Product L->M

Caption: Workflow for Catalytic Direct Amidation.

Conclusion and Recommendations

The choice of synthetic method for this compound fundamentally depends on the specific objectives of the researcher or organization.

  • For Bench-Scale, High-Yield Synthesis: The Schotten-Baumann reaction remains a highly effective and reliable method. Its operational simplicity and consistently high yields make it an excellent choice for laboratory-scale synthesis where waste disposal is manageable.

  • For Green Chemistry and Process Development: Catalytic direct amidation is the superior choice. Its high atom economy and avoidance of hazardous reagents align with the principles of sustainable chemistry, making it highly attractive for industrial-scale production where waste minimization is a critical economic and environmental driver.[8]

  • For High-Throughput Synthesis and Rapid Discovery: Microwave-assisted synthesis offers unparalleled speed.[16] When integrated with either classical or catalytic approaches, it can accelerate discovery timelines significantly, making it ideal for medicinal chemistry and library synthesis applications.

By understanding the causality, protocols, and performance metrics of each method, scientists can make informed decisions to synthesize this compound efficiently, safely, and sustainably.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-94-4). As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of compounds to include their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting our environment. This guide is built on the foundational principles of chemical waste management, emphasizing hazard identification, proper handling, and certified disposal pathways.

Hazard Assessment and Waste Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound, like many specialized organic compounds, must be treated as hazardous waste unless officially determined otherwise by your institution's Environmental Health & Safety (EHS) office.[1] The primary hazards associated with this class of chemicals often include irritation to the skin and eyes, and potential acute toxicity if ingested or inhaled.[2][3]

All chemical waste must be categorized based on its hazardous characteristics, such as toxicity, flammability, corrosivity, and reactivity.[4] While specific data for this exact compound is limited, analogous structures suggest it should be handled with care. Therefore, it is prudent to manage it as a toxic and irritating solid chemical waste.

Table 1: Hazard Profile and Regulatory Information

PropertyDescriptionSource / Regulation
Chemical Name This compoundPubChem[5]
CAS Number 56619-94-4PubChem[5]
Physical Form SolidN/A
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Acute Toxicity (Oral)Safety Data Sheets for analogous compounds[2][3]
Waste Classification Hazardous Chemical WasteEPA (RCRA), Institutional EHS Guidelines[6]
Disposal Pathway Must be disposed of through an approved hazardous waste program.EHS Guidelines[6]
Prohibited Disposal DO NOT dispose of in regular trash or down the sanitary sewer.American Chemical Society[7], EHS Guidelines[6]

Required Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for use or disposal, it is mandatory to wear appropriate PPE to mitigate exposure risks. The choice of PPE is dictated by the hazard assessment.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required. If there is a risk of dust generation, a face shield should also be used.[2]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.[2]

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process, from the point of generation to its final collection by trained EHS personnel.

Step 3.1: Waste Identification and Segregation
  • Designate as Waste: A chemical is considered waste once it is no longer intended for use.[1] This includes expired material, off-spec batches, and contaminated residues.

  • Segregate Incompatibles: Store this solid organic waste separately from strong acids, bases, and oxidizers to prevent dangerous reactions.[6] Chemical waste should be segregated by compatibility, not alphabetically.[6]

Step 3.2: Container Selection and Labeling
  • Select a Suitable Container: The best primary container for chemical waste is often the original manufacturer's container.[1] If unavailable, use a new, clean container made of a compatible material (e.g., HDPE or glass) with a leak-proof, screw-on cap.[8] The container must be in good condition, free of leaks or external residue.[1]

  • Apply a Hazardous Waste Tag: As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[6][9] The label must include:

    • The words "Hazardous Waste".[6][9]

    • The full, unabbreviated chemical name: "this compound".[6]

    • The approximate quantity of waste.

    • The date of waste generation (the date the container was started).[6]

    • The physical hazards (e.g., "Toxic," "Irritant").[6]

    • The name and contact information of the Principal Investigator or laboratory supervisor.[6]

Step 3.3: Waste Accumulation and Storage
  • Designate a Storage Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[10]

  • Use Secondary Containment: The waste container must be placed within a secondary container, such as a chemically compatible tray or bin.[8] This is to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[8]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when waste is being added.[8][11] Using funnels left in the container or covering with parafilm is not acceptable.[8]

Step 3.4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full or you have no further need to accumulate this waste stream, schedule a pickup with your institution's EHS or hazardous waste management office.[10] Familiarize yourself with your institution's specific procedures for requesting a waste collection.

  • Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8] Once this limit is reached, it must be collected within three days.

Decontamination and Empty Container Management

Properly managing containers that once held this compound is a critical final step.

  • Decontaminate Labware: Any reusable labware (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated. This is typically done by rinsing with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[11]

  • Manage Empty Containers: An "empty" container that held a hazardous chemical must be triple-rinsed.[1][11]

    • Rinse the container three times with a small amount of a suitable solvent.

    • Collect all rinsate and manage it as hazardous waste.[11]

    • After triple-rinsing, deface or remove the original label.[1]

    • The clean, air-dried container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[11]

Spill Management Protocol

All spills, regardless of size, should be treated as hazardous.[1]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain and Clean: For a small, manageable spill of solid material, carefully sweep it up or use an absorbent pad to collect the powder without creating dust. Place the collected material and any contaminated cleaning supplies (gloves, wipes, pads) into a sealed container.

  • Dispose of Cleanup Materials: The container with the spill cleanup debris must be labeled and disposed of as hazardous waste.[1] For large or unmanageable spills, contact your EHS office immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_store Storage & Collection cluster_final Final Disposition cluster_spill Spill Response start This compound is designated as waste haz_assess Hazard Assessment: Treat as Toxic/Irritant Solid Waste start->haz_assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat haz_assess->ppe container Select Compatible Container with Screw-Top Cap ppe->container Begin Waste Collection label_waste Apply 'Hazardous Waste' Tag with Full Chemical Name & Date container->label_waste store Store in Designated SAA in Secondary Containment label_waste->store Keep container closed request_pu Request Pickup from EHS store->request_pu disposal EHS Transports for Certified Disposal request_pu->disposal Safe & Compliant Disposal Achieved spill Spill Occurs contain_spill Contain with Absorbent Material spill->contain_spill spill_waste Collect Debris as Hazardous Waste contain_spill->spill_waste spill_waste->container Add to waste stream

Caption: Disposal workflow for this compound.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego Blink. [Link]

  • How to Dispose of Chemical Waste. Iowa State University Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and data integrity. This guide provides an in-depth operational plan for the safe handling of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-94-4), with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only follow protocols but to understand the rationale behind them, thereby fostering a culture of safety and scientific excellence.

While a specific Safety Data Sheet (SDS) for this compound was not identified, hazard assessment of structurally similar aromatic amides indicates a potential for skin, eye, and respiratory irritation. Therefore, a cautious and comprehensive approach to PPE is warranted.

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough risk assessment is critical. Based on the hazard classifications of analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]

Key Precautionary Steps:

  • Know Your Compound : Review all available chemical information before beginning work.[4]

  • Engineering Controls : Always handle the compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

  • Emergency Preparedness : Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible and you know how to use them.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical and the procedure being performed.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.[6]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for any signs of degradation or puncture before use.Prevents skin contact, which can lead to irritation.[1][2] Always wash hands after removing gloves.[4]
Body Protection A flame-resistant lab coat, fully buttoned.Provides a barrier against spills and splashes, protecting your skin and personal clothing.[6][7]
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[5][8]
Respiratory Protection

While engineering controls like a fume hood are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations, such as a large spill or when engineering controls are not feasible. Use of a respirator requires proper training, fit-testing, and medical clearance.[6]

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is crucial to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands LabCoat Don Lab Coat WashHands->LabCoat Gloves Don Gloves LabCoat->Gloves EyeFace Don Eye/Face Protection Gloves->EyeFace Doffing_Procedure cluster_doffing Doffing Sequence cluster_cleanup Final Steps Gloves Remove Gloves EyeFace Remove Eye/Face Protection Gloves->EyeFace LabCoat Remove Lab Coat EyeFace->LabCoat WashHands Wash hands thoroughly LabCoat->WashHands

Figure 2: Step-by-step PPE doffing procedure.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the proper management and disposal of the chemical and associated waste.

Handling Procedures
  • Weighing and Transferring : Conduct all manipulations of the solid compound within a chemical fume hood or a glove box to prevent the generation of airborne dust.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Response : In the event of a spill, immediately alert others in the vicinity. Use a spill kit with appropriate absorbent materials to contain and clean up the spill, while wearing your full PPE. [9]For eye contact, flush with water for at least 15 minutes and seek medical attention. [8]For skin contact, wash the affected area thoroughly with soap and water. [8]

Disposal Plan
  • Chemical Waste : Dispose of this compound and any solutions containing it as hazardous chemical waste in appropriately labeled, sealed containers. [10]Never dispose of chemical waste down the drain. [10]* Contaminated PPE : Used gloves and other disposable PPE should be collected in a designated hazardous waste container.

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, deface the label and dispose of the container according to your institution's guidelines. [10] By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10). Vertex AI Search.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Laboratory Safety Rules.
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  • SAFETY DATA SHEET - 4-Chloro-N-(4-methoxyphenyl)benzamide. (2024, March 31). Fisher Scientific.
  • Safety Data Sheet - N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide. AK Scientific, Inc..
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  • SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. TCI EUROPE N.V..
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  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - Propanamide, N,N-dimethyl-. (2025, December 22). Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
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  • SAFETY DATA SHEET - 4`-Methoxypropiophenone. (2025, December 18). Fisher Scientific.
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Strategy Settings

Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.